Fmoc-Threoninol(tBu)
Description
BenchChem offers high-quality Fmoc-Threoninol(tBu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Threoninol(tBu) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPBNDGSCZOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700696 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438239-28-2 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Indispensable Role of Fmoc-Threoninol(tBu) in Advanced Synthesis
An In-Depth Technical Guide to Fmoc-Threoninol(tBu)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and peptide science, the precise assembly of complex molecular architectures is paramount. Fmoc-Threoninol(tBu), a protected amino alcohol, stands out as a critical chiral building block for researchers engaged in sophisticated organic synthesis, particularly in the development of peptide-based therapeutics and novel biomolecules.[1] This guide offers an in-depth exploration of its chemical principles, applications, and field-proven methodologies, providing the technical foundation necessary for its effective utilization in a research and development setting.
Unlike its carboxylic acid counterpart, Fmoc-Threonine(tBu)-OH, the threoninol derivative provides a unique structural motif—a primary alcohol—that opens avenues for diverse chemical modifications and the synthesis of peptide mimics (peptidomimetics), modified peptide backbones, and complex molecular scaffolds. Its strategic importance lies in the orthogonal protection scheme afforded by the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyl (tBu) ether protecting the side-chain hydroxyl group. This dual-protection strategy is the cornerstone of its utility, allowing for selective and controlled manipulations during complex synthetic sequences.
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The following table summarizes the key quantitative data for Fmoc-Threoninol(tBu).
| Property | Value | References |
| CAS Number | 189337-28-8 | [1][2][3] |
| Molecular Formula | C₂₃H₂₉NO₄ | [1][2][3] |
| Molecular Weight | 383.48 g/mol | [2][4] |
| Appearance | White to off-white powder/crystalline solid | [1][5] |
| Purity | ≥ 98.5% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF) | [1] |
| Storage Conditions | 2°C - 8°C, sealed in a dry environment | [1][2][5] |
| Solubility | Soluble in organic solvents like methanol, DMF, and dichloromethane | [5] |
The Principle of Orthogonal Protection: A Strategic Imperative
The functionality of Fmoc-Threoninol(tBu) in multi-step synthesis is entirely dependent on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under mutually exclusive conditions, thereby allowing for the selective deprotection of one functional group while others remain intact.[6]
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino functionality. It is famously base-labile and is efficiently cleaved under mild conditions using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This deprotection is a key step in the iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
-
The tBu (tert-butyl) Group: This ether group shields the nucleophilic hydroxyl (-OH) on the threonine side chain. In stark contrast to the Fmoc group, the tBu group is highly stable to basic conditions but is readily cleaved by strong acids.[6][8] This final deprotection is typically achieved concurrently with cleavage from a solid support using a cocktail containing a high concentration of trifluoroacetic acid (TFA).[6]
This orthogonality is crucial as it prevents unwanted side reactions, such as O-acylation of the side-chain hydroxyl group during coupling steps in peptide synthesis.[6]
Caption: Orthogonal removal of Fmoc and tBu protecting groups.
Core Applications in Research and Drug Development
Fmoc-Threoninol(tBu) is a versatile building block with applications spanning several areas of chemical and pharmaceutical research.
Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics
While not a standard amino acid for direct incorporation into a growing peptide chain via its carboxyl group, Fmoc-Threoninol(tBu) is invaluable for synthesizing modified peptides and peptidomimetics. The terminal hydroxyl group can be:
-
Oxidized to an aldehyde for subsequent reactions.
-
Coupled to other molecules to create peptide conjugates.
-
Used as an anchor point for cyclization or branching of peptide chains.
Its primary role is in creating structures that mimic natural peptide conformations but possess enhanced stability, bioavailability, or novel biological activity.[1]
Drug Discovery and Development
In pharmaceutical research, Fmoc-Threoninol(tBu) serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is a regulatory and efficacy requirement for many modern drugs. It is particularly useful in constructing inhibitors and modulators for various biological targets.[1]
Bioconjugation and Protein Engineering
The ability to selectively deprotect the amine and hydroxyl groups makes this compound a useful linker in bioconjugation chemistry.[1] It can be used to tether peptides or small molecules to larger biomolecules like proteins or antibodies, facilitating the development of targeted drug delivery systems and engineered biomaterials.[1]
Experimental Protocol: Incorporation into a Synthetic Scheme
The following protocol details a representative workflow for coupling Fmoc-Threoninol(tBu) to a resin-bound molecule possessing a free carboxylic acid, a common step in the synthesis of modified peptides or small molecule libraries. This protocol assumes a standard 0.1 mmol synthesis scale.
Materials
-
Resin-bound substrate with a free carboxylic acid (0.1 mmol)
-
Fmoc-Threoninol(tBu) (0.3 mmol, 115 mg)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.29 mmol, 110 mg)
-
DIPEA (N,N-Diisopropylethylamine) (0.6 mmol, 105 µL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Workflow Diagram
Caption: Workflow for coupling and deprotecting Fmoc-Threoninol(tBu).
Step-by-Step Methodology
-
Resin Swelling: Place the resin-bound substrate (0.1 mmol) in a reaction vessel. Add DMF (~5 mL) and agitate for 30 minutes to swell the resin beads, ensuring optimal accessibility of reactive sites.
-
Activation of Carboxylic Acid: Drain the DMF. In a separate vial, dissolve HBTU (110 mg) and DIPEA (105 µL) in ~2 mL of DMF. Add this activation cocktail to the resin and agitate for 5-10 minutes.
-
Coupling of Fmoc-Threoninol(tBu): Dissolve Fmoc-Threoninol(tBu) (115 mg) in ~2 mL of DMF. Add this solution to the activated resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Reaction: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. The test should be negative (yellow beads), indicating the absence of free primary amines from the starting material (if applicable) and confirming the consumption of the activated ester. A positive test (blue beads) would indicate an incomplete reaction, requiring extended coupling time.[11]
-
Washing: After the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove all unreacted reagents and by-products.
-
Fmoc Deprotection: To expose the primary amine for the next synthetic step, add a solution of 20% piperidine in DMF (~5 mL) to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes.
-
Causality: The piperidine acts as a base to induce a β-elimination reaction, cleaving the Fmoc group and liberating the free amine.[8] Two treatments ensure complete removal.
-
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine, which would otherwise interfere with subsequent reactions. The resin now bears a terminal, deprotected threoninol residue and is ready for the next step.
Overview of Chemical Synthesis
While researchers typically purchase Fmoc-Threoninol(tBu), understanding its synthesis provides valuable context. A common synthetic route avoids the direct, and often problematic, reduction of the corresponding Fmoc-protected carboxylic acid.[12] A generalized pathway is as follows:
-
Esterification: L-threonine is first protected as its methyl ester.[12][13]
-
Amine Protection: The amino group of the L-threonine methyl ester is protected, often using a benzyl chloroformate (Z-group).[12][13]
-
Side-Chain Protection: The hydroxyl group is then protected by reacting the intermediate with isobutene under acidic conditions to form the tert-butyl ether.[12][13]
-
Saponification: The methyl ester is hydrolyzed to the free carboxylic acid using a base.[12][13]
-
Reduction: The Z-protected carboxylic acid is carefully reduced to the primary alcohol using a reducing agent like sodium borohydride in tetrahydrofuran, yielding Z-Threoninol(tBu).[12][13]
-
Z-Group Deprotection: The Z-group is removed via hydrogenation to yield H-Threoninol(tBu)-ol.[12][13]
-
Final Fmoc Protection: The free amine is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to afford the final product, Fmoc-Threoninol(tBu).[12][13]
This multi-step process is designed to manage the various reactive sites on the molecule and ensure high purity and stereochemical integrity in the final product.[13]
Conclusion
Fmoc-Threoninol(tBu) is more than a mere reagent; it is a strategic tool for molecular design and construction. Its well-defined physicochemical properties and the robust orthogonality of its protecting groups provide researchers with precise control over complex synthetic pathways. From the creation of novel peptidomimetics in academic research to the development of next-generation therapeutics in the pharmaceutical industry, a deep technical understanding of this building block is essential for innovation and success.
References
- GL Biochem (Shanghai) Ltd. (2017). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.
-
Santa Cruz Biotechnology. (n.d.). Fmoc-L-Threoninol(tBu). Retrieved from [Link]
-
Chemsrc. (n.d.). Fmoc-D-Threoninol(tBu). Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Thr(tBu)-ol. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH; CAS 71989-35-0. Retrieved from [Link]
-
Protheragen. (n.d.). Fmoc-Threoninol(tBu). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ol.Fmoc-Thr(tBu)-OH. PubChem. Retrieved from [Link]
-
ChemBK. (2024). FMOC-THR(TBU)-OL. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Novabiochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. PubChem. Retrieved from [Link]
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Fmoc-Threoninol(tBu) CAS number 189337-28-8.
An In-Depth Technical Guide to Fmoc-Threoninol(tBu) (CAS: 189337-28-8): A Specialized Building Block for Peptide and Drug Development
Introduction
In the landscape of peptide chemistry and pharmaceutical development, precision and versatility are paramount. The synthesis of complex peptides and peptide-based drugs often requires specialized building blocks that go beyond the canonical amino acids. Fmoc-O-tert-butyl-L-threoninol, commonly referred to as Fmoc-Threoninol(tBu), with CAS number 189337-28-8, is one such critical reagent.[1][2] Unlike its amino acid counterpart, Fmoc-Threoninol(tBu) is a protected amino alcohol. This structural distinction—the presence of a primary alcohol in place of a carboxylic acid—opens up unique avenues for chemical modification, enabling the synthesis of peptide alcohols, enhancing drug delivery, and facilitating novel bioconjugation strategies.[2][3]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the fundamental properties, synthesis, and applications of Fmoc-Threoninol(tBu), providing not just protocols but the underlying chemical rationale to empower scientists in their experimental design and execution. As a versatile tool, its strategic use can lead to the creation of novel peptide structures with enhanced stability, bioactivity, and therapeutic potential.[2]
Section 1: Physicochemical Properties and Characterization
The efficacy and reproducibility of any synthetic protocol begin with a thorough understanding of the starting material. Fmoc-Threoninol(tBu) is a white to off-white crystalline powder, and its high purity is essential for successful peptide synthesis.[2][4] Key physicochemical data are summarized below, providing critical information for handling, storage, and application.
| Property | Value | References |
| CAS Number | 189337-28-8 | [1][2][5] |
| Molecular Formula | C₂₃H₂₉NO₄ | [2][5][6] |
| Molecular Weight | 383.48 g/mol | [4][5] |
| Appearance | White to off-white powder | [2][3][4] |
| Purity (HPLC) | ≥98.5% | [2] |
| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF) | [2][7] |
| Storage Conditions | 2–8 °C, in a well-sealed container | [5] |
| Synonyms | Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol | [2][5] |
Analytical Validation: A Self-Validating System
Confirming the identity and purity of Fmoc-Threoninol(tBu) before use is a critical, self-validating step in any synthesis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A high-purity starting material (typically ≥99%) prevents the introduction of deletion or truncated sequences into the final peptide product.[8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, ensuring the correct material is being used.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. Key signals include the aromatic protons of the Fmoc group, the nine equivalent protons of the tert-butyl group, and the characteristic peaks of the threoninol backbone.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the Fmoc carbonyl group (1680–1720 cm⁻¹) and the C-O ether bond of the tBu group (1100–1250 cm⁻¹), confirming the presence of the key functional groups.[7]
Section 2: The Chemistry of Protection: The Fmoc/tBu Orthogonal Strategy
The utility of Fmoc-Threoninol(tBu) in multi-step synthesis is rooted in the concept of orthogonal protection, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[9][10] This strategy employs two chemically distinct protecting groups that can be removed under different conditions, allowing for selective deprotection at specific stages of the synthesis.
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino function of the threoninol. It is base-labile and is typically removed using a solution of a secondary amine, such as 20% piperidine in DMF.[10] Its stability in acidic conditions is crucial.
-
The tBu (tert-butyl) Group: This group protects the hydroxyl side chain of the threoninol. It is acid-labile and remains stable during the repeated basic treatments used for Fmoc removal. It is cleaved during the final step of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA).[9][10]
This orthogonality ensures that the side chain remains protected throughout the entire peptide chain elongation process, preventing unwanted side reactions, and is only removed during the final cleavage step.
Caption: Orthogonal deprotection scheme for the Fmoc/tBu strategy.
Section 3: Synthesis of Fmoc-Threoninol(tBu)
The synthesis of Fmoc-Threoninol(tBu) is a multi-step process that requires careful control of protecting groups to achieve high yield and purity. A common challenge is the potential for the base-labile Fmoc group to be cleaved during the reduction of a carboxylic acid.[11] More robust synthetic routes therefore employ an alternative N-protecting group, such as the Z (benzyloxycarbonyl) group, during the reduction step.[11]
A representative synthetic pathway is outlined below:[11][12]
-
Esterification: L-threonine is reacted with thionyl chloride in methanol to form L-threonine methyl ester hydrochloride.
-
N-Protection: The amino group of the methyl ester is protected with a Z-group using benzyl chloroformate.
-
Side-Chain Protection: The hydroxyl side chain is protected with a tert-butyl group via reaction with isobutene under acidic conditions.
-
Saponification: The methyl ester is hydrolyzed to the free carboxylic acid using a base.
-
Reduction: The carboxylic acid is reduced to a primary alcohol using a reducing agent like sodium borohydride in the presence of N-methylmorpholine and ethyl chloroformate. This step converts the amino acid derivative into an amino alcohol derivative.[11]
-
Z-Group Deprotection: The Z-group is removed by catalytic hydrogenation to yield the free amino alcohol, H-Thr(tBu)-ol.
-
Fmoc Protection: The final step involves the reaction of H-Thr(tBu)-ol with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the target product, Fmoc-Threoninol(tBu).[11]
Caption: Representative synthesis workflow for Fmoc-Threoninol(tBu).
Section 4: Applications in Peptide Synthesis
The primary application of Fmoc-Threoninol(tBu) is as a specialized building block in SPPS to generate peptides with a C-terminal alcohol, known as peptide alcohols. These modifications can significantly alter the biological properties of a peptide, often increasing its resistance to degradation by carboxypeptidases and potentially improving its pharmacokinetic profile.
Experimental Protocol 1: Loading Fmoc-Threoninol(tBu) onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the initial step of SPPS, where the amino alcohol is anchored to the solid support. The 2-CTC resin is ideal for this purpose as it allows for the attachment of hydroxyl groups under mild conditions, minimizing side reactions.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Threoninol(tBu)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Methodology:
-
Resin Swelling: Swell the 2-CTC resin (1.0 eq) in anhydrous DCM for 30 minutes in the reaction vessel. Drain the DCM.
-
Loading Solution Preparation: In a separate vial, dissolve Fmoc-Threoninol(tBu) (1.5 eq) in anhydrous DCM. Add DIPEA (3.0 eq) to the solution and mix gently.
-
Resin Loading: Add the loading solution to the swollen resin. Agitate the mixture gently at room temperature for 2-4 hours.
-
Capping: To cap any remaining reactive chlorotrityl sites, drain the loading solution and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under a high vacuum for several hours. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.
Experimental Protocol 2: Cleavage and Global Deprotection
Once the peptide synthesis is complete, the final peptide alcohol is cleaved from the resin, and the acid-labile side-chain protecting groups (including the tBu group on the threoninol) are removed simultaneously.[13][14]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment) [14]
-
Cold diethyl ether
-
Centrifuge tubes
Methodology:
-
N-Terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final residue has been removed by treatment with 20% piperidine in DMF.[15]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vial.
-
Acidic Cleavage: Add the cold cleavage cocktail (e.g., 2 mL) to the resin. Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of the tBu and other protecting groups.[13]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Sources
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- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
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- 12. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
Fmoc-Threoninol(tBu) molecular weight and formula.
An In-depth Technical Guide to Fmoc-Threoninol(tBu)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Fmoc-O-tert-butyl-L-threoninol (Fmoc-Threoninol(tBu)), a critical amino alcohol derivative utilized in synthetic chemistry. We will explore its fundamental physicochemical properties, outline its chemical synthesis, and detail its primary application as a building block in Solid-Phase Peptide Synthesis (SPPS). The strategic use of its orthogonal protecting groups—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) group—affords precise control in the construction of complex peptide analogues and peptidomimetics. This document serves as a key resource for professionals engaged in peptide chemistry, drug discovery, and molecular biology.
Introduction: The Role of Fmoc-Threoninol(tBu) in Modern Synthesis
Fmoc-O-tert-butyl-L-threoninol is a protected amino alcohol that serves as a crucial building block in the development of peptide-based therapeutics and other complex organic molecules.[1] Unlike its carboxylic acid counterpart, Fmoc-Thr(tBu)-OH, the terminal alcohol functionality of Fmoc-Threoninol(tBu) allows for the introduction of unique structural modifications at the C-terminus of a peptide chain, such as ester or ether linkages. This capability is invaluable in the design of novel peptide drugs with enhanced stability, bioactivity, and pharmacokinetic profiles.[1]
The compound's utility is anchored in its orthogonal protection scheme. The Fmoc group protects the amine, while the tert-butyl group protects the side-chain hydroxyl. This allows for selective deprotection and stepwise assembly, making it an essential tool for researchers in both academic and industrial laboratories focused on drug discovery and development.[1]
Physicochemical and Quantitative Data
A precise understanding of a reagent's properties is fundamental to its successful application. The key characteristics of Fmoc-Threoninol(tBu) are summarized below, providing essential data for its handling, storage, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₂₃H₂₉NO₄[1][2][3][4] |
| Molecular Weight | 383.48 g/mol [2][4] (also cited as 383.5 g/mol [1][3]) |
| CAS Number | 189337-28-8[1][2][3][5] |
| Appearance | White to off-white powder[1] |
| Purity | ≥ 98.5% (HPLC)[1] |
| Synonyms | Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol, Fmoc-O-tert-butyl-L-threoninol[1][2][3] |
| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF)[1] |
| Storage Conditions | Store at 0-8 °C[1][2] |
Overview of Chemical Synthesis
The synthesis of Fmoc-O-tert-butyl-L-threoninol is a multi-step process designed to install the necessary protecting groups onto the L-threonine scaffold and then reduce the carboxylic acid to a primary alcohol. A common synthetic route aims to solve challenges such as preventing the decomposition of the Fmoc group during reduction.[6][7]
A representative synthetic pathway is outlined below.[6][7]
Caption: Generalized workflow for the synthesis of Fmoc-Threoninol(tBu).
This process involves:
-
Esterification of L-threonine to protect the carboxylic acid.[6][7]
-
Side-Chain Protection by adding the tert-butyl (tBu) ether to the hydroxyl group.[6][7]
-
Reduction of the free carboxylic acid to a primary alcohol.[6][7]
-
Deprotection of the amine by removing the Z-group via hydrogenation.[6][7]
-
Final Protection of the free amine with the Fmoc group using a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6][7]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Threoninol(tBu) is as a specialized building block in the Fmoc/tBu strategy of SPPS.[1][8] This strategy is the dominant method for preparing synthetic peptides and relies on the orthogonal stability of the Fmoc and side-chain protecting groups.[9] The Fmoc group is removed with a base (e.g., piperidine), while the tBu group is removed with a strong acid (e.g., trifluoroacetic acid) during the final cleavage step.[8]
Workflow for Incorporation into a Peptide Chain
The following diagram and protocol describe the standard cycle for coupling Fmoc-Threoninol(tBu) or any Fmoc-protected amino acid to a solid support resin.
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol: Coupling Step
This protocol outlines the manual coupling of an Fmoc-protected amino acid (such as Fmoc-Thr(tBu)-OH, a related precursor) to a resin-bound peptide with a free N-terminal amine. The principles are directly applicable to solution-phase coupling involving Fmoc-Threoninol(tBu).
-
Resin Preparation: Start with a solid-phase resin (e.g., 0.1 mmol scale) that has undergone Fmoc deprotection, presenting a free primary or secondary amine. Wash the resin thoroughly with dimethylformamide (DMF) to remove residual piperidine.
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH, 4 equivalents, ~0.4 mmol) and an activating agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 8 equivalents), to the solution to initiate the activation of the carboxylic acid.[8]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the washed peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction proceeds to completion.[8]
-
-
Washing:
-
After the coupling period, drain the reaction solution from the vessel.
-
Wash the peptide-resin extensively with DMF (typically 5-6 times) to completely remove excess reagents and by-products.[8] The resin is now ready for the next Fmoc-deprotection step to continue chain elongation.
-
Conclusion
Fmoc-Threoninol(tBu) is a highly valuable and specialized reagent in the field of peptide and medicinal chemistry. Its distinct structural feature—a protected primary alcohol—opens avenues for creating non-natural peptide structures and peptidomimetics that are inaccessible with standard amino acid building blocks. The robust and well-understood chemistry of its Fmoc and tBu protecting groups ensures its seamless integration into established SPPS workflows. For researchers and drug developers, a thorough understanding of this compound's properties and applications is essential for advancing the design of next-generation therapeutics.
References
-
Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Patsnap. [Link]
-
Fmoc-Thr(tBu)-ol. RayBiotech. [Link]
- CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
-
Fmoc-Thr(tBu)-ol.Fmoc-Thr(tBu)-OH. PubChem - NIH. [Link]
-
Fmoc-D-Threoninol(tBu) | CAS#:1189357-56-9. Chemsrc. [Link]
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC - NIH. [Link]
-
Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides. [Link]
-
Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ResearchGate. [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly named, generic guide likely from a supplier]. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. raybiotech.com [raybiotech.com]
- 5. usbio.net [usbio.net]
- 6. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis pathway for Fmoc-O-tert-butyl-L-threoninol.
An In-Depth Technical Guide to the Synthesis of Fmoc-O-tert-butyl-L-threoninol
Authored by: A Senior Application Scientist
Abstract
Fmoc-O-tert-butyl-L-threoninol is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of complex peptide-based therapeutics and research tools.[1] Its structure, featuring an N-terminal Fmoc group for temporary protection, a stable O-tert-butyl ether on the side chain, and a C-terminal alcohol, makes it a valuable component for constructing modified peptides with enhanced stability and bioactivity. This guide provides a comprehensive, technically-grounded pathway for the synthesis of Fmoc-O-tert-butyl-L-threoninol, starting from the readily available amino acid, L-threonine. The methodology detailed herein is designed to circumvent common synthetic pitfalls, such as the lability of the Fmoc group under reductive conditions, thereby ensuring high yield and purity. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable protocol.
Strategic Overview: A Chemist's Perspective on the Synthesis Pathway
The synthesis of Fmoc-O-tert-butyl-L-threoninol from L-threonine is not a trivial one-step conversion. It requires a multi-stage protecting group strategy to ensure the selective transformation of the C-terminal carboxylic acid into a primary alcohol without affecting other reactive sites. A direct reduction of Fmoc-O-tert-butyl-L-threonine is often problematic because the standard reducing agents, like sodium borohydride, can cleave the base-sensitive Fmoc protecting group, leading to significantly lower yields and complex purification challenges.[2][3]
To overcome this, a more robust synthetic route is employed. The core of this strategy is to use a stable protecting group for the amine during the reduction step, which is later swapped for the Fmoc group. The benzyloxycarbonyl (Z or Cbz) group is an ideal candidate as it is stable to the basic and reductive conditions used in the intermediate steps but can be cleanly removed via hydrogenation.
The overall strategy, therefore, involves seven key stages:
-
Carboxyl Protection: Esterification of L-threonine to protect the carboxylic acid.
-
Amino Protection: Introduction of the Z-group to protect the primary amine.
-
Hydroxyl Protection: Etherification of the side-chain hydroxyl group with a tert-butyl group.
-
Carboxyl Deprotection: Saponification of the methyl ester to regenerate the free carboxylic acid.
-
Reduction: Conversion of the carboxylic acid to a primary alcohol.
-
Amino Deprotection: Removal of the Z-group via hydrogenolysis.
-
Final Fmoc Protection: Installation of the final Fmoc group on the primary amine.
This sequence ensures that each transformation occurs with high fidelity, minimizing side reactions and maximizing the overall yield of the target molecule.
Caption: Detailed experimental workflow for the synthesis.
Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride
-
To a 1000 mL three-neck flask, add L-threonine (70g) and methanol (500 mL).
-
Cool the mixture in an ice bath to below 0°C.
-
Slowly add thionyl chloride (64 mL) dropwise while maintaining the temperature below 0°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Remove the solvent by distillation under reduced pressure at 55°C to obtain L-threonine methyl ester hydrochloride as an oil (~100g). The product is used in the next step assuming a quantitative yield. [2]
Step 2: Synthesis of Z-Thr-OMe
-
In a 2L beaker, dissolve the L-threonine methyl ester hydrochloride (~100g) in water (600 mL).
-
Adjust the pH to alkaline using sodium bicarbonate.
-
Add benzyl chloroformate (Z-Cl, 110g) dropwise. During the addition, maintain the pH between 8 and 9 by adding 2M sodium hydroxide solution as needed.
-
After the reaction is complete, extract the mixture with ethyl acetate (1 L).
-
Wash the organic layer sequentially with water (500 mL) and saturated brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (100g), filter, and concentrate under reduced pressure until a solid precipitates.
-
Crystallize the solid from petroleum ether (600 mL), filter, and dry to obtain Z-Thr-OMe. [2]
Step 3: Synthesis of Z-Thr(tBu)-OMe
-
Dissolve Z-Thr-OMe in dichloromethane (DCM).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutene gas through the solution until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and perform an aqueous workup.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield Z-Thr(tBu)-OMe. [3]
Step 4: Synthesis of Z-Thr(tBu)-OH
-
Dissolve Z-Thr(tBu)-OMe in a mixture of acetone and water.
-
Add a suitable alkali (e.g., sodium hydroxide) to saponify the methyl ester.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry to obtain Z-Thr(tBu)-OH. [3]
Step 5: Synthesis of Z-Thr(tBu)-ol
-
In a 2L three-necked flask, dissolve Z-Thr(tBu)-OH (130g) in tetrahydrofuran (THF, 1300 mL).
-
Cool the solution to below 0°C.
-
Add N-methylmorpholine (42.5g) and ethyl chloroformate (45.6g) dropwise to form the mixed anhydride.
-
Subsequently, add a solution of sodium borohydride (15.8g) in water (83.5 mL of a 5 mol/L solution) dropwise.
-
Allow the reaction to proceed overnight (12-16 hours).
-
Extract the product with ethyl acetate (800 mL). Wash the organic layer with water (300 mL) and saturated brine (300 mL).
-
Dry over anhydrous sodium sulfate (100g), filter, and concentrate under reduced pressure to obtain Z-Thr(tBu)-ol. [2](Expected yield: ~75-85%). [3]
Step 6: Synthesis of H-Thr(tBu)-ol
-
In a 1L three-necked flask, dissolve Z-Thr(tBu)-ol (92g) in methanol (800 mL).
-
Add 5% palladium on carbon (Pd/C, 8.3g) catalyst.
-
Pass hydrogen gas through the mixture with vigorous stirring until the reaction is complete (monitored by TLC).
-
Filter off the catalyst through a pad of Celite and concentrate the filtrate to dryness under reduced pressure to obtain H-Thr(tBu)-ol (~53g), which is used directly in the next step. [2]
Step 7: Synthesis of Fmoc-O-tert-butyl-L-threoninol
-
In a 2L beaker, dissolve H-Thr(tBu)-ol (53g) in a mixture of water (300 mL) and acetone (500 mL).
-
Add sodium carbonate (43g) followed by N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 110g).
-
Stir the reaction until completion.
-
Extract the product with ethyl acetate (1000 mL).
-
Wash the organic layer with water (300 mL) and saturated brine (300 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-O-tert-butyl-L-threoninol. [3]
Quantitative Data and Reagent Summary
The following table summarizes the typical quantities and expected yields for the key transformations, based on a starting amount of approximately 0.59 moles of L-threonine.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 5 | Z-Thr(tBu)-OH | N-Methylmorpholine, Ethyl Chloroformate, NaBH₄ | Z-Thr(tBu)-ol | 75 - 85% [2][3] |
| 6 | Z-Thr(tBu)-ol | H₂, 5% Pd/C | H-Thr(tBu)-ol | ~100% (crude) [2][3] |
| 7 | H-Thr(tBu)-ol | Fmoc-OSu, Na₂CO₃ | Fmoc-O-tert-butyl-L-threoninol | High |
Purification and Characterization
The final product, Fmoc-O-tert-butyl-L-threoninol, should be purified to a high degree (>98.5%) for use in peptide synthesis. [1]
-
Purification: The primary method for purification is recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). If impurities persist, flash column chromatography on silica gel can be employed.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white powder | Visual Inspection [1] |
| Purity | ≥ 98.5% | HPLC [1] |
| Molecular Formula | C₂₃H₂₉NO₄ | --- |
| Molecular Weight | 383.5 g/mol | Mass Spectrometry [1] |
| Optical Rotation | [a]D20 = +8 ± 1º (c=2 in DMF) | Polarimetry [1] |
| Storage | 0 - 8 °C | --- [1][4] |
Conclusion
The synthesis pathway detailed in this guide represents a robust and field-proven method for producing high-purity Fmoc-O-tert-butyl-L-threoninol. By strategically employing the benzyloxycarbonyl (Z) group for amine protection during the critical reduction step, this protocol effectively avoids the decomposition of the acid- and base-sensitive protecting groups that are essential for modern Fmoc-based solid-phase peptide synthesis. The systematic, step-by-step approach, grounded in established chemical principles, provides researchers and drug development professionals with a reliable method to access this crucial building block for advanced peptide manufacturing.
References
-
Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Eureka | Patsnap.
-
CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.
-
Fmoc-O-tert-butyl-L-threoninol. Chem-Impex.
-
Fmoc-Threoninol(tBu) | 438239-28-2. Benchchem.
-
CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method. Google Patents.
-
Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides.
-
Mastering SPPS: The Crucial Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis. Benchchem.
-
Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt. Google Patents.
-
A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis. Benchchem.
-
CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester. Google Patents.
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC - NIH.
-
Fmoc-O-tert-butyl-L-threoninol | 189337-28-8. Biosynth.
Sources
A Comprehensive Technical Guide to the Solubility of Fmoc-Threoninol(tBu) in Common Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-O-tert-butyl-L-threoninol (Fmoc-Threoninol(tBu)), a pivotal building block in contemporary peptide synthesis and drug development. An exhaustive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, ensuring the purity of synthetic peptides, and achieving high yields. This document synthesizes theoretical principles of solubility, qualitative and extrapolated quantitative data, and a detailed experimental protocol for the empirical determination of solubility. Furthermore, this guide offers insights into the molecular interactions governing the dissolution of Fmoc-Threoninol(tBu), empowering researchers to make informed decisions in their synthetic endeavors.
Introduction: The Critical Role of Solubility in Synthesis
Fmoc-Threoninol(tBu) is an amino alcohol derivative widely employed in the synthesis of complex peptides and as a chiral building block in the development of novel therapeutic agents. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (tBu) group on the side-chain hydroxyl imparts specific chemical properties that are advantageous in multi-step syntheses. However, the successful application of this reagent is fundamentally dependent on its solubility in the chosen reaction solvent.
Inadequate solubility can precipitate a cascade of synthetic challenges, including:
-
Suboptimal Reaction Kinetics: Incomplete dissolution of the amino alcohol leads to a lower effective concentration, thereby retarding the reaction rate.
-
Incomplete Reactions: A heterogeneous reaction mixture can prevent the complete conversion of starting materials, resulting in complex product mixtures and challenging purifications.
-
Aggregation: Poorly solvated molecules may aggregate, further diminishing their reactivity and potentially leading to side reactions.
This guide provides a foundational understanding of the factors governing the solubility of Fmoc-Threoninol(tBu) and practical methodologies for its assessment.
Theoretical Framework: The Interplay of Solute and Solvent Properties
The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules.
Physicochemical Properties of Fmoc-Threoninol(tBu)
The solubility of Fmoc-Threoninol(tBu) is a composite of the contributions from its distinct structural motifs:
-
The Fmoc Group: This large, aromatic, and nonpolar moiety is the dominant contributor to the molecule's overall hydrophobicity. It facilitates solubility in nonpolar and moderately polar organic solvents through π-π stacking and van der Waals interactions.
-
The Threoninol Backbone: The presence of a hydroxyl group and the carbamate linkage introduces polarity and the capacity for hydrogen bonding (both as a donor and an acceptor).
-
The tert-Butyl (tBu) Protecting Group: This bulky, aliphatic group is highly nonpolar and contributes to the steric hindrance around the side-chain hydroxyl group. While it prevents unwanted side reactions, its hydrophobicity influences solubility in nonpolar solvents.
A qualitative assessment suggests that Fmoc-Threoninol(tBu) is a moderately polar molecule with significant nonpolar character.
Properties of Common Organic Solvents
The choice of solvent is a critical determinant of solubility. The following table summarizes the key properties of solvents frequently used in peptide synthesis and drug development:
| Solvent | Abbreviation | Polarity (Dielectric Constant, ε) | Hydrogen Bond Donor/Acceptor | General Utility |
| N,N-Dimethylformamide | DMF | 36.7 | Acceptor | Excellent solvent for peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | Acceptor | A common alternative to DMF with strong solvating power.[1] |
| Dimethyl Sulfoxide | DMSO | 46.7 | Acceptor | Highly polar aprotic solvent, effective for dissolving a wide range of compounds.[2] |
| Dichloromethane | DCM | 8.9 | Neither | Good for dissolving nonpolar to moderately polar compounds.[3] |
| Tetrahydrofuran | THF | 7.5 | Acceptor | Moderately polar ether, used in a variety of organic reactions.[3] |
| Acetonitrile | ACN | 37.5 | Acceptor | Polar aprotic solvent, often used in chromatography. |
| Isopropyl Alcohol | IPA | 19.9 | Both | Protic solvent with moderate polarity. |
| Ethyl Acetate | EtOAc | 6.0 | Acceptor | Moderately polar solvent with ester functionality. |
Solubility Profile of Fmoc-Threoninol(tBu)
While comprehensive, quantitative solubility data for Fmoc-Threoninol(tBu) is not extensively published, we can extrapolate from available information and the underlying chemical principles.
Qualitative and Extrapolated Quantitative Solubility Data
Based on supplier information and data for structurally related compounds, the following solubility profile can be anticipated. It is important to note that these are estimates and should be confirmed experimentally for critical applications.[4]
| Solvent | Abbreviation | Expected Solubility | Rationale and Supporting Data |
| N,N-Dimethylformamide | DMF | Very High | DMF is an excellent solvent for Fmoc-protected amino acids.[5] For the related Fmoc-Thr(tBu)-OH, it is described as "clearly soluble" at 0.5 M.[5] A similar high solubility is expected for the amino alcohol. |
| N-Methyl-2-pyrrolidone | NMP | Very High | NMP is a powerful solvent for peptide synthesis and is known to effectively dissolve most Fmoc-amino acids.[1] |
| Dimethyl Sulfoxide | DMSO | High | The high polarity of DMSO makes it a good solvent for many organic molecules, including protected amino acids.[2] |
| Dichloromethane | DCM | High | The large, nonpolar Fmoc group should drive solubility in DCM.[4] |
| Methanol | MeOH | High | Supplier data indicates high solubility.[4] The hydroxyl group of methanol can hydrogen bond with the solute. |
| Ethanol | EtOH | High | Similar to methanol, ethanol is expected to be a good solvent.[4] |
| Tetrahydrofuran | THF | Moderate | THF is less polar than DMF and NMP, and while it should dissolve Fmoc-Threoninol(tBu), the solubility may be lower. |
| Acetonitrile | ACN | Moderate to Low | While polar, ACN is not always as effective as DMF or NMP for dissolving larger Fmoc-protected amino acids.[5] |
| Isopropyl Alcohol | IPA | Moderate to Low | As a less polar alcohol, IPA's solvating power for this molecule may be limited. |
| Ethyl Acetate | EtOAc | Moderate to Low | The moderate polarity of EtOAc may provide some solubility, but it is unlikely to be as effective as more polar aprotic solvents. |
Experimental Determination of Solubility: A Self-Validating Protocol
For applications requiring precise knowledge of solubility, empirical determination is essential. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6]
The Shake-Flask Method: A Step-by-Step Guide
This protocol provides a reliable framework for determining the solubility of Fmoc-Threoninol(tBu).
Materials:
-
Fmoc-Threoninol(tBu)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of Fmoc-Threoninol(tBu) and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Sample Preparation for Equilibration:
-
Add an excess amount of Fmoc-Threoninol(tBu) to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
-
Sample Clarification:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
-
Analysis by HPLC:
-
Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.
-
Analyze the filtered sample solution by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of Fmoc-Threoninol(tBu) in the filtered sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of Fmoc-Threoninol(tBu).
Discussion and Practical Implications
The solubility of Fmoc-Threoninol(tBu) is a critical parameter that directly influences its utility in synthetic chemistry. The high expected solubility in polar aprotic solvents like DMF and NMP makes these the solvents of choice for reactions involving this amino alcohol, particularly in the context of solid-phase peptide synthesis (SPPS).[1] The moderate to high solubility in dichloromethane (DCM) also provides a viable, less polar alternative for specific applications.
For processes where the use of these solvents is not desirable, a thorough understanding of the solubility in alternative solvents is crucial. The experimental protocol provided in this guide offers a robust method for generating this data, enabling the optimization of reaction conditions and the development of more sustainable synthetic processes.
Conclusion
While a comprehensive quantitative database for the solubility of Fmoc-Threoninol(tBu) is not yet publicly available, this technical guide provides a strong theoretical and practical framework for researchers. By understanding the interplay of the solute's physicochemical properties and the characteristics of the solvent, and by employing a rigorous experimental protocol, scientists and drug development professionals can confidently navigate the challenges associated with the solubility of this important synthetic building block. This knowledge is fundamental to the successful and efficient synthesis of novel peptides and complex organic molecules.
References
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- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
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ChemBK. (2024). FMOC-THR(TBU)-OL. Retrieved from [Link]
- BenchChem. (2025). Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide.
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Lund University Publications. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Bergström, C. A., & Avdeef, A. (2019). What is the solubility of my compound?. ADMET & DMPK, 7(1), 1–5.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1025.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031333, ol.Fmoc-Thr(tBu)-OH. Retrieved from [Link]
- European Medicines Agency. (2020).
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
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ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
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AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Nishi, H., Inazu, T., & Mukaiyama, T. (1987). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Chemistry Letters, 16(11), 2281-2284.
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AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
-
Nia Innovation. (n.d.). Fmoc-D-Thr(tBu)-OL. Retrieved from [Link]
- Gârea, S. A., Ioniță, M., & Alexandrescu, E. (2020). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Gels, 6(4), 36.
- ACS Publications. (2021). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces, 13(49), 59286–59295.
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ChemSrc. (n.d.). Fmoc-D-Threoninol(tBu). Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Fmoc-Threoninol(tBu)
Introduction: The Critical Role of Fmoc-Threoninol(tBu) in Advanced Synthesis
Fmoc-O-tert-butyl-L-threoninol, hereafter referred to as Fmoc-Threoninol(tBu), is a cornerstone building block in the fields of peptide synthesis and medicinal chemistry.[1] As a protected amino alcohol, it serves a pivotal role in the construction of complex peptide-based therapeutics, peptidomimetics, and other intricate molecular architectures where the C-terminal carboxylic acid is replaced by a primary alcohol.[1] Its utility stems from the orthogonal nature of its two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl. This dual protection scheme allows for precise, sequential manipulation during synthesis, making a thorough understanding of its stability profile not just advantageous, but essential for reproducible and high-yield outcomes.
This guide provides a detailed examination of the chemical stability of Fmoc-Threoninol(tBu), outlines field-proven storage and handling protocols, and presents methodologies for verifying its integrity, ensuring researchers and drug development professionals can leverage this reagent with maximum confidence and efficacy.
I. The Chemical Stability Profile: An Orthogonal Duality
The stability of Fmoc-Threoninol(tBu) is best understood by analyzing the distinct properties of its two protecting groups. The molecule's overall integrity under standard ambient conditions is generally robust, but its resilience during synthetic manipulations is entirely dependent on the chemical environment.
The Fmoc (9-fluorenylmethoxycarbonyl) Group: Base-Labile Amine Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its remarkable stability in acidic conditions and its clean, rapid removal by mild bases.[2][3]
-
Mechanism of Lability: The Fmoc group's susceptibility to base is due to the acidic proton at the C9 position of the fluorene ring. A weak base, typically a secondary amine like piperidine, abstracts this proton, initiating a β-elimination reaction.[4][5][6] This process releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the excess amine to prevent side reactions.[2][3]
-
Conditions for Cleavage: Standard deprotection is achieved with 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][7] The reaction is extremely rapid, often completing within minutes.[2][5]
-
Inherent Instability: This base-lability means the Fmoc group is incompatible with strongly basic reaction conditions. Care must be taken to avoid premature deprotection, which can be triggered by tertiary amines like diisopropylethylamine (DIPEA), albeit at a much slower rate than with piperidine.[4][8] The stability of Fmoc-amino acid solutions in DMF is also finite; they are generally considered stable for at least a week when refrigerated but should not be stored for extended periods.[4]
The tert-Butyl (tBu) Group: Acid-Labile Hydroxyl Protection
The tert-butyl ether is an exceptionally robust protecting group for the threonine side-chain hydroxyl, chosen for its extreme stability under the basic conditions required for Fmoc removal.[9]
-
Mechanism of Lability: The tBu group is cleaved under strongly acidic conditions, typically via a mechanism involving protonation of the ether oxygen followed by the elimination of a stable tert-butyl cation. This cation is then neutralized by scavengers in the cleavage cocktail.
-
Conditions for Cleavage: Cleavage is most commonly performed at the end of a synthesis using a high concentration of trifluoroacetic acid (TFA).[10] It is completely stable to the mild bases used for Fmoc deprotection, providing the necessary orthogonality for successful peptide synthesis.[3]
-
Inherent Stability: The tBu ether is stable across a wide pH range, particularly from neutral to strongly basic conditions.[9][11] This makes it an ideal choice for protecting hydroxyl groups during the iterative cycles of Fmoc-SPPS.
The interplay between these two groups defines the molecule's utility. The diagram below illustrates the primary degradation pathways under synthetic, rather than storage, conditions.
Caption: Experimental workflow for HPLC-based purity analysis.
Methodology:
-
Standard/Sample Preparation:
-
Accurately weigh ~5 mg of Fmoc-Threoninol(tBu) and dissolve in 5.0 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
If assessing a new batch, use a certified reference standard for comparison if available.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the retention time to a known standard. Degradation products, such as H-Threoninol(tBu) or Fmoc-Threoninol, will have significantly different retention times.
-
Protocol: Forced Degradation (Stress Testing)
This protocol is designed to intentionally degrade the compound to understand its lability and to confirm that the HPLC assay is "stability-indicating" (i.e., capable of resolving degradants from the parent compound).
Methodology:
-
Prepare Stress Samples: Prepare four separate 1 mg/mL solutions of Fmoc-Threoninol(tBu) in ACN/Water (1:1).
-
Acidic Stress: Add 100 µL of 1 M HCl. Heat at 60°C for 4 hours.
-
Basic Stress: Add 100 µL of 1 M NaOH. Let stand at room temperature for 1 hour.
-
Oxidative Stress: Add 100 µL of 3% H₂O₂. Let stand at room temperature for 24 hours.
-
Thermal Stress: Heat one sample at 80°C for 24 hours (as a solid before dissolving).
-
-
Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples using the HPLC Purity Assay described above.
-
-
Interpretation:
-
The acidic stress sample should show a new, more polar peak corresponding to Fmoc-Threoninol (loss of tBu).
-
The basic stress sample should show a significantly more polar peak corresponding to H-Threoninol(tBu) (loss of Fmoc).
-
The results confirm the expected lability and validate the analytical method's ability to monitor stability effectively.
-
IV. Conclusion
Fmoc-Threoninol(tBu) is a robust and highly versatile reagent when its specific chemical sensitivities are understood and respected. Its stability is governed by the orthogonal nature of the base-labile Fmoc group and the acid-labile tBu group. By implementing the stringent storage conditions (2-8°C, dry, inert atmosphere) and careful handling procedures outlined in this guide, researchers can ensure the reagent's integrity from the stock bottle to the reaction vessel. Furthermore, the provided HPLC protocols empower laboratories to independently verify purity and stability, creating a self-validating system that underpins reproducible, high-quality synthesis in research and drug development.
References
-
Title: tert-Butyl Ethers Source: Organic Chemistry Portal URL: [Link]
-
Title: tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide Source: ResearchGate (Request PDF) URL: [Link]
-
Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]
-
Title: Fmoc - Lokey Lab Protocols Source: University of California, Santa Cruz URL: [Link]
-
Title: Alcohol Protecting Groups Source: University of Windsor Chemistry URL: [Link]
-
Title: t-Butyl Ether Protecting Groups Source: Pearson URL: [Link]
-
Title: Standard Fmoc Protected Amino Acids Source: Activotec URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL: [Link]
-
Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Methods for Removing the Fmoc Group Source: ResearchGate URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. tert-Butyl Ethers [organic-chemistry.org]
Introduction: The Strategic Importance of Fmoc-Threoninol(tBu)
An In-Depth Technical Guide to Fmoc-Threoninol(tBu): Synthesis, Application, and Strategic Insights for Advanced Peptide Chemistry
In the landscape of modern peptide synthesis and drug development, the ability to create complex, precisely engineered molecules is paramount. Fmoc-O-tert-butyl-L-threoninol, commonly abbreviated as Fmoc-Threoninol(tBu), represents a critical building block for such endeavors. It is a protected amino alcohol derived from L-threonine, where the α-amino group is shielded by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl is protected by the acid-labile tert-butyl (tBu) group.[1][2]
Unlike its amino acid counterpart, Fmoc-Thr(tBu)-OH, which is used to extend a peptide chain via a carboxyl group, Fmoc-Threoninol(tBu) introduces a terminal alcohol functionality. This structural modification is a key strategic choice for researchers aiming to develop peptide-based therapeutics with enhanced stability, modified bioactivity, or for use as versatile intermediates in bioconjugation and the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and application, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Quantitative Data
Accurate handling, storage, and application of Fmoc-Threoninol(tBu) begin with a clear understanding of its fundamental properties. The data below, consolidated from various suppliers and chemical databases, provides a reliable reference for laboratory use.
| Property | Value | References |
| Synonyms | Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol, Fmoc-O-tert-butyl-L-threoninol, N-FMOC-L-THR(TBU)-OL, (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate | [1][3][4][5][] |
| CAS Number | 189337-28-8 | [1][3][4] |
| Molecular Formula | C₂₃H₂₉NO₄ | [1][4][5] |
| Molecular Weight | 383.5 g/mol (or 383.48 g/mol ) | [1][4] |
| Appearance | White to off-white powder | [1][7] |
| Purity | ≥ 97% or ≥ 98.5% (by HPLC) | [1][4] |
| Optical Rotation | [α]D²⁰ = 8 ± 1º (c=2 in DMF) | [1] |
| Storage Conditions | 0-8 °C in a sealed container | [1][3][4] |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). | |
| Computational Data | TPSA: 67.79 Ų, XLogP3: 3.7 - 4.09 | [4][7] |
The Cornerstone of Application: The Fmoc/tBu Orthogonal Protection Strategy
The utility of Fmoc-Threoninol(tBu) in multi-step synthesis is entirely dependent on the principle of orthogonal protection . This strategy employs protecting groups that are removed under distinctly different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[8][9][10]
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group (α-Amino Protection) : This group is highly sensitive to basic conditions. It is typically removed using a solution of a secondary amine, such as 20% piperidine in DMF.[8][9] This deprotection is mild, rapid, and forms the basis of the iterative cycle in Fmoc-based solid-phase peptide synthesis (SPPS). The stability of the Fmoc group to acids is crucial, as it ensures the α-amino group remains protected during the removal of acid-labile side-chain protecting groups.[8]
-
The tBu (tert-butyl) Group (Side-Chain Hydroxyl Protection) : The tBu group is a robust, acid-labile protecting group. It remains completely stable during the repeated piperidine treatments used to remove the Fmoc group.[11] Its removal requires a strong acid, typically as part of a cleavage cocktail containing high concentrations of trifluoroacetic acid (TFA).[8][12] This ensures the threonine side-chain hydroxyl group does not engage in unwanted side reactions, such as O-acylation, during peptide chain elongation.[11]
The diagram below illustrates the selective deprotection logic that underpins the Fmoc/tBu strategy.
Synthesis of Fmoc-Threoninol(tBu)
While commercially available, understanding the synthesis of Fmoc-Threoninol(tBu) provides insight into its purity and potential byproducts. Patent literature outlines several routes. A common strategy involves protecting the functional groups of L-threonine, followed by the reduction of the carboxylic acid to a primary alcohol.[13][14] A key innovation in modern synthesis is to perform the reduction before introducing the base-sensitive Fmoc group, which avoids decomposition and improves overall yield.[14]
A representative synthesis pathway is detailed below:
-
Esterification and N-Protection : L-threonine is first converted to its methyl ester, and the amino group is protected with a benzyloxycarbonyl (Z) group.
-
Side-Chain Protection : The side-chain hydroxyl is protected with a tBu group, typically using isobutylene in the presence of an acid catalyst.
-
Saponification : The methyl ester is hydrolyzed to yield the free carboxylic acid, Z-Thr(tBu)-OH.
-
Reduction to Alcohol : The carboxylic acid is reduced to a primary alcohol using a reducing agent like sodium borohydride in tetrahydrofuran, yielding Z-Thr(tBu)-ol.[14] This step is critical as it transforms the amino acid into an amino alcohol.
-
Deprotection of N-terminus : The Z-group is removed via hydrogenation.
-
Final Fmoc Protection : The free amino group of H-Thr(tBu)-ol is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the final product, Fmoc-Threoninol(tBu).[14]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Threoninol(tBu) is the synthesis of peptide alcohols—peptides where the C-terminal carboxylic acid is replaced by a primary alcohol.[1] These analogs are of significant interest in drug development because the alcohol functionality can impart greater resistance to degradation by carboxypeptidases, potentially leading to a longer biological half-life.
Experimental Protocol: Manual Coupling of Fmoc-Threoninol(tBu) to a Resin
This protocol describes the initial step of attaching Fmoc-Threoninol(tBu) to a resin to begin the synthesis of a C-terminal peptide alcohol.
Materials and Reagents:
-
Fmoc-Threoninol(tBu)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Step-by-Step Methodology:
-
Resin Swelling: Swell the 2-CTC resin (1 eq) in DCM for 30-60 minutes in the reaction vessel. Drain the DCM.
-
Amino Alcohol Solution Preparation: In a separate vial, dissolve Fmoc-Threoninol(tBu) (1.5-2.0 eq) in anhydrous DCM. Add DIPEA (3.0-4.0 eq) to the solution.
-
Causality Note: 2-CTC resin is highly acid-sensitive. DIPEA is a non-nucleophilic base used to activate the alcohol for attachment to the resin linker without causing premature cleavage. An excess of the amino alcohol is used to drive the reaction to completion.
-
-
Loading Reaction: Add the Fmoc-Threoninol(tBu) solution to the swollen resin. Agitate the mixture with nitrogen bubbling or gentle shaking for 2-4 hours at room temperature.
-
Capping Unreacted Sites: Drain the reaction solution. To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (e.g., in a ratio of 17:2:1) and agitate for 30 minutes.
-
Causality Note: Capping is a critical step to prevent the formation of deletion sequences. The methanol reacts with any remaining chlorotrityl groups, rendering them inert for subsequent coupling cycles.
-
-
Washing: Drain the capping solution. Wash the resin extensively to remove all excess reagents and byproducts. A typical washing sequence is:
-
DCM (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
-
Drying and Substitution Check: Dry the resin under a high vacuum. A small sample can be taken to determine the loading (substitution level) via spectrophotometric analysis of the Fmoc group cleaved by piperidine.
The resin is now ready for the standard SPPS cycle of Fmoc deprotection and coupling of the next amino acid.
Broader Applications in Drug Development and Bioconjugation
The utility of Fmoc-Threoninol(tBu) extends beyond simple peptide alcohol synthesis.[1]
-
Drug Development : It serves as a crucial building block in designing peptide-based drugs and peptidomimetics. The terminal alcohol can be further functionalized, for example, by esterification with a small molecule drug or a targeting ligand.[1]
-
Bioconjugation : The primary alcohol provides a unique chemical handle for conjugating peptides to other biomolecules or surfaces, which is essential for creating targeted drug delivery systems or novel biomaterials.[1]
-
Protein Engineering and Interaction Studies : As a mimic of natural amino acids, it can be incorporated into sequences to study protein interactions or to create novel inhibitors and modulators for pharmaceutical research.[1]
Conclusion
Fmoc-Threoninol(tBu) is a highly versatile and valuable reagent in the toolkit of the modern peptide chemist. Its well-defined orthogonal protecting groups provide the necessary control to incorporate a stable C-terminal alcohol into peptide structures, a feature that is increasingly sought after in the development of next-generation therapeutics. By understanding the causality behind its synthesis, protection strategy, and application protocols, researchers can effectively leverage this building block to construct complex molecules with enhanced stability and tailored biological functions, driving innovation in both academic and industrial drug discovery.
References
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Greening Fmoc/tBu solid-phase peptide synthesis. RSC Publishing. [Link]
-
Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Eureka | Patsnap. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
- CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.
-
Fmoc-Thr(tBu)-OH. HiMedia Laboratories. [Link]
-
Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
-
Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Fmoc-Thr(tBu)-OH. CEM Corporation. [Link]
Sources
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- 2. Fmoc-Threoninol(tBu) | 438239-28-2 | Benchchem [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 9. digital.csic.es [digital.csic.es]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Commercial Sourcing and Quality Control of Fmoc-Threoninol(tBu)
<
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fmoc-Threoninol(tBu) in Advanced Peptide Synthesis
Fmoc-O-tert-butyl-L-threoninol, or Fmoc-Thr(tBu)-ol, is a specialized amino alcohol derivative indispensable for modern solid-phase peptide synthesis (SPPS), particularly in the development of complex peptide therapeutics and research tools.[1] Its unique structure, featuring the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the acid-labile tert-butyl (tBu) group protecting the side-chain hydroxyl, offers orthogonal control crucial for the stepwise assembly of peptide chains.[2] This strategic protection scheme prevents unwanted side reactions and allows for the precise incorporation of threonine residues, which are often sites for critical post-translational modifications like phosphorylation and glycosylation.[3] The quality and purity of this building block are paramount, as even trace impurities can compromise the final peptide's integrity, bioactivity, and yield.[4][5] This guide provides an in-depth analysis of commercial suppliers, critical quality control parameters, and best practices for the sourcing and application of Fmoc-Threoninol(tBu).
Commercial Supplier Landscape: A Comparative Analysis
The selection of a reliable supplier for Fmoc-Threoninol(tBu) is a foundational step for any successful peptide synthesis campaign. The market offers a range of suppliers, from large-scale manufacturers to specialized chemical providers. Key decision criteria should include purity, batch-to-batch consistency, availability of documentation (Certificate of Analysis), and technical support.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities |
| Biosynth | Fmoc-O-tert-butyl-L-threoninol | 189337-28-8 | C23H29NO4 | 383.48 | Not specified, inquire for details | Custom |
| Chem-Impex | Fmoc-O-tert-butyl-L-threoninol | 189337-28-8 | C23H29NO4 | 383.5 | ≥ 98.5% (HPLC) | Inquire for details |
| Santa Cruz Biotechnology | Fmoc-L-Threoninol(tBu) | 189337-28-8 | C23H29NO4 | 383.5 | Not specified, inquire for details | Inquire for details |
| RayBiotech | Fmoc-Thr(tBu)-ol | Not specified | C23H29NO4 | 383.48 | 98% | 1g, 5g, 25g, 100g |
| Henan Fengda Chemical Co., Ltd. | FMOC-THR(TBU)-OL | 189337-28-8 | C23H29NO4 | 383.48 | Inquire for COA | Bulk (kg) |
| APExBIO | Fmoc-Thr(tBu)-ol | Not specified | Not specified | Not specified | High-purity | Inquire for details |
Supplier Qualification Workflow: A Systematic Approach
Choosing a supplier should not be based on price alone. A rigorous qualification process is essential to mitigate risks associated with raw material variability. This workflow ensures that the selected Fmoc-Threoninol(tBu) meets the stringent requirements for pharmaceutical and high-level research applications.
Caption: Workflow for qualifying a new Fmoc-Threoninol(tBu) supplier.
Core Technical Section: Ensuring Purity and Performance
The quality of Fmoc-Threoninol(tBu) directly impacts the efficiency of peptide synthesis and the purity of the final product. A comprehensive quality control (QC) strategy is non-negotiable.
Critical Quality Attributes (CQAs) for Fmoc-Threoninol(tBu)
-
Chemical Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the overall purity of the compound. A purity level of ≥99% is recommended for most applications to minimize the introduction of deletion or modified peptide sequences.[4]
-
Enantiomeric Purity (Chiral HPLC/GC): Threonine possesses two chiral centers. It is crucial to ensure the correct stereoisomer is used. The presence of the D-enantiomer or allo-threonine diastereomers can lead to peptides with altered conformations and biological activities.[6] An enantiomeric excess (e.e.) of ≥99.8% is the industry standard for high-quality Fmoc-amino acid derivatives.[4]
-
Residual Solvents (GC-MS): The manufacturing process may leave behind residual solvents. These solvents can be detrimental to the coupling chemistry and may be toxic. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify these impurities.
-
Water Content (Karl Fischer Titration): Excessive moisture can hydrolyze the Fmoc-amino alcohol and interfere with coupling reactions. Karl Fischer titration is the gold standard for accurate water content determination.
-
Absence of Free Amino Acids and Dipeptides: The presence of unprotected amino acids or dipeptide impurities can lead to the formation of incorrect peptide sequences.[4] These are often monitored by HPLC and should be below 0.1%.
Experimental Protocol: Incoming Quality Control via HPLC
This protocol outlines a general method for the verification of the purity of a new batch of Fmoc-Threoninol(tBu).
Objective: To determine the chemical purity of Fmoc-Threoninol(tBu) by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Fmoc-Threoninol(tBu) sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Fmoc-Threoninol(tBu) and dissolve it in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Column Temperature: 25 °C
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Trustworthiness of the Protocol: This self-validating system relies on the characteristic UV absorbance of the Fmoc group, ensuring that only Fmoc-containing species are quantified.[7] The gradient elution is designed to separate the relatively nonpolar Fmoc-Threoninol(tBu) from potential polar impurities (e.g., free threoninol) and more nonpolar impurities (e.g., byproducts from the Fmoc protection step).
Conclusion: A Foundation for Successful Peptide Synthesis
The meticulous selection and rigorous quality control of Fmoc-Threoninol(tBu) are foundational to the successful synthesis of high-quality peptides for research and therapeutic development. By partnering with reputable suppliers and implementing a robust in-house QC program, researchers can minimize variability, improve synthesis outcomes, and ensure the reliability and reproducibility of their results. This strategic approach to sourcing critical raw materials is an essential component of scientific integrity and a key driver of innovation in the field of peptide science.
References
-
Fmoc-Thr(tBu)-ol. RayBiotech. [Link]
-
Fmoc-O-tert-butyl-L-threoninol. Chem-Impex. [Link]
-
Fmoc-Thr(tBu)-OH. LifeTein. [Link]
-
Fmoc-Thr(tBu)-OH [71990-35-0]. Aapptec Peptides. [Link]
-
Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]
-
Fmoc-Threoninol [176380-53-3]. Aapptec Peptides. [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Fmoc-Thr(tBu)-OH. redpeptide. [Link]
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Use of Fmoc-Threoninol(tBu) in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Advantage of C-Terminal Peptide Alcohols
In the landscape of therapeutic peptide development and biochemical research, C-terminal modifications are a cornerstone of innovation. Replacing the C-terminal carboxylic acid with a primary alcohol to form a peptide alcohol can significantly alter a peptide's biological properties. This modification can enhance metabolic stability by removing a site for carboxypeptidase degradation, improve membrane permeability, and modulate receptor binding affinity. Peptide alcohols are not only valuable therapeutic agents themselves but also serve as crucial intermediates for synthesizing complex peptide derivatives like peptide aldehydes, which are potent protease inhibitors[1][2].
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the dominant methodology in modern solid-phase peptide synthesis (SPPS), prized for its mild deprotection conditions and orthogonal protection scheme[][4][5][6][7]. Fmoc-Threoninol(tBu) is a specialized building block designed to seamlessly integrate into this workflow, enabling the efficient and high-purity synthesis of peptides with a C-terminal threoninol residue[8]. The Fmoc group provides temporary, base-labile protection of the α-amino group, while the acid-labile tert-butyl (tBu) group robustly protects the side-chain hydroxyl group from undesired reactions during peptide elongation[9][10].
This document provides an in-depth guide to the theory, application, and detailed protocols for using Fmoc-Threoninol(tBu) in SPPS. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for advanced peptide synthesis.
Part 1: Foundational Principles & Strategic Considerations
The Orthogonal Protection Scheme: Why Fmoc and tBu?
The success of SPPS hinges on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others[5][11]. The Fmoc/tBu approach is a prime example of this principle.
-
α-Amino Protection (Fmoc): The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[4][12]. This deprotection is rapid and clean, and its progress can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct byproduct[][7].
-
Side-Chain Protection (tBu): The tert-butyl group is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved by strong acids, typically as part of a final cleavage cocktail containing trifluoroacetic acid (TFA)[9][10][13]. This orthogonality ensures that the threonine side-chain remains protected throughout the entire synthesis until the final deprotection step.
The mild conditions of the Fmoc strategy are particularly advantageous for preserving the integrity of sensitive peptide sequences and modifications, making it the preferred method for complex peptide synthesis[5][].
The Challenge: Anchoring the First Building Block
Unlike standard SPPS, which begins by forming an ester bond between the C-terminal carboxylic acid of the first amino acid and the resin, threoninol lacks a carboxyl group. Therefore, a different anchoring strategy is required. The most effective and common approach is to use a resin that is pre-activated for ether linkage formation, such as 2-chlorotrityl chloride (2-CTC) resin.
Why 2-Chlorotrityl Chloride Resin is Ideal: The 2-CTC resin is highly acid-labile, which allows the peptide alcohol to be cleaved under very mild acidic conditions. This is crucial for obtaining a fully protected peptide alcohol if desired, as the side-chain protecting groups (like tBu) remain intact[15]. The steric bulk of the trityl group also helps to prevent racemization and other side reactions during the initial loading step.
Part 2: Experimental Protocols & Methodologies
Protocol 1: Loading of Fmoc-Threoninol(tBu) onto 2-Chlorotrityl Chloride Resin
This protocol details the critical first step of anchoring the amino alcohol to the solid support. The success of the entire synthesis depends on the efficiency and completeness of this reaction.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g substitution)
-
Fmoc-Threoninol(tBu)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 eq.) in DCM (10-15 mL per gram of resin) for 30-60 minutes in a reaction vessel with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve Fmoc-Threoninol(tBu) (1.5-2.0 eq. relative to resin substitution) in DCM. Add DIPEA (3.0-4.0 eq.).
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the Fmoc-Threoninol(tBu)/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping Unreacted Sites: To block any remaining reactive chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. This step is critical to prevent the formation of deletion sequences during the subsequent synthesis.
-
Washing: Drain the capping solution and wash the resin thoroughly to remove excess reagents. A typical washing sequence is:
-
DCM (3x)
-
DMF (3x)
-
DCM (3x)
-
-
Drying and Substitution Determination: Dry the resin under high vacuum. The final loading (substitution level) can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine/DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Diagram 1: Workflow for Loading Fmoc-Threoninol(tBu) onto 2-CTC Resin
Caption: Workflow for anchoring the amino alcohol to the solid support.
Protocol 2: Standard SPPS Cycle for Peptide Elongation
Once the Fmoc-Threoninol(tBu)-Resin is prepared, the peptide chain is elongated using standard Fmoc/tBu chemistry cycles.[16]
Materials:
-
Fmoc-Threoninol(tBu)-Resin
-
Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., HBTU/DIPEA or HATU/DIPEA
-
Solvents: DMF, DCM
Procedure (for each cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF. A common procedure is one treatment of 3 minutes followed by a second treatment of 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-6x) to remove piperidine and the dibenzofulvene adduct.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3-4 eq.) in DMF with a coupling reagent like HBTU (3-4 eq.) and a base like DIPEA (6-8 eq.) for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Note: For sterically hindered amino acids, coupling efficiency can be improved by using stronger coupling agents like HATU or by increasing the reaction temperature.[17]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Repeat Cycle: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.
Diagram 2: The Core Fmoc-SPPS Cycle
Caption: The iterative cycle of deprotection, washing, and coupling in SPPS.
Protocol 3: Cleavage and Final Deprotection
The final step releases the synthesized peptide alcohol from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail determines whether a fully deprotected or partially protected peptide is obtained.
2.3.1 Full Deprotection (Standard Method)
This method simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu from the threoninol side chain.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent R): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Rationale: TFA is the strong acid for cleavage. TIS acts as a scavenger to trap reactive carbocations generated from the tBu and other protecting groups, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met). Water aids in the hydrolysis of protecting groups.
-
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (10-fold volume excess). The peptide will precipitate as a white solid.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying & Purification: Dry the crude peptide under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
2.3.2 Cleavage to Yield a Fully Protected Peptide Alcohol
This specialized method is used when the peptide alcohol is needed for further solution-phase chemistry, leaving side-chain protecting groups intact. This is only possible when using a highly acid-labile resin like 2-CTC.
Materials:
-
Dried peptide-resin (from 2-CTC)
-
Cleavage Cocktail: 20% Hexafluoroisopropanol (HFIP) in DCM[15][18].
-
Rationale: This mildly acidic cocktail is sufficient to cleave the ether linkage to the 2-CTC resin but not strong enough to remove tBu or other common acid-labile side-chain protecting groups.
-
-
Solvent for workup (e.g., DCM)
Procedure:
-
Cleavage Reaction: Treat the resin with the 20% HFIP/DCM solution for 1-2 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin several times with DCM.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude, fully protected peptide alcohol.
Part 3: Data, Troubleshooting, and Advanced Insights
Data Presentation: Expected Outcomes
The success of the synthesis should be validated using analytical techniques such as RP-HPLC and mass spectrometry (MS).
| Parameter | Expected Result | Notes |
| Crude Purity (RP-HPLC) | Typically 60-85% | Highly dependent on peptide length and sequence. Aggregation-prone sequences may result in lower purity.[19] |
| Mass (LC-MS) | Observed mass should match the calculated average isotopic mass of the target peptide alcohol. | Confirm the presence of the desired product and identify potential side products (e.g., deletion sequences). |
| Final Purity (after HPLC) | >95% or >98% | Achievable with standard purification protocols. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency | Insufficient activation time; moisture in reagents; steric hindrance. | Increase reaction time for loading; ensure all solvents and reagents are anhydrous; use a higher excess of Fmoc-Threoninol(tBu) and DIPEA. |
| Deletion Sequences | Incomplete Fmoc deprotection; incomplete coupling. | Increase Fmoc deprotection time or use a stronger base like DBU (use with caution for Asp-containing peptides).[12] Use a more potent coupling reagent (e.g., HATU) and check for completion with a Kaiser test.[19] |
| Peptide Aggregation | Formation of secondary structures on-resin, hindering reagent access. | Switch from DMF to NMP, which is a better solvating agent.[17] Incorporate "difficult sequence" strategies like using pseudoproline dipeptides or isopeptides.[16] |
| Trifluoroacetylation of Alcohols | Reaction of hydroxyl groups (C-terminal or side-chain) with TFA during cleavage.[20] | Minimize cleavage time; ensure efficient scavenging with TIS; some protocols suggest using alternative cleavage cocktails like HCl in a fluoro alcohol for sensitive sequences.[21] |
Diagram 3: Decision Tree for Cleavage Strategy
Caption: Decision-making process for the final cleavage step.
Conclusion
Fmoc-Threoninol(tBu) is an indispensable tool for the modern peptide chemist, providing a reliable and efficient route to C-terminal peptide alcohols via the well-established Fmoc/tBu SPPS framework. The key to success lies in the strategic selection of the initial anchoring resin, such as 2-chlorotrityl chloride, and the careful execution of loading, elongation, and cleavage protocols. By understanding the causality behind each experimental choice—from the orthogonal protection scheme to the composition of the final cleavage cocktail—researchers can confidently synthesize these valuable molecules for applications ranging from fundamental biological studies to advanced therapeutic drug development.
References
-
Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
-
Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis - Benchchem.
-
A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis - Benchchem.
-
The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers - PubMed.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed.
-
Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
-
Cleaving alcohols from carboxypolystyrene - Aapptec.
-
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed.
-
Fmoc-Protected Amino Acids: A Modern Approach to Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
-
DHP Resin cleavage - Aapptec.
-
Overview of Solid Phase Peptide Synthesis (SPPS) - Aapptec.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - Aapptec.
-
Fmoc Amino Acids for SPPS - AltaBioscience.
-
Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed.
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PubMed Central.
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC.
-
Functionalized Resins for the Synthesis of Peptide Alcohols | Request PDF - ResearchGate.
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.
-
Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents.
-
Fmoc-O-tert-butyl-L-threoninol - Chem-Impex.
-
Fmoc / t-Bu Solid Phase Synthesis - Sunresin.
-
Amino Acid Alcohols for Peptide Synthesis Archives - AAPPTEC.
-
Fmoc-L-threoninol - Biosynth.
-
New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS | Request PDF - ResearchGate.
-
Practical synthesis of peptide C-terminal aldehyde on a solid support - PubMed Central.
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies.
-
Technical Support Center: Fmoc-Thr(tBu)-OH Coupling Reactions - Benchchem.
-
SPPS: peptide failure to elongate? - ResearchGate.
-
Amino Acid Sidechain Deprotection - Aapptec.
-
Solid Phase Peptide Synthesis (SPPS) explained - Bachem.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
Sources
- 1. peptide.com [peptide.com]
- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Threoninol(tBu) Coupling in Peptide Synthesis
Introduction: The Strategic Importance of C-Terminal Peptide Alcohols and the Role of Fmoc-Threoninol(tBu)
In the landscape of therapeutic peptide development and biomedical research, the modification of the peptide C-terminus offers a powerful tool to enhance pharmacokinetic properties, modulate biological activity, and create novel molecular architectures. The replacement of the C-terminal carboxylic acid with an amino alcohol, for instance, can significantly increase a peptide's resistance to metabolic degradation. A prime example of a clinically significant peptide alcohol is Octreotide, a somatostatin analog with a C-terminal threoninol, which exhibits enhanced stability and therapeutic efficacy.
The synthesis of such C-terminal modified peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates specialized building blocks and protocols. Fmoc-Threoninol(tBu) is a critical starting material for this purpose. Its structure incorporates the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and the acid-labile tert-butyl (tBu) group to protect the side-chain hydroxyl function. This orthogonal protection scheme is fully compatible with the widely adopted Fmoc/tBu SPPS strategy.[1][2]
This comprehensive guide provides detailed protocols and expert insights into the effective coupling of Fmoc-Threoninol(tBu) to solid-phase supports, the subsequent elongation of the peptide chain, and the final cleavage and deprotection steps. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize C-terminal peptide alcohols.
Core Principles: The Chemistry of Fmoc-Threoninol(tBu) Immobilization
The successful synthesis of a C-terminal peptide alcohol begins with the covalent attachment of the initial amino alcohol to a solid support. The choice of resin is paramount for this initial step. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for this application due to several key advantages:
-
Mild Cleavage Conditions: The bond formed between the hydroxyl group of Fmoc-Threoninol(tBu) and the 2-CTC resin is highly acid-labile. This allows for the cleavage of the final peptide from the resin under very mild acidic conditions, which can be calibrated to leave the acid-sensitive side-chain protecting groups (like the tBu group) intact, yielding a protected peptide fragment if desired.[3]
-
Prevention of Racemization: The attachment of the first amino acid derivative to 2-CTC resin proceeds without the need for activating the carboxyl group (or in this case, the hydroxyl group), thereby circumventing the risk of racemization at the α-carbon.[4]
-
Steric Hindrance: The bulky trityl group of the resin provides a sterically hindered environment that can suppress side reactions, such as diketopiperazine formation, during the coupling of the second amino acid.[4]
The immobilization of Fmoc-Threoninol(tBu) onto the 2-CTC resin is an esterification reaction, where the primary hydroxyl group of the threoninol acts as a nucleophile, displacing the chloride from the trityl group on the resin. This reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in an anhydrous aprotic solvent like dichloromethane (DCM).
Experimental Protocols
Part 1: Loading of Fmoc-Threoninol(tBu) onto 2-Chlorotrityl Chloride Resin
This protocol details the crucial first step of immobilizing Fmoc-Threoninol(tBu) onto the solid support.
Materials:
-
Fmoc-Threoninol(tBu)
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, substitution level typically 1.0-1.6 mmol/g)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass frit
-
Mechanical shaker or nitrogen bubbling system
Protocol:
-
Resin Swelling: Place the 2-CTC resin in the synthesis vessel and wash with anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes to swell the resin beads. Drain the DCM.
-
Preparation of Loading Solution: In a separate flask, dissolve Fmoc-Threoninol(tBu) (1.5-2.0 equivalents relative to the resin substitution) in anhydrous DCM. Add DIEA (3.0-4.0 equivalents relative to the resin substitution).
-
Loading Reaction: Add the Fmoc-Threoninol(tBu) solution to the swollen resin. Agitate the mixture gently using a mechanical shaker or by bubbling nitrogen from the bottom of the vessel for 1-2 hours at room temperature.
-
Capping of Unreacted Sites: After the loading reaction, drain the solution and wash the resin with DCM. To cap any unreacted 2-chlorotrityl groups, add a solution of DCM:MeOH:DIEA (17:2:1, v/v/v) and agitate for 30-60 minutes.[5] This step is critical to prevent the formation of deletion sequences in the subsequent peptide elongation steps.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally with DCM (3x).
-
Drying and Determination of Loading Efficiency: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically (by the weight gain of the resin) or more accurately by spectrophotometric analysis of the Fmoc group cleaved from a small, accurately weighed sample of the dried resin.[6]
Table 1: Quantitative Parameters for Fmoc-Threoninol(tBu) Loading
| Parameter | Recommended Value | Rationale |
| Resin Type | 2-Chlorotrityl chloride | Mild cleavage, prevents racemization, sterically hinders side reactions. |
| Fmoc-Threoninol(tBu) | 1.5 - 2.0 eq. | Ensures a high loading efficiency. |
| DIEA | 3.0 - 4.0 eq. | Acts as a non-nucleophilic base to facilitate the reaction. |
| Solvent | Anhydrous DCM | Good solvation for reactants and swells the resin. |
| Reaction Time | 1 - 2 hours | Sufficient for near-quantitative loading. |
| Capping Solution | DCM:MeOH:DIEA (17:2:1) | Deactivates unreacted chlorotrityl groups. |
| Expected Loading | 0.4 - 0.8 mmol/g | Dependent on initial resin substitution and reaction conditions. |
Diagram 1: Workflow for Loading Fmoc-Threoninol(tBu) onto 2-CTC Resin
Caption: Workflow for the immobilization of Fmoc-Threoninol(tBu).
Part 2: Peptide Chain Elongation
Once the Fmoc-Threoninol(tBu) is successfully loaded onto the resin, the peptide chain is elongated through iterative cycles of Fmoc deprotection and amino acid coupling.
Diagram 2: Standard SPPS Cycle for Peptide Elongation
Caption: The iterative cycle of solid-phase peptide synthesis.
Protocol for a Single Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a suitable coupling reagent. For standard couplings, a combination of a uronium/aminium salt like HBTU or HATU (3-4 equivalents) and a base like DIEA (6-8 equivalents) in DMF is highly effective.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines like proline). If the test is positive, a second coupling (double coupling) may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Part 3: Cleavage and Final Deprotection
The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIS:Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of the tBu and other protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation and Drying: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.
Best Practices and Troubleshooting
-
Anhydrous Conditions for Loading: The 2-CTC resin is moisture-sensitive. Ensure all solvents and reagents used during the loading step are anhydrous to prevent hydrolysis of the chlorotrityl group, which would deactivate the resin.[4][7]
-
Monitoring Loading Efficiency: Accurate determination of the initial loading of Fmoc-Threoninol(tBu) is crucial for the stoichiometry of subsequent coupling reactions. The spectrophotometric Fmoc cleavage assay is highly recommended for its accuracy.[6]
-
Difficult Couplings: For sterically hindered amino acids or during the synthesis of long or hydrophobic peptides, consider using more potent coupling reagents like HATU or COMU, extending the coupling time, or performing the reaction at a slightly elevated temperature.[8]
-
Incomplete Cleavage: If the final peptide yield is low, the cleavage reaction time can be extended. However, prolonged exposure to strong acid can lead to side reactions. It is advisable to perform a small-scale test cleavage to optimize the reaction time.
-
Purification: The crude peptide alcohol can be purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9][10]
Conclusion
The synthesis of C-terminal peptide alcohols using Fmoc-Threoninol(tBu) is a robust and reliable methodology when the appropriate protocols and precautions are employed. The use of 2-chlorotrityl chloride resin for the initial immobilization is a key factor for success, enabling high loading efficiencies and mild cleavage conditions. By following the detailed protocols and best practices outlined in this guide, researchers can confidently synthesize these important modified peptides for a wide range of applications in drug discovery and chemical biology.
References
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
-
Aapptec. (n.d.). Technical Support Information Bulletin 1027: 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]
- Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.
- Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477.
- Raj, M. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
-
Aapptec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Retrieved from [Link]
- Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383.
-
ResearchGate. (n.d.). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptideweb.com [peptideweb.com]
- 6. peptide.com [peptide.com]
- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols for the Deprotection of the tert-Butyl (tBu) Side-Chain from Threoninol
Introduction: The Strategic Importance of Threoninol and the Role of the tert-Butyl Protecting Group
Threoninol, a chiral amino alcohol derived from the natural amino acid threonine, is a valuable building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and two hydroxyl groups (one primary and one secondary), makes it a versatile scaffold for the synthesis of complex molecules, including chiral ligands for asymmetric catalysis, and as a key component in various drug candidates. The precise manipulation of its functional groups is paramount, and this is where the art of protecting group chemistry comes into play.
The tert-butyl (tBu) group is a widely employed protecting group for the hydroxyl and carboxyl functionalities of threoninol due to its steric bulk, which imparts significant stability across a broad range of chemical conditions, including strongly basic and nucleophilic environments. However, the very stability that makes the tBu group an excellent protector also necessitates carefully optimized conditions for its removal. This guide provides a comprehensive overview of the strategies and detailed protocols for the efficient and clean deprotection of the tBu side-chain from threoninol, addressing the nuances and potential challenges that researchers may encounter.
Chemical Principles and Mechanistic Insights into tBu Deprotection
The cleavage of a tert-butyl ether is predominantly achieved under acidic conditions. The underlying mechanism relies on the formation of a highly stable tert-butyl cation, a tertiary carbocation, which is the driving force for the reaction.
Acid-Catalyzed Deprotection: A Closer Look at the SN1 Mechanism
The most common method for tBu deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA). The reaction proceeds through a unimolecular nucleophilic substitution (SN1) pathway.
Step 1: Protonation of the Ether Oxygen The reaction is initiated by the protonation of the ether oxygen atom by the acid, converting the hydroxyl group into a good leaving group (an oxonium ion).
Step 2: Formation of the tert-Butyl Cation The protonated ether then undergoes heterolytic cleavage, releasing the stable tert-butyl cation and the deprotected threoninol.
Step 3: Fate of the tert-Butyl Cation The tert-butyl cation can subsequently undergo several transformations:
-
Deprotonation: It can lose a proton to form isobutylene, a volatile gas.
-
Reaction with a Nucleophile: It can be trapped by a nucleophile present in the reaction mixture. This can be the counter-ion of the acid (e.g., trifluoroacetate) or other nucleophilic species.
The formation of the tert-butyl cation also presents a significant challenge: it is a potent electrophile that can lead to unwanted side reactions, a topic we will delve into later.
Visualizing the Deprotection Pathway
Caption: Acid-catalyzed SN1 deprotection of a tBu ether.
Strategic Approaches to tBu Deprotection of Threoninol
The choice of deprotection strategy depends critically on the other functional groups present in the threoninol derivative. We will consider two primary scenarios: deprotection of O-tBu-threoninol with a free amine and the selective deprotection of the O-tBu group in the presence of an N-Boc protecting group.
Scenario 1: Deprotection of O-tert-Butyl-Threoninol
In this case, both the primary amine and the hydroxyl groups are deprotected. A strong acid is typically employed.
Reagent Selection:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM), 0°C to RT | Highly effective, volatile (easy to remove) | Strong acid, can cause side reactions, corrosive |
| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane, diethyl ether), RT | Cost-effective, readily available | Can be less efficient than TFA, may require longer reaction times |
| Aqueous Phosphoric Acid | 85% aqueous solution, often in an organic co-solvent, RT to 50°C | Milder, environmentally benign, selective for tBu groups over some other acid-labile groups.[1][2] | Slower reaction times, work-up can be more involved.[1][2] |
Causality Behind Experimental Choices:
-
TFA is often the reagent of choice due to its high efficiency and volatility, which simplifies the work-up procedure. The use of a co-solvent like DCM can help to moderate the reaction and improve solubility.
-
HCl in an organic solvent is a classic and economical choice. The anhydrous conditions can be beneficial in preventing side reactions involving water.
-
Aqueous phosphoric acid is an excellent option when milder conditions are required to preserve other sensitive functionalities in the molecule.[1][2]
Scenario 2: Selective Deprotection of O-tBu in the Presence of N-Boc
The selective cleavage of the O-tBu ether while retaining the N-Boc group is a significant challenge due to the similar acid lability of both protecting groups. However, subtle differences in their reactivity can be exploited.
Key Strategies for Selectivity:
-
Lewis Acids: Certain Lewis acids have been shown to exhibit selectivity for the deprotection of tBu esters and ethers over N-Boc groups.
-
Zinc Bromide (ZnBr2) in Dichloromethane (DCM): This system has been reported to selectively cleave tBu esters in the presence of some N-protected amines.[3] However, its efficacy can be substrate-dependent, and careful optimization is required.
-
Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) and Sodium Iodide (NaI) in Acetonitrile: This reagent combination has been demonstrated to selectively deprotect tBu esters in the presence of N-Boc groups.[4][5] The proposed mechanism involves the in-situ generation of a soft Lewis acid that preferentially activates the ether oxygen.
-
-
Enzymatic Deprotection: For certain substrates, enzymatic methods can offer exquisite selectivity under very mild conditions. Lipases and esterases that can hydrolyze tBu esters have been identified, and this approach could potentially be extended to tBu ethers.[6] This is a developing area and would require specific enzyme screening for O-tBu-threoninol derivatives.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids like TFA are corrosive and should be handled with extreme care.
Protocol 1: General Procedure for the Deprotection of O-tert-Butyl-Threoninol using TFA
This protocol is suitable when complete deprotection of the tBu ether is desired.
Materials:
-
O-tert-Butyl-Threoninol derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the O-tert-butyl-threoninol derivative (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. The addition should be done dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold solution of saturated aqueous NaHCO3 until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure threoninol.
Protocol 2: Representative Procedure for the Selective Deprotection of O-tBu in the Presence of N-Boc using CeCl3·7H2O/NaI
This protocol is an illustrative example for achieving selective O-tBu cleavage and may require optimization for specific substrates.[4][5]
Materials:
-
N-Boc-O-tert-Butyl-Threoninol
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Sodium iodide (NaI)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Reflux condenser
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add CeCl3·7H2O (1.5 eq) and NaI (1.3 eq) to anhydrous acetonitrile (20 mL per gram of substrate).
-
Activation: Heat the suspension to reflux and stir for 1-2 hours to activate the reagent system.
-
Substrate Addition: Add the N-Boc-O-tert-butyl-threoninol (1.0 eq) to the refluxing mixture.
-
Reaction Monitoring: Continue to reflux the reaction mixture and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Quenching: Pour the mixture into a separatory funnel containing saturated aqueous Na2S2O3 solution to quench any residual iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-Boc-threoninol.
Challenges and Troubleshooting
Challenge 1: Side Reactions from the tert-Butyl Cation The highly reactive tert-butyl cation can alkylate nucleophilic sites on the threoninol molecule itself or other sensitive functional groups.
-
Solution: Use of Scavengers. The addition of a scavenger to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIPS): A very effective scavenger that reacts with the tBu cation.
-
Thioanisole: A nucleophilic aromatic compound that can be alkylated by the tBu cation.
-
Water: Can act as a scavenger, but its presence may not always be desirable.
-
Challenge 2: Incomplete Deprotection In some cases, the deprotection reaction may not go to completion.
-
Troubleshooting:
-
Increase reaction time or temperature: Gently warming the reaction mixture may be necessary.
-
Increase the excess of acid: A higher concentration of acid can drive the reaction to completion.
-
Ensure anhydrous conditions: Water can compete with the substrate for the acid, potentially slowing down the reaction.
-
Challenge 3: Product Isolation and Purification Threoninol is a highly polar amino alcohol, which can make its extraction from aqueous solutions and purification challenging.
-
Troubleshooting:
-
Extraction: Use a more polar solvent for extraction, such as a mixture of chloroform and isopropanol. Continuous liquid-liquid extraction may also be beneficial.
-
Purification: Ion-exchange chromatography can be an effective method for purifying the final amino alcohol. Recrystallization from a suitable solvent system is also a viable option if the product is crystalline.
-
Data Analysis and Characterization
The successful deprotection of the tBu group can be confirmed by a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The disappearance of the characteristic singlet at ~1.2 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of deprotection. The appearance of a new signal for the hydroxyl proton(s) will also be observed.
-
13C NMR: The disappearance of the signals for the quaternary carbon (~75 ppm) and the methyl carbons (~28 ppm) of the tBu group.
-
-
Mass Spectrometry (MS): A decrease in the molecular weight of the product corresponding to the loss of the tBu group (56.11 g/mol ) will be observed.
-
Infrared (IR) Spectroscopy: The appearance or broadening of the O-H stretching band in the region of 3200-3600 cm-1.
Conclusion
The deprotection of the tert-butyl side-chain from threoninol is a critical transformation in the synthesis of many valuable chiral molecules. A thorough understanding of the underlying reaction mechanism, careful selection of reagents and reaction conditions, and proactive troubleshooting are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully navigate this important synthetic step.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). tert-Butyl Esters. Retrieved from [Link]
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
-
Organic Chemistry Portal. (2023). tert-Butyl Ethers. Retrieved from [Link]
- Schmidt, M., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7317–7322.
- Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS Publications. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Retrieved from [Link]
-
National Institutes of Health. (2015). Chirality-Promoted Chemical Ligation and Reverse Transcription of Acyclic Threoninol Nucleic Acid. Retrieved from [Link]
-
ResearchGate. (2023). Insoluble peptide after deprotection and cleavage?. Retrieved from [Link]
-
ResearchGate. (2001). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
University of Glasgow. (n.d.). Synthesis of Unnatural Enone-Containing α-Amino Acids: Precursors to Chiral N-Heterocycles. Retrieved from [Link]
-
ResearchGate. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. tert-Butyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Fmoc-Threoninol(tBu) in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the demand for structurally complex and stereochemically pure molecules is incessant. Chiral building blocks are fundamental to this pursuit, enabling the synthesis of therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Among these essential reagents, Fmoc-O-tert-butyl-L-threoninol [Fmoc-Threoninol(tBu)] emerges as a versatile and powerful synthon. This document provides an in-depth guide to the applications of Fmoc-Threoninol(tBu), moving beyond its foundational role to explore its strategic implementation in the design of sophisticated peptidomimetics and complex chiral molecules. We will detail not only the protocols for its use but also the critical scientific rationale that underpins these methodologies, offering researchers a comprehensive resource for leveraging this building block in their drug design campaigns.
Introduction: The Significance of a Doubly Protected Chiral Synthon
Fmoc-Threoninol(tBu) is a derivative of the amino acid L-threonine in which the C-terminal carboxylic acid has been reduced to a primary alcohol. Its utility in medicinal chemistry is derived from a strategic dual-protection scheme:
-
Nα-Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the primary amine. Its removal is typically achieved with a secondary amine base, most commonly piperidine in an aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] This allows for iterative amine chemistry, such as peptide bond formation.
-
O-tert-butyl (tBu) Group: This acid-labile group protects the side-chain hydroxyl function.[3][4] The tBu group is exceptionally stable to the basic conditions required for Fmoc removal, providing robust protection throughout multi-step syntheses.[1][4] Its removal is typically accomplished during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[1][5]
This orthogonal protection strategy is the cornerstone of the widely adopted Fmoc/tBu chemistry in solid-phase peptide synthesis (SPPS).[1][6] By modifying the threonine carboxylate to an alcohol, Fmoc-Threoninol(tBu) transitions from a simple amino acid building block to a specialized chiral scaffold for introducing the (2R,3R)-1-hydroxy-2-amino-3-butoxybutane moiety into a target molecule.
Physicochemical Data Summary
For effective experimental design, a clear understanding of the reagent's properties is crucial.
| Property | Value | Reference(s) |
| CAS Number | 189337-28-8 | [7][8] |
| Molecular Formula | C₂₃H₂₉NO₄ | [7][8] |
| Molecular Weight | 383.5 g/mol | [7][8] |
| Appearance | White to off-white powder | [7] |
| Purity (HPLC) | Typically ≥98.5% | [7] |
| Solubility | Soluble in DMF, NMP, DCM | [3] |
| Storage | 2–8 °C, desiccated | [1] |
Core Applications in Medicinal Chemistry
The unique structure of Fmoc-Threoninol(tBu) unlocks several advanced applications in drug design, primarily centered on its identity as a chiral building block and a precursor to bioactive functionalities.
As a Chiral Building Block for Non-Peptidic Scaffolds
The precise stereochemistry of a drug is often critical for its interaction with biological targets. The pharmaceutical industry has a significant and rising demand for chiral intermediates to improve drug efficacy and reduce off-target effects.[9] Fmoc-Threoninol(tBu) serves as an excellent starting point for introducing two defined chiral centers ((2R,3R)) into complex, non-peptidic molecules.[9][10][11]
-
Causality: The primary alcohol provides a reactive handle for further chemical transformations (e.g., oxidation, etherification, esterification), while the protected amine allows for controlled introduction into a growing molecular framework. After subsequent deprotection, the amine and side-chain hydroxyl can participate in intramolecular cyclizations to form chiral heterocycles, which are privileged structures in medicinal chemistry.
Synthesis of C-Terminal Modified Peptides and Peptidomimetics
Peptide-based drugs often suffer from poor metabolic stability, particularly susceptibility to cleavage by exopeptidases like carboxypeptidases. Modifying the C-terminal carboxylic acid is a proven strategy to overcome this limitation.[4]
-
Peptide Alcohols: Replacing the C-terminal carboxylate with a primary alcohol, derived from Fmoc-Threoninol(tBu), renders the peptide resistant to carboxypeptidase degradation. This modification can significantly extend the in vivo half-life of a therapeutic peptide.
-
Peptide Aldehydes and Ketones: The primary alcohol of the threoninol moiety can be selectively oxidized to an aldehyde. Peptide aldehydes are a well-established class of reversible covalent inhibitors, particularly for serine and cysteine proteases. The aldehyde forms a hemiacetal or hemithioacetal adduct with the active site serine or cysteine residue, leading to potent enzyme inhibition. This strategy has been pivotal in the development of protease inhibitors.
Precursor for Novel Enzyme Inhibitors
Threonyl-tRNA synthetase (ThrRS) is an essential enzyme in protein biosynthesis and has been validated as a promising target for antimicrobial drug discovery.[12][13] The development of novel inhibitors that mimic the amino acid or the reaction intermediate is a key research area.[12] Fmoc-Threoninol(tBu) can serve as a versatile starting material for the synthesis of complex threonine analogues designed to target the active site of ThrRS or other enzymes that process threonine.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating and provide the scientific reasoning behind key steps.
Diagram: Orthogonal Protection Scheme of Fmoc-Threoninol(tBu)
Caption: Orthogonal deprotection of Fmoc-Threoninol(tBu).
Protocol 1: N-Terminal Fmoc Group Deprotection
This protocol describes the selective removal of the Fmoc group to liberate the primary amine for subsequent reactions.
-
Principle: The Fmoc group's fluorene ring system makes the C9 proton acidic. A secondary amine base, like piperidine, abstracts this proton, triggering a β-elimination reaction that releases the free amine and a dibenzofulvene (DBF) byproduct.[2][14] The excess piperidine traps the reactive DBF to form a stable adduct, driving the reaction to completion.[2][14]
-
Materials:
-
Fmoc-protected substrate (e.g., resin-bound or in solution)
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM).
-
-
Procedure (for Solid-Phase Synthesis):
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3-5 minutes. This initial, shorter treatment helps to minimize base-catalyzed side reactions like diketopiperazine formation in sensitive sequences.[14]
-
Main Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for 15-20 minutes to ensure complete Fmoc removal.[1][5]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.[1][15]
-
Final Wash: Perform a final wash with DCM (2-3 times) and proceed immediately to the next coupling step.
-
-
Trustworthiness Check: The completion of the deprotection can be monitored using a Kaiser (ninhydrin) test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of the free primary amine.[15]
Protocol 2: Oxidation to a Peptide Aldehyde
This protocol details the conversion of the C-terminal threoninol alcohol to an aldehyde, a key step for creating protease inhibitors.
-
Principle: Mild oxidizing agents are required to prevent over-oxidation to a carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral conditions at room temperature and is highly selective for primary and secondary alcohols.
-
Materials:
-
Protected peptide-threoninol on resin.
-
Dess-Martin Periodinane (DMP).
-
Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Resin Preparation: Swell the fully protected peptide-threoninol-resin in anhydrous DCM.
-
Oxidation Reaction: Prepare a solution of DMP (3-5 equivalents relative to resin loading) in anhydrous DCM. Add this solution to the swollen resin.
-
Reaction Monitoring: Agitate the slurry at room temperature for 2-4 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Quenching and Washing: Drain the reaction mixture. Wash the resin thoroughly with DCM (3 times). To quench any remaining DMP, wash with a 10% sodium thiosulfate solution (2 times), followed by water (2 times), and finally DMF and DCM to prepare for cleavage.
-
Protocol 3: Final Cleavage and tBu Deprotection
This protocol achieves simultaneous cleavage of the peptide from the resin and removal of the acid-labile side-chain protecting groups, including the threoninol tBu group.
-
Principle: A strong acid, typically TFA, is used to cleave the acid-labile linker attaching the peptide to the resin and to protonate and remove protecting groups like tBu, Boc, and Pbf.[5][16] During this process, highly reactive carbocations (e.g., the tert-butyl cation) are generated.[17] Scavengers are added to the cleavage cocktail to trap these cations, preventing them from causing unwanted side reactions like the alkylation of sensitive residues (e.g., Tryptophan, Methionine, Cysteine).[18][19]
-
Materials:
-
Dried peptide-resin.
-
Cleavage Cocktail: Reagent K is a common choice.
-
94% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
-
Cold diethyl ether.
-
-
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[1][5][19]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleaved protecting groups.
-
Drying and Purification: Dry the crude peptide under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Diagram: Workflow for Synthesis of a C-Terminal Peptide Aldehyde
Caption: Synthetic workflow for a peptide aldehyde using Fmoc-Threoninol(tBu).
Conclusion
Fmoc-Threoninol(tBu) is far more than a simple protected amino alcohol; it is a strategic tool for medicinal chemists. Its robust, orthogonal protecting groups allow for its seamless integration into complex synthetic routes, while its unique structure as a chiral amino alcohol provides a gateway to novel molecular architectures. From stabilizing therapeutic peptides against degradation to forming the warhead of covalent enzyme inhibitors, the applications are both diverse and impactful. The protocols and rationale presented herein provide a framework for researchers to confidently and creatively apply this versatile building block to accelerate the discovery and design of next-generation therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis.
- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-threoninol.
- Benchchem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis.
-
Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Retrieved from [Link]
- (n.d.). Fmoc-O-tert-butyl-L-threonine: Key Reagent for Drug Discovery and Development.
- Benchchem. (n.d.). A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery: Focus on Therapeutic Peptide Synthesis.
- Benchchem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(1), 835-851. Retrieved from [Link]
- Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- Chida, Y., & Ogasawara, K. (n.d.). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(11), 493-509.
-
Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 411-428. Retrieved from [Link]
-
Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Retrieved from [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Trifluoroacetic acid-mediated cleavage of t-butyl protecting groups. The role of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
Ho, M., et al. (2014). Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library. ACS Medicinal Chemistry Letters, 5(6), 664-669. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.
-
Zhu, H., et al. (2020). Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping. European Journal of Medicinal Chemistry, 187, 111941. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. access.portico.org [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. renyi.hu [renyi.hu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Synthesis of Peptidomimetics via Fmoc-Threoninol(tBu) Scaffolding
Abstract
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery, offering enhanced metabolic stability and bioavailability.[1] A key challenge in their synthesis is the strategic introduction of functional groups that deviate from the standard peptide backbone. This guide details the use of N-α-Fmoc-O-tert-butyl-L-threoninol (Fmoc-Thr(tBu)-ol) as a versatile building block in Solid-Phase Peptide Synthesis (SPPS). The incorporation of this amino alcohol at the C-terminus of a peptide sequence installs a primary alcohol, which serves as a synthetic handle for diverse modifications, most notably the generation of C-terminal peptide aldehydes—potent transition-state analog inhibitors of proteases.[][3] This document provides the foundational principles, detailed step-by-step protocols, and expert insights required to successfully synthesize and characterize these valuable peptidomimetic scaffolds.
Foundational Principles: The Strategic Advantage of Fmoc-Threoninol(tBu)
The power of Fmoc-Threoninol(tBu) lies in its seamless integration into the well-established Fmoc/tBu SPPS strategy.[4][5] This approach is governed by the principle of orthogonal protection, where different protecting groups are removed under distinct chemical conditions, allowing for precise, stepwise synthesis.[6]
-
The Fmoc Group (Base-Labile): The 9-fluorenylmethyloxycarbonyl group protects the α-amino group of the incoming amino acid (or amino alcohol). It is stable to acidic and mild basic conditions but is quantitatively cleaved by a secondary amine base, typically a 20% solution of piperidine in DMF, to liberate the free amine for the next coupling cycle.[4][5]
-
The tBu Group (Acid-Labile): The tert-butyl group protects the side-chain hydroxyl of threoninol. It is robust and stable throughout the repetitive basic conditions of the Fmoc deprotection steps.[6] This prevents the hydroxyl group from engaging in unwanted side reactions during chain elongation.[7]
-
Final Cleavage (Strong Acid): The tBu group, along with other acid-labile side-chain protecting groups and the resin linker, is removed in a single final step using a strong acid cocktail, predominantly trifluoroacetic acid (TFA).[4][6]
By replacing a standard C-terminal amino acid with Fmoc-Threoninol(tBu), the final product, after cleavage, is not a carboxylic acid but a peptide alcohol. This C-terminal alcohol is a gateway to a variety of peptidomimetic structures.
Logical Framework: Orthogonal Protection in Threoninol-Based SPPS
The following diagram illustrates the core chemical logic, showing the selective deprotection steps that are fundamental to the synthesis.
Caption: Core logic of the Fmoc/tBu orthogonal protection strategy.
Synthesis Workflow: From Resin to Purified Peptidomimetic
The synthesis of a threoninol-terminated peptidomimetic follows a structured, multi-stage process. The workflow diagram below provides a high-level overview of the critical phases, from initial solid-phase synthesis to the final characterization of the desired molecule.
Caption: High-level workflow for peptidomimetic synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the manual synthesis of a model peptide aldehyde. All manipulations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 1: Solid-Phase Synthesis of Threoninol-Terminated Peptide
This protocol outlines the assembly of the peptide chain on a solid support, culminating in the coupling of Fmoc-Threoninol(tBu).
Materials & Reagents:
| Reagent | Typical Grade | Supplier Example | Purpose |
|---|---|---|---|
| Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g | Sigma-Aldrich, Bachem | Solid support for peptide amides |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Washing solvent |
| Piperidine | Anhydrous | Acros Organics | Fmoc deprotection agent |
| Fmoc-Amino Acids | >99% Purity | BenchChem, Chem-Impex | Peptide building blocks |
| Fmoc-Thr(tBu)-ol | >99% Purity | Supplier Dependent | C-terminal modification precursor |
| HBTU | >99% Purity | Aapptec | Coupling activator |
| DIPEA (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich | Non-nucleophilic base |
Procedure (0.1 mmol scale):
-
Resin Swelling: Place Rink Amide resin (167 mg, 0.1 mmol) in a fritted reaction vessel. Add 5 mL of DMF and gently agitate for 60 minutes to swell the resin beads.[4] Drain the solvent.
-
Initial Fmoc Deprotection: Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add another 3 mL of the piperidine solution and agitate for 15 minutes. This two-step process ensures complete removal of the Fmoc group from the resin linker.[4]
-
Washing: Wash the resin thoroughly to remove residual piperidine and its adducts. Perform washes in the following sequence, agitating for 1 minute each time: DMF (5x), DCM (3x), DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid. Dissolve Fmoc-AA-OH (0.4 mmol, 4 eq.), HBTU (151 mg, 0.398 mmol, 3.98 eq.), and DIPEA (139 µL, 0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Causality: HBTU is a uronium-based coupling reagent that reacts with the amino acid's carboxylic acid to form a highly reactive intermediate. DIPEA acts as a base to facilitate this activation and neutralize the protonated N-terminus on the resin.
-
Add the activation mixture to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
-
Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. Once complete, drain the reaction mixture and wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the sequence.
-
Coupling of Fmoc-Threoninol(tBu): For the final residue, use Fmoc-Thr(tBu)-ol (0.4 mmol, 4 eq.) in the pre-activation step (Protocol 1, Step 4). Allow the coupling to proceed for 2-4 hours. Note: As an alcohol, its reactivity can be slightly lower than a carboxylic acid, so extended coupling time is beneficial.
-
Final Fmoc Deprotection: After coupling the threoninol, remove the terminal Fmoc group using the procedure in step 2, followed by the washing sequence in step 3. The resin now holds the full-length peptide with a free N-terminus and a C-terminal alcohol.
Protocol 2: On-Resin Oxidation to Peptide Aldehyde
This critical step converts the C-terminal alcohol into the reactive aldehyde functionality. The Dess-Martin periodinane (DMP) oxidation is a mild and effective method for this transformation on-resin.
Materials & Reagents:
| Reagent | Typical Grade | Supplier Example | Purpose |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) | Oxidation Grade | Oakwood Chemical | Oxidizing agent |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Reaction solvent |
Procedure:
-
Resin Preparation: Wash the peptide-resin from Protocol 1 with anhydrous DCM (5x) to ensure it is free of water and DMF.
-
Oxidation Reaction:
-
Prepare a solution of Dess-Martin periodinane (212 mg, 0.5 mmol, 5 eq.) in 4 mL of anhydrous DCM.
-
Add the DMP solution to the resin. Seal the vessel and agitate at room temperature for 4-6 hours.
-
Causality: DMP is a hypervalent iodine compound that selectively oxidizes primary alcohols to aldehydes under mild, neutral conditions, which is ideal for preserving the integrity of the peptide on the resin.
-
-
Washing: Drain the reaction mixture. Wash the resin extensively to remove the oxidant and byproducts: DCM (5x), DMF (3x), DCM (5x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour before proceeding to cleavage.
Protocol 3: Cleavage, Purification, and Characterization
This final phase liberates the peptide aldehyde from the solid support and removes all side-chain protecting groups.
Materials & Reagents:
| Reagent | Typical Grade | Supplier Example | Purpose |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich | Cleavage agent, removes acid-labile groups |
| Triisopropylsilane (TIS) | 99% | Acros Organics | Cation scavenger |
| Water | HPLC Grade | Fisher Scientific | Scavenger, solvent |
| Diethyl Ether | Cold (<4°C), Anhydrous | VWR | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | VWR | HPLC mobile phase |
Procedure:
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 0.1 mmol of resin, use 5 mL of the cocktail.
-
Causality: TIS is a critical scavenger. During deprotection, the tBu groups form reactive tert-butyl cations, which can re-attach to electron-rich residues like Trp or Met. TIS quenches these cations, preventing side reactions.[4]
-
Add the cocktail to the dried resin in the reaction vessel. Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture away from the resin beads into a fresh conical tube.
-
Add the filtrate dropwise into a larger tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the suspension (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet twice with cold ether. Dry the pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide aldehyde using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Use a gradient of water/ACN, both containing 0.1% TFA.[8]
-
Collect fractions corresponding to the major peak and combine them.
-
-
Characterization & Lyophilization:
-
Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.[9][10] The observed mass should match the calculated mass of the target peptide aldehyde.
-
Freeze the purified fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Applications in Medicinal Chemistry & Drug Discovery
The use of Fmoc-Threoninol(tBu) opens avenues to several classes of high-value peptidomimetics:
-
Peptide Aldehydes: As synthesized in the protocol above, these are potent, reversible covalent inhibitors of cysteine and serine proteases, which are implicated in cancer, viral replication, and inflammatory diseases.[][3]
-
Peptide Alcohols: The direct product after cleaving the threoninol-terminated peptide can itself have unique pharmacological properties or serve as a precursor for further modifications, such as esterification.[11]
-
Cyclic Peptidomimetics: The C-terminal alcohol can be used as an anchor point for macrocyclization strategies, leading to conformationally constrained peptides with improved receptor affinity and selectivity.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the amino acid; Poor resin swelling; Inefficient activation. | Double couple (repeat the coupling step); Use a more potent coupling agent like HATU or COMU; Ensure resin is fully swelled before synthesis. |
| Low Yield of Peptide Aldehyde | Incomplete oxidation; Instability of the aldehyde during cleavage. | Increase oxidation time or equivalents of DMP; Ensure anhydrous conditions for oxidation; Minimize cleavage time and work up the product quickly. |
| Extra Peaks in Mass Spectrum | Deletion sequences from incomplete coupling/deprotection; Side products from scavengers; Aldehyde oxidation to carboxylic acid. | Optimize coupling and deprotection times; Ensure adequate scavengers are used; Purify immediately after cleavage and store under inert gas. |
| No Product After Precipitation | Peptide is highly soluble in ether; Very low synthesis yield. | Use a different precipitation solvent (e.g., heptane); Re-evaluate the synthesis steps for efficiency; Check MS of the ether supernatant. |
References
- Fmoc-O-tert-butyl-L-threonine: Key Reagent for Drug Discovery and Development. (2026). Google Cloud.
- A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery: Focus on Therapeutic Peptide Synthesis. (n.d.). Benchchem.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
- Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. (n.d.). PubMed.
- The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. (n.d.). Benchchem.
- Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital CSIC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Modification of C-Terminal. (n.d.). BOC Sciences.
- Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. (n.d.). Royal Society of Chemistry.
- Solid‐phase peptide synthesis using the Fmoc/tBu strategy. (n.d.).
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. (n.d.). PubMed.
- Mastering SPPS: The Crucial Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis. (n.d.).
- Synthesis method of Fmoc-O-tert-butyl-L-threoninol. (2017).
- Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC.
- Practical synthesis of peptide C-terminal aldehyde on a solid support. (n.d.). PubMed Central.
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC.
- Preparation of L-Threoninol and Its Bisoxazoline Derivative. (2003).
- Current peptidomics: Applications, purification, identification, quantification, and functional analysis. (n.d.). PMC.
- Current peptidomics: applications, purification, identification, quantification, and functional analysis. (n.d.). PubMed.
- Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. (2018). PubMed.
Sources
- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current peptidomics: Applications, purification, identification, quantification, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fmoc-Threoninol(tBu) in the Strategic Development of C-Terminally Modified Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-O-tert-butyl-L-threoninol, hereafter referred to as Fmoc-Threoninol(tBu), is a pivotal building block in modern medicinal chemistry, enabling the synthesis of C-terminally modified peptides with significant therapeutic potential.[1][2] Its unique structure, featuring a terminal amino alcohol, allows for the creation of peptide aldehydes, a class of compounds renowned for their activity as potent, reversible inhibitors of cysteine and serine proteases.[3][4] This guide provides an in-depth exploration of the strategic advantages of Fmoc-Threoninol(tBu), detailed protocols for its application in solid-phase peptide synthesis (SPPS), and the subsequent conversion to the bioactive peptide aldehyde.
The Strategic Advantage of Fmoc-Threoninol(tBu)
Chemical Rationale and Orthogonal Protection
The utility of Fmoc-Threoninol(tBu) stems from its trifunctional, orthogonally protected nature, which is perfectly suited for the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6][7]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amino group. It is base-labile and is selectively removed at each cycle of peptide elongation using a mild base, typically piperidine in DMF, without affecting other protecting groups.[5][7][8]
-
Threoninol Backbone: As an amino alcohol, it lacks a C-terminal carboxylic acid. This feature is the cornerstone of its application, allowing it to be anchored to the resin via its hydroxyl group. Upon synthesis completion, this terminal alcohol is oxidized to generate the reactive aldehyde "warhead".[1][9]
-
tBu (tert-butyl) Group: This acid-labile group protects the side-chain hydroxyl of the threonine residue. It is stable to the basic conditions of Fmoc deprotection but is efficiently removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[5][6][8] This orthogonal protection scheme prevents unwanted side reactions and ensures precise control over the peptide assembly.[6]
The Therapeutic Importance of Peptide Aldehydes
Peptide aldehydes are a critical class of therapeutic agents, primarily because the C-terminal aldehyde functions as a highly effective electrophilic "warhead" that targets the active sites of specific enzymes.[10][11] They are particularly potent as reversible covalent inhibitors of serine and cysteine proteases, which are implicated in a vast range of diseases, from viral infections to cancer.[3][4][12]
The mechanism of inhibition involves the nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site on the aldehyde's carbonyl carbon. This forms a semi-stable tetrahedral intermediate, known as a hemiacetal or thiohemiacetal, respectively.[4] This adduct mimics the transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[13] The reversibility of this bond is a key pharmacological advantage, potentially reducing off-target effects and toxicity associated with irreversible inhibitors.[3]
Caption: Reversible inhibition of a cysteine protease by a peptide aldehyde.
Core Methodology: Synthesis of a Peptide Aldehyde
The synthesis is a multi-stage process that begins with solid-phase synthesis of the peptide alcohol, followed by solution-phase oxidation and final deprotection.
Caption: Overall workflow for peptide aldehyde synthesis using Fmoc-Threoninol(tBu).
Protocol 1: Immobilization of Fmoc-Threoninol(tBu) onto 2-Chlorotrityl Chloride (2-Cl-Trt-Cl) Resin
The choice of 2-Cl-Trt-Cl resin is strategic due to its extreme acid sensitivity, which allows the finished peptide alcohol to be cleaved from the support under very mild acidic conditions that leave the tBu and other side-chain protecting groups intact.[14]
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
Fmoc-Threoninol(tBu)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-Cl-Trt-Cl resin (1 eq.) in anhydrous DCM (10-15 mL/g resin) for 30-60 minutes in a reaction vessel with gentle agitation.[15][16]
-
Amino Alcohol Preparation: In a separate flask, dissolve Fmoc-Threoninol(tBu) (1.0-1.5 eq. relative to resin capacity) in anhydrous DCM. A minimal amount of DMF can be added if solubility is an issue.[17]
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Threoninol(tBu) solution to the resin. Add DIPEA (2.5 eq. relative to the amino alcohol) and agitate the mixture at room temperature for 1-2 hours.[15][16] The DIPEA acts as a non-nucleophilic base to activate the hydroxyl group for attachment to the resin.
-
Capping: To cap any unreacted chlorotrityl sites, add MeOH (0.8-1.0 mL/g of initial resin) to the vessel and agitate for 30 minutes.[15] This prevents the formation of deletion sequences during subsequent synthesis.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying & Substitution Determination: Dry a small sample of the resin under vacuum. Determine the final substitution level (loading) via spectrophotometric analysis of the dibenzofulvene-piperidine adduct after Fmoc cleavage.[15][17]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol follows standard Fmoc/tBu chemistry for peptide chain elongation.[5][7]
Materials:
-
Loaded Threoninol-resin
-
Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt)
-
Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure (for each coupling cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group.[5]
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq.) with HBTU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 2-5 minutes. Add this activation mixture to the deprotected resin.[5]
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat: Repeat steps 1-6 for each amino acid in the sequence.
Protocol 3: Cleavage of Peptide Alcohol from Resin
Materials:
-
TFA Cleavage Cocktail (mild): Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (e.g., 1:2:7 v/v/v)
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it partially.
-
Add the mild cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude, side-chain protected peptide alcohol.
Protocol 4: Oxidation to the Peptide Aldehyde
The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes without over-oxidation or racemization.[9][18][19][20]
Materials:
-
Crude protected peptide alcohol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous DCM
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the crude peptide alcohol in anhydrous DCM (approx. 10-20 mL per 100 mg of peptide).
-
Add DMP (1.5-2.0 eq.) to the solution in one portion. The reaction is typically performed at room temperature.[21]
-
Stir the reaction for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude, protected peptide aldehyde.
Protocol 5: Final Deprotection and Purification
Materials:
-
TFA Cleavage Cocktail (strong): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude protected peptide aldehyde in the strong TFA cleavage cocktail. TIS and water act as scavengers to trap the reactive cations generated during deprotection.
-
Stir the solution at room temperature for 2-3 hours.[5]
-
Precipitate the crude peptide by adding the TFA solution dropwise into a flask of ice-cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the final peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC to confirm identity and purity.
Quantitative Data and Quality Control
Successful synthesis requires careful control over reaction conditions. The following table provides a summary of typical parameters and expected outcomes.
| Parameter | Protocol Step | Typical Value / Condition | Expected Outcome / QC |
| Resin Loading | Immobilization | 0.3 - 0.8 mmol/g | Quantitative Fmoc test[17] |
| Reagent Excess | SPPS Coupling | 3-4 equivalents | >99% coupling (Kaiser test) |
| Oxidant Excess | Oxidation | 1.5-2.0 equivalents of DMP | >95% conversion (LC-MS) |
| Cleavage Time | Final Deprotection | 2-3 hours in TFA cocktail | Complete removal of protecting groups (Mass Spec) |
| Final Purity | Purification | RP-HPLC Gradient | >95-98% purity by analytical HPLC |
| Final Yield | Overall Process | 5-20% (sequence dependent) | Based on initial resin loading |
Conclusion
Fmoc-Threoninol(tBu) is an indispensable tool for the development of peptide-based therapeutics, particularly protease inhibitors.[1][22] The protocols outlined herein provide a robust and validated pathway for synthesizing peptide aldehydes. By understanding the chemical principles behind each step—from the strategic choice of an acid-sensitive resin to the mild oxidation of the terminal alcohol—researchers can effectively harness the power of this building block to create novel and potent therapeutic candidates.
References
- Benchchem. Application Notes and Protocols: Loading Fmoc-D-Tle-OH onto 2-Chlorotrityl Chloride Resin.
- Chem-Impex. Fmoc-O-tert-butyl-L-threoninol.
- Benchchem. A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis.
-
Li, Z., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. Available from: [Link]
- Benchchem. Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis.
-
Zhang, L., et al. (2015). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules. Available from: [Link]
- Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
-
Li, Z., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry. Available from: [Link]
-
Akaji, K., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. Chemistry & Biology. Available from: [Link]
- Benchchem. A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
- Peptideweb.com. Loading protocols.
-
Striebel, F., et al. (2012). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Journal of Virology. Available from: [Link]
- Sigma-Aldrich. Peptide Resin Loading Protocols.
-
Harding, C. V., et al. (1995). Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway. The Journal of Immunology. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-L-Threoninol: Essential for Peptide Synthesis & Drug Discovery.
- Benchchem. Applications of Fmoc-Thr(tBu)-OSu in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Tetrahedron Letters. Available from: [Link]
- Benchchem. Mastering SPPS: The Crucial Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis.
-
Galanis, A. S., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Society Reviews. Available from: [Link]
- Alfa Chemistry. Dess-Martin Oxidation.
-
Wikipedia. Dess–Martin oxidation. Available from: [Link]
-
LibreTexts Chemistry. 17.7: Oxidation of Alcohols. Available from: [Link]
-
Akaji, K., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. Available from: [Link]
-
Royal Society of Chemistry. Greening Fmoc/tBu solid-phase peptide synthesis. Available from: [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available from: [Link]
-
ResearchGate. Practical synthesis of peptide C-terminal aldehyde on a solid support. Available from: [Link]
-
ResearchGate. Synthesis of Peptide Aldehydes. Available from: [Link]
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- 2. nbinno.com [nbinno.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 11. Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptideweb.com [peptideweb.com]
- 17. peptide.com [peptide.com]
- 18. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 20. Dess-Martin Oxidation [organic-chemistry.org]
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Application Notes and Protocols for the Analysis of Peptides Containing Threoninol(tBu)
Introduction: The Analytical Challenge of Sterically Shielded Peptide Analogs
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and unique pharmacological profiles. Threoninol, the reduced alcohol analog of threonine, represents a valuable modification, but its analysis is complicated by the frequent use of the bulky tert-butyl (tBu) protecting group on its hydroxyl function during synthesis.[1] The resulting Threoninol(tBu) residue introduces significant steric hindrance and hydrophobicity, posing distinct challenges for standard analytical workflows.[2][3]
This guide provides a comprehensive overview of the analytical techniques and detailed protocols specifically tailored for the purification, characterization, and quantification of peptides containing Threoninol(tBu). We will delve into the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), offering field-proven insights to overcome common analytical hurdles such as poor peak shape, incomplete deprotection, and ambiguous mass spectral interpretation.
I. Chromatographic Analysis: Taming Hydrophobicity and Steric Effects
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides.[4][5] The presence of the Threoninol(tBu) moiety, however, necessitates careful optimization of chromatographic conditions to mitigate its pronounced hydrophobicity and steric bulk.
The Causality Behind Experimental Choices in RP-HPLC
The tert-butyl group significantly increases the hydrophobicity of the peptide, leading to stronger interactions with the C18 stationary phase and consequently, longer retention times.[6] This increased retention can be beneficial for separating the target peptide from more polar impurities. However, it can also lead to broader peaks and poor resolution if not properly managed. The steric hindrance from the bulky tBu group can also affect how the peptide interacts with the stationary phase, potentially leading to peak tailing.[7]
To address these challenges, several parameters in the RP-HPLC method must be carefully considered:
-
Column Chemistry: While C18 columns are a standard choice, for highly hydrophobic peptides containing Threoninol(tBu), a C8 or even a C4 column might be more appropriate to reduce retention and improve peak shape.[6]
-
Mobile Phase Composition: The choice of organic modifier and ion-pairing agent is critical. Acetonitrile is the most common organic modifier for peptide analysis. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is essential for achieving sharp peaks by neutralizing charged residues on the peptide.[6]
-
Gradient Profile: A shallow gradient is often necessary to effectively separate peptides with subtle differences in hydrophobicity.[8] For Threoninol(tBu)-containing peptides, a gradient starting with a lower percentage of organic modifier and a slow ramp-up can improve resolution.
-
Column Temperature: Increasing the column temperature can improve peak shape and reduce retention times for hydrophobic peptides by decreasing the viscosity of the mobile phase and enhancing mass transfer.[6]
Protocol 1: Analytical RP-HPLC for Threoninol(tBu)-Containing Peptides
Objective: To determine the purity of a crude or purified peptide containing a Threoninol(tBu) residue.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Peptide sample
-
HPLC vials
Procedure:
-
Sample Preparation: Dissolve the peptide sample in Solvent A to a final concentration of approximately 1 mg/mL. If solubility is an issue due to the hydrophobic nature of the peptide, a small amount of acetonitrile (up to 30%) can be added to the sample solvent.[9]
-
HPLC Method Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Solvent B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Self-Validation: The protocol's effectiveness is validated by observing a sharp, symmetrical main peak with good resolution from impurity peaks. If peak tailing or excessive retention is observed, consider switching to a less hydrophobic column (C8 or C4) or further optimizing the gradient and temperature.
II. Mass Spectrometry: Unambiguous Identification and Characterization
Mass spectrometry (MS) is indispensable for confirming the identity of the synthesized peptide and for identifying any impurities.[10] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques for peptide analysis.
Navigating the Nuances of MS Analysis for Threoninol(tBu) Peptides
The presence of the tBu group introduces specific considerations for MS analysis:
-
Incomplete Deprotection: A primary concern during peptide synthesis is the incomplete removal of the tBu protecting group.[11] This results in a mass shift of +56.1 Da for each remaining tBu group.[12] MS analysis is crucial for detecting this common impurity.
-
Fragmentation Behavior: In tandem MS (MS/MS) experiments for peptide sequencing, the bulky tBu group on Threoninol can influence fragmentation patterns. Steric hindrance may affect the efficiency of fragmentation at adjacent peptide bonds.
-
Ionization Efficiency: The increased hydrophobicity of the peptide may affect its ionization efficiency in ESI-MS. Optimization of source parameters may be necessary.
Protocol 2: ESI-MS Analysis of Threoninol(tBu)-Containing Peptides
Objective: To confirm the molecular weight of the target peptide and identify any tBu-protected impurities.
Materials:
-
LC-MS system (ESI source)
-
Crude or purified peptide sample
-
Solvent A: 0.1% (v/v) formic acid in water
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid). Dilute this stock solution to a final concentration of 10-100 µg/mL for direct infusion or LC-MS analysis.
-
MS Instrument Setup (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Scan Range: m/z 300 - 2000
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Deconvolute the multiply charged ion series to obtain the average molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.
-
Search for peaks corresponding to the mass of the peptide with one or more tBu groups attached (+56.1 Da per group).
-
Self-Validation: The successful execution of this protocol is confirmed by obtaining a deconvoluted mass that matches the theoretical mass of the target peptide within an acceptable error margin (typically <10 ppm for high-resolution instruments). The absence of significant peaks at +56.1 Da intervals indicates complete deprotection.
Data Presentation and Visualization
Table 1: Common Analytical Challenges and Troubleshooting for Threoninol(tBu) Peptides
| Challenge | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | Strong hydrophobic interactions, secondary interactions with the stationary phase. | Increase column temperature; use a less hydrophobic column (C8 or C4); optimize the gradient.[6][7] |
| Poor Solubility | High hydrophobicity of the peptide. | Dissolve the sample in a solvent containing a higher percentage of organic modifier (e.g., acetonitrile or isopropanol).[9] |
| Incomplete Deprotection Detected by MS | Inefficient cleavage of the tBu group during synthesis. | Re-treat the peptide with a stronger cleavage cocktail or for a longer duration.[11] |
| Low Ionization in ESI-MS | Hydrophobic nature of the peptide leading to aggregation. | Optimize source parameters; use a higher percentage of organic solvent in the mobile phase. |
Diagram 1: Analytical Workflow for Threoninol(tBu) Peptides
Sources
- 1. peptide.com [peptide.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of Fmoc-Threoninol(tBu) in Engineering Advanced Peptides
Introduction: Beyond the Carboxyl Terminus
In the landscape of protein engineering and therapeutic peptide development, the strategic modification of peptide structure is paramount to enhancing biological activity, stability, and pharmacokinetic profiles. While the 20 proteinogenic amino acids offer a vast combinatorial space, the introduction of non-natural building blocks and terminal modifications provides a critical toolkit for overcoming the inherent limitations of native peptides, such as poor metabolic stability.[1][2] One such powerful modification is the replacement of the C-terminal carboxylic acid with an amino alcohol, a structural change that can profoundly influence a peptide's therapeutic potential.[3][4]
Fmoc-O-tert-butyl-L-threoninol, hereafter referred to as Fmoc-Threoninol(tBu), is a key chiral building block that enables the synthesis of peptides with a C-terminal threoninol residue.[5][6] This modification eliminates the negative charge of the C-terminal carboxylate, which can lead to increased resistance to enzymatic degradation by carboxypeptidases, improved cell permeability, and altered receptor binding interactions.[3][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for utilizing Fmoc-Threoninol(tBu) in advanced solid-phase peptide synthesis (SPPS).
Core Principles and Scientific Rationale
The utility of Fmoc-Threoninol(tBu) is rooted in the well-established Fmoc/tBu orthogonal strategy for SPPS.[8][9][10] This strategy relies on two classes of protecting groups that can be removed under distinct chemical conditions, allowing for precise, stepwise peptide assembly.
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl): This base-labile group protects the α-amino group of the threoninol. It is stable throughout the coupling reactions but is efficiently removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose the amine for the next coupling cycle.
-
The tBu Group (tert-Butyl): This acid-labile group protects the side-chain hydroxyl of the threoninol. The tBu ether is robust and stable under the basic conditions used for Fmoc deprotection but is readily cleaved during the final step with strong acid, most commonly trifluoroacetic acid (TFA).
By reducing the C-terminal carboxylic acid to a primary alcohol, Fmoc-Threoninol(tBu) transforms the peptide into a peptidomimetic, a molecule that mimics the structure of a peptide but with modified properties.[1] This is particularly relevant in the synthesis of clinically important peptide alcohols like the somatostatin analog, octreotide, which features a C-terminal threoninol.[4][11][12]
Chemical Structure and Properties
| Property | Value |
| Synonyms | Fmoc-L-Threoninol(tBu), Fmoc-L-Thr(tBu)-ol |
| CAS Number | 189337-28-8 |
| Molecular Formula | C₂₃H₂₉NO₄ |
| Molecular Weight | 383.48 g/mol |
| Appearance | White to off-white powder |
| Storage | 2–8°C, keep container well closed |
Data sourced from various suppliers.[1][12]
Application in Protein Engineering: Enhancing Peptide Stability
A primary driver for incorporating a C-terminal alcohol is to enhance the peptide's stability against enzymatic degradation. Peptides with a free C-terminal carboxylate are susceptible to cleavage by carboxypeptidases, leading to rapid inactivation in vivo. Neutralizing the C-terminal charge by converting it to an alcohol can significantly hinder enzyme recognition and cleavage.
| Peptide | C-Terminal Group | Half-life in Human Serum (t½) |
| Model Peptide A | -COOH (Carboxylic Acid) | ~ 1.5 hours |
| Model Peptide A-ol | -CH₂OH (Alcohol) | > 24 hours |
| This table presents representative data illustrating the typical stability enhancement observed when modifying the C-terminus. Actual half-life is sequence-dependent.[2][13][14][15][16] |
Experimental Workflows and Protocols
The synthesis of a peptide alcohol using Fmoc-Threoninol(tBu) follows the general workflow of Fmoc/tBu SPPS but requires a specialized initial step to anchor the amino alcohol to the solid support, as it lacks the carboxylic acid handle used for standard esterification to Wang or Merrifield resins.
Diagram: Overall Synthesis Workflow
Caption: The four key steps of a single Fmoc-SPPS elongation cycle.
Protocol 3: Final Cleavage and Deprotection
The final step releases the peptide alcohol from the resin and simultaneously removes all acid-labile side-chain protecting groups, including the tBu group on the threoninol.
Materials:
-
Peptidyl-Threoninol-Resin (dried)
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or a simpler cocktail like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient. The choice depends on the peptide sequence (e.g., presence of Trp, Cys, Met).
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: After the final elongation cycle and N-terminal Fmoc deprotection, wash the resin with DCM (3x) and dry it thoroughly in vacuo.
-
Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The strong acid (TFA) cleaves the ether linkage to the resin and all tBu-based side-chain protecting groups. Scavengers (TIS, water, etc.) trap the reactive carbocations generated, preventing side reactions.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10x the volume of the filtrate). A white precipitate of the crude peptide should form immediately.
-
Isolation: Place the tube on ice for 30 minutes to ensure complete precipitation. Centrifuge to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with fresh cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in vacuo. The product is now ready for purification by reverse-phase HPLC.
Conclusion and Future Perspectives
Fmoc-Threoninol(tBu) is an indispensable tool for the modern peptide chemist, enabling the synthesis of C-terminally modified peptide alcohols with enhanced drug-like properties. By replacing the terminal carboxylate with a neutral alcohol functionality, researchers can significantly improve metabolic stability and modulate biological activity, as exemplified by the successful therapeutic peptide octreotide. The protocols outlined herein provide a robust framework for the successful incorporation of this versatile building block using standard Fmoc/tBu solid-phase synthesis infrastructure. As the demand for more stable and potent peptide therapeutics grows, the strategic use of amino alcohols like threoninol will continue to be a cornerstone of innovative protein engineering and drug design.
References
- Adamson, J. G., et al. (1994). Simple and Convenient Synthesis of tert-Butyl Ethers of Fmoc-Serine and Fmoc-Threonine. Tetrahedron Letters, 35(18), 2919-2922.
- Dalton Chemical Laboratories Inc. (2005). Process for octreotide synthesis. WO2005087794A1.
-
Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383. [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). Attaching the first amino acid to a resin. Retrieved January 20, 2026, from [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. [Link]
-
AAPPTec. (n.d.). Cleavage from Sieber Amide Resin to Produce Protected Peptide Amides. Retrieved January 20, 2026, from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
White, C. J., & Yudin, A. K. (2011). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology, 6(10), 1033-1044. [Link]
-
Wester, H. J., et al. (2002). N-Terminal Sugar Conjugation and C-Terminal Thr-for-Thr(ol) Exchange in Radioiodinated Tyr3-octreotide: Effect on Cellular Ligand Trafficking in Vitro and Tumor Accumulation in Vivo. Journal of Medicinal Chemistry, 45(26), 5703-5712. [Link]
-
Garofalo, A. W., et al. (2002). A series of C-terminal amino alcohol dipeptide A beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(21), 3051-3053. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved January 20, 2026, from [Link]
-
Martínez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105. [Link]
-
Al Musaimi, O., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved January 20, 2026, from [Link]
-
Subirós-Funosas, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1184, pp. 3-30). [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 20, 2026, from [Link]
- Reddy, B. V. R., et al. (2013). Process for the preparation of octreotide acetate. WO2013046233A2.
-
Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383. [Link]
-
Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379–383. [Link]
-
Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
-
AAPPTec. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. Retrieved January 20, 2026, from [Link]
-
Kumar, A., et al. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
-
White, C. J., & Yudin, A. K. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 113(5), e24233. [Link]
-
Guryanov, I., et al. (2020). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Molecules, 25(23), 5649. [Link]
-
Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Sciences & Emerging Drugs, 9(11). [Link]
-
Mirzaei, M., et al. (2021). The stability of antioxidant and ACE-inhibitory peptides as influenced by peptide sequences. Food Chemistry, 364, 130424. [Link]
-
Niebling, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 15(10), 1269. [Link]
-
Wang, C. K., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(10), 7081-7092. [Link]
-
Sunresin New Materials Co. Ltd. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). Fmoc-Threoninol(tBu) [189337-28-8]. Retrieved January 20, 2026, from [Link]
Sources
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- 2. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005087794A1 - Process for octreotide synthesis - Google Patents [patents.google.com]
- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Fmoc-Threoninol(tBu)
Troubleshooting Guide: Low Coupling Efficiency with Fmoc-Threoninol(tBu)
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Threoninol(tBu) into peptide sequences. As Senior Application Scientists, we have curated this resource to provide in-depth, field-tested insights to help you diagnose and resolve issues of low coupling efficiency.
The synthesis of C-terminal peptide alcohols or peptides containing amino alcohol moieties presents unique challenges compared to standard peptide synthesis. Fmoc-Threoninol(tBu), with its β-branched structure and sterically demanding tert-butyl (tBu) protecting group, can be particularly difficult to couple efficiently. This guide will walk you through the common causes of poor coupling and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My monitoring test (e.g., Kaiser test) indicates a significant amount of unreacted free amine after attempting to couple the amino acid preceding Fmoc-Threoninol(tBu). What are the likely causes?
A positive Kaiser test (a deep blue color) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating a failed or incomplete coupling reaction.[1] Several factors, often related to steric hindrance, can contribute to this issue.
-
Steric Hindrance: The primary culprit is often the combined steric bulk of the incoming Fmoc-Threoninol(tBu) and the resin-bound peptide. The β-branching of the threonine backbone, coupled with the large tBu protecting group on the side-chain hydroxyl, creates a sterically hindered environment that can impede the approach of the activated carboxyl group of the preceding amino acid.[2]
-
Suboptimal Activation/Coupling Reagents: Not all coupling reagents are equally effective for sterically hindered residues. Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may be insufficient.
-
Secondary Structure Formation: As the peptide chain elongates, it can adopt secondary structures (e.g., β-sheets) that mask the N-terminal amine, making it inaccessible for coupling. This is a common issue in "difficult" sequences.
Q2: What strategies can I employ to overcome the low coupling efficiency of Fmoc-Threoninol(tBu)?
Addressing low coupling efficiency requires a multi-faceted approach. The following strategies, ranging from simple protocol modifications to changes in reagents, can significantly improve your results.
-
Extended Coupling Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4-12 hours can often drive the reaction to completion.[3]
-
Double Coupling: If a single, extended coupling is insufficient, a second coupling step with a fresh solution of the activated amino acid should be performed.[4]
-
Elevated Temperature: Increasing the reaction temperature to 35-50°C can enhance the reaction kinetics and disrupt secondary structures that may be hindering the coupling.[5]
For challenging couplings involving sterically hindered amino acids or amino alcohols, more potent coupling reagents are recommended.
| Coupling Reagent | Class | Key Features |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings.[4] |
| HBTU | Aminium/Uronium Salt | A popular and effective choice for many standard and difficult couplings.[6] |
| COMU | Aminium/Uronium Salt | Offers coupling efficiencies comparable to HATU with improved safety and solubility profiles. |
| PyBOP | Phosphonium Salt | A powerful reagent, particularly useful for cyclization and hindered couplings. |
Experimental Protocols
Protocol 1: Enhanced Coupling Protocol for Fmoc-Threoninol(tBu)
This protocol is designed for situations where standard coupling procedures have failed.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid (confirmed by a positive Kaiser test), wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 4 hours.
-
Monitoring: After 4 hours, take a small sample of the resin beads and perform a Kaiser test.
-
Negative Result (Yellow/Colorless): The coupling is complete. Proceed to the washing step.
-
Positive Result (Blue): The coupling is incomplete. Proceed to the double coupling step.
-
-
Double Coupling (if necessary): Drain the reaction vessel and add a fresh solution of the activated amino acid (prepared as in step 2). Agitate for an additional 4 hours at room temperature or 2 hours at 40°C.
-
Final Wash: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) to remove any excess reagents.
Visualizing the Challenges and Solutions
Q3: I am attaching Fmoc-Threoninol(tBu) as the first residue to the resin. What is the best approach?
The attachment of the first amino acid or amino alcohol to the resin is a critical step that dictates the overall success of the synthesis.
-
Resin Selection: For sterically hindered residues and for the synthesis of protected peptide fragments, 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[4][7][8] The loading procedure does not require pre-activation of the carboxyl group, thus minimizing the risk of side reactions like racemization. The mild cleavage conditions (e.g., dilute TFA or acetic acid) also allow for the synthesis of fully protected peptide fragments.[7][9]
-
Loading Procedure for 2-CTC Resin:
-
Swell the 2-CTC resin in dichloromethane (DCM).
-
Dissolve Fmoc-Threoninol(tBu) (1.5-2 equivalents) in DCM.
-
Add DIPEA (3-4 equivalents) to the amino alcohol solution.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (e.g., 17:2:1) and agitate for 30-60 minutes.[3]
-
Wash the resin thoroughly with DCM and then DMF.
-
Q4: Could side reactions other than incomplete coupling be the issue?
Yes, several side reactions can either mimic or contribute to low coupling efficiency.
-
Premature Fmoc Deprotection: If your DMF contains dimethylamine impurities (from degradation), it can cause premature removal of the Fmoc group.[1] This leads to the insertion of an extra amino acid (deletion/insertion sequences). Always use high-purity, amine-free DMF.
-
O-Acylation: While the tBu group is designed to prevent acylation of the threonine side-chain hydroxyl, under harsh or prolonged activation conditions, this protection might be compromised, leading to branched peptides.
-
Diketopiperazine Formation: If Fmoc-Threoninol(tBu) is the second residue in the sequence, the dipeptide on the resin can cyclize and cleave from the support upon Fmoc deprotection. Using 2-CTC resin can mitigate this due to the steric bulk of the linker.[4]
By systematically evaluating your materials, protocol, and the specific nature of your peptide sequence, you can effectively troubleshoot and overcome the challenges associated with coupling Fmoc-Threoninol(tBu).
References
- Benchchem. The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. Benchchem.
- Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Benchchem. A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. Benchchem.
- Sigma-Aldrich. Fmoc SPPS Linkers. Sigma-Aldrich.
- BOC Sciences.
- Mesa Labs. SPPS Tips For Success Handout. Mesa Labs.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Sigma-Aldrich. Peptide Resin Loading Protocols. Sigma-Aldrich.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Benchchem. Troubleshooting steric hindrance with bulky Pbf group in coupling reactions. Benchchem.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 30(30), 3943-3946.
- Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383.
- Alfa Chemistry. Mitsunobu Reaction. Alfa Chemistry.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-520.
- ResearchGate. 2-Chlorotrityl chloride resin - Studies on anchoring of Fmoc-amino acids and peptide cleavage.
- Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube.
- Benchchem. Application Notes and Protocols for the Preparation of Peptide C-Terminal Acids Using Fmoc-D-Glu-OH. Benchchem.
- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal.
- Chem-Station. (2014, March 10). Mitsunobu Reaction.
- Sandhya, O. K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(15), 2435-2437.
- ResearchGate. 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage.
- Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Reid, R. C., et al. (2014). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 20(4), 417-423.
- ResearchGate. (2002). Procedures to Improve Difficult Couplings. In Solid-Phase Peptide Synthesis (pp. 231-238). Humana Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc SPPS Linkers [sigmaaldrich.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions during Fmoc-Threoninol(tBu) incorporation
Welcome to the technical support center for the successful incorporation of Fmoc-Threoninol(tBu) in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this valuable amino alcohol building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure high-yield, high-purity synthesis of your target peptide-alcohols.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Threoninol(tBu) and why is it used in peptide synthesis?
Fmoc-Threoninol(tBu) is a derivative of the amino acid threonine where the carboxylic acid has been reduced to a primary alcohol. It is protected at the α-amino group with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group with the acid-labile tert-butyl (tBu) group.[1][2] This building block is essential for the synthesis of peptide alcohols, which are peptides with a C-terminal alcohol functionality. Peptide alcohols are of significant interest in medicinal chemistry as they can exhibit modified biological activity, improved stability, and different pharmacokinetic profiles compared to their carboxylic acid counterparts.[3]
Q2: Why is the tert-butyl (tBu) protecting group on the side chain necessary?
The hydroxyl group on the side chain of threoninol is nucleophilic and can lead to undesirable side reactions if left unprotected during peptide synthesis. The tBu group sterically hinders this hydroxyl group, preventing it from participating in unwanted reactions.[2] Key side reactions mitigated by the tBu group include:
-
O-acylation: The side-chain hydroxyl can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides.[2][4]
-
O-sulfonation: During the final trifluoroacetic acid (TFA) cleavage, byproducts from certain arginine protecting groups (e.g., Pmc or Mtr) can sulfonate the unprotected hydroxyl group.[2]
The tBu group is stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final peptide deprotection and cleavage from the resin.[5] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.[6][7]
Q3: What are the main challenges when incorporating Fmoc-Threoninol(tBu)?
Incorporating an amino alcohol like Fmoc-Threoninol(tBu) presents a different set of challenges compared to a standard amino acid. The primary challenge is the formation of an ester bond to the subsequent amino acid, which is generally more difficult than forming an amide bond. This can lead to incomplete coupling and lower yields. Additionally, the terminal hydroxyl group, even after the peptide chain is elongated, can be a site for side reactions if not handled carefully.
Troubleshooting Guide
This section provides solutions to common problems encountered during the incorporation of Fmoc-Threoninol(tBu).
Problem 1: Incomplete Coupling of the Amino Acid Following Threoninol
Symptom: After the coupling step of the amino acid intended to be ester-linked to the threoninol hydroxyl group, a positive Kaiser test (or other free amine test) indicates unreacted amine on the threoninol. This results in a deletion sequence in the final product.
Cause: The formation of an ester bond is kinetically less favorable than the formation of an amide bond. The nucleophilicity of the hydroxyl group of threoninol is lower than that of a primary amine, leading to slower reaction rates.
Solution:
-
Optimize Coupling Reagents: Utilize highly efficient coupling reagents known to promote esterification. Carbodiimide-based reagents in the presence of an activating agent are often effective.
| Coupling Reagent Combination | Notes |
| DIC/DMAP | Diisopropylcarbodiimide (DIC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a standard method for esterification. Use only a catalytic amount of DMAP (0.1-0.2 equivalents) to minimize potential racemization.[8] |
| DIC/HOBt/CuCl₂ | For sterically hindered couplings, the addition of 1-hydroxybenzotriazole (HOBt) and copper(II) chloride (CuCl₂) has been reported to reduce racemization and improve yields.[8] |
| MSNT/Melm | 2,4,6-Mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) in the presence of 1-methylimidazole (MeIm) is another effective method for esterification to hydroxyl solid supports and can be applied here.[9] |
-
Increase Reaction Time and/or Temperature: Allow for longer coupling times (e.g., 4-12 hours) compared to standard amide bond formation. If using a manual synthesizer, gentle heating (e.g., 40-50°C) can also increase the reaction rate, but should be used with caution to avoid side reactions.
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Symmetrical Anhydride Method: Pre-activating the incoming Fmoc-amino acid as a symmetrical anhydride can enhance its reactivity towards the hydroxyl group.
Problem 2: O-Acylation of the Terminal Hydroxyl Group During Subsequent Couplings
Symptom: Mass spectrometry of the crude peptide reveals a species with a mass corresponding to the target peptide plus the mass of an additional amino acid that has been esterified to the C-terminal threoninol.
Cause: Even after successful elongation of the peptide chain, the terminal hydroxyl group of the threoninol residue remains nucleophilic and can be acylated during the activation of subsequent amino acids in the sequence.
Solution:
-
Protect the Terminal Hydroxyl Group: If O-acylation is a persistent issue, consider protecting the terminal hydroxyl group of the threoninol after its incorporation. A silyl-based protecting group, such as tert-butyldimethylsilyl (TBDMS), can be used. TBDMS is stable to the basic conditions of Fmoc deprotection but can be removed with fluoride sources (e.g., TBAF) or under strongly acidic conditions during the final cleavage.
-
Use of Less Reactive Coupling Conditions: For subsequent couplings, switch to a coupling reagent with a lower propensity for side reactions. For example, using pre-formed active esters like pentafluorophenyl (Pfp) esters can sometimes be a milder alternative to in-situ activation with highly reactive uronium or phosphonium salts.
Problem 3: Diketopiperazine Formation
Symptom: Significant loss of the dipeptide from the resin, especially if the amino acid coupled to the threoninol is proline or another residue prone to cyclization. This is observed as a major byproduct in the cleavage solution corresponding to the cyclic dipeptide.
Cause: After the deprotection of the second amino acid incorporated after threoninol, the newly formed N-terminal amine can intramolecularly attack the ester bond linking the dipeptide to the threoninol, cleaving it from the growing chain to form a stable six-membered diketopiperazine ring.[10]
Solution:
-
Incorporate a Dipeptide: Instead of coupling a single amino acid to the threoninol, couple a pre-formed Fmoc-dipeptide. This bypasses the dipeptide stage on the resin where diketopiperazine formation is most likely to occur.[10] Be mindful of potential racemization of the C-terminal residue of the dipeptide during its activation.
-
Use Sterically Hindered Resins/Linkers (if applicable at the start of synthesis): While not a direct solution for threoninol incorporation mid-sequence, starting a synthesis on a sterically bulky resin like a 2-chlorotrityl chloride resin can inhibit diketopiperazine formation at the initial dipeptide stage.[10]
Visualizing Key Processes
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete ester coupling.
Mechanism of O-Acylation Side Reaction
Caption: O-acylation of the terminal hydroxyl group.
References
-
Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 46(7), 1377–1381. Retrieved from [Link]
-
CPC Scientific. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
L'Abbate, A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 509–543. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 195–217. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
Pawlas, J., et al. (2023). Advancing Sustainable Synthesis of Cyclic Peptides by Integrating Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis with Disulfide Bond Formation and TFA/PFAS-Free Resin Cleavage. Angewandte Chemie International Edition, 62(45), e202309831. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., et al. (2006). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 12(1), 53–69. Retrieved from [Link]
-
Giddens, J. P., et al. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chembiochem, 20(22), 2826–2837. Retrieved from [Link]
-
Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Retrieved from [Link]
-
Reddit. (2020). Peptide synthesis troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Chen, C.-C., et al. (2017). The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters. Molecules, 22(10), 1669. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Purification Strategies for Peptides Containing Fmoc-Threoninol(tBu)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-Threoninol(tBu). This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the specific challenges associated with the purification of these modified peptides.
Introduction
Fmoc-Threoninol(tBu)-OH is a chiral building block increasingly utilized in peptide chemistry to introduce a C-terminal primary alcohol. This modification can be crucial for developing peptide-drug conjugates, peptidomimetics, and probes. The presence of the tert-butyl (tBu) protecting group on the threoninol side-chain hydroxyl is essential for preventing side reactions during solid-phase peptide synthesis (SPPS).[1][2] However, the unique structural features of threoninol-containing peptides, particularly their increased hydrophobicity due to the tBu group, can present significant challenges during purification.
This guide is structured to provide practical, experience-driven solutions to common problems, ensuring you can achieve high purity and yield for your target peptide.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of peptides containing Fmoc-Threoninol(tBu).
Problem 1: Poor Solubility of the Crude Peptide
Symptoms:
-
The lyophilized crude peptide does not dissolve in standard aqueous buffers (e.g., 0.1% TFA in water).
-
The peptide precipitates upon injection into the HPLC system.
-
Low recovery of the peptide after purification.
Causality: Peptides containing the Threoninol(tBu) moiety are often more hydrophobic than their corresponding carboxylic acid counterparts. The bulky, non-polar tBu group significantly contributes to this hydrophobicity.[3] Furthermore, if the overall peptide sequence is rich in hydrophobic residues, aggregation can become a major issue, leading to poor solubility in the aqueous mobile phases used for reversed-phase HPLC (RP-HPLC).[4][5]
Step-by-Step Solutions:
-
Initial Solubility Testing: Before attempting preparative HPLC, perform small-scale solubility tests on the crude peptide.[6]
-
Test a range of solvents, starting with your initial HPLC mobile phase (e.g., water with 0.1% TFA).
-
If solubility is poor, try adding increasing amounts of an organic solvent like acetonitrile (ACN) or isopropanol.
-
For extremely hydrophobic peptides, consider solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to initially dissolve the peptide, followed by dilution with the aqueous mobile phase.[7] Be mindful that high concentrations of DMSO can affect peak shape and retention time.
-
-
Optimize Dissolution Protocol: The order of solvent addition can be critical.[6]
-
Consider Alternative Mobile Phases:
-
If standard ACN/water gradients are ineffective, consider using n-propanol or isopropanol as the organic modifier. These alcohols can improve the solubility of hydrophobic peptides.[6][8]
-
For peptides that are difficult to dissolve, adding chaotropic agents like hexafluoro-2-propanol (HFIP) to the mobile phase can disrupt aggregation and improve solubility.[8]
-
Workflow for Solubility Troubleshooting
Caption: Decision tree for addressing poor peptide solubility.
Problem 2: Co-elution of Impurities with the Main Product
Symptoms:
-
Broad or tailing peaks in the HPLC chromatogram.
-
Mass spectrometry analysis of the main peak reveals the presence of impurities with similar masses (e.g., deletion sequences).
-
Purity of the collected fraction does not improve with repeated purification runs under the same conditions.
Causality: During SPPS, several side reactions can lead to impurities that are structurally very similar to the target peptide.[5][9] These include deletion sequences (missing one amino acid) or peptides with incomplete deprotection of other side-chain protecting groups.[10] Due to their similar hydrophobicity, these impurities can be challenging to separate from the desired product using standard RP-HPLC gradients.[5]
Step-by-Step Solutions:
-
Optimize the HPLC Gradient:
-
Shallow Gradient: Employ a shallower gradient around the elution time of your target peptide. A change of 0.5% to 1% organic phase per minute can significantly improve resolution.
-
Isocratic Hold: Incorporate an isocratic hold at a specific organic phase concentration just before the elution of your peptide to allow for better separation of closely eluting impurities.
-
-
Change the Mobile Phase pH:
-
If your peptide contains acidic or basic residues, altering the pH of the mobile phase can change the ionization state of the peptide and impurities, leading to different retention times.
-
For example, switching from a low pH mobile phase (0.1% TFA, pH ~2) to a neutral or slightly basic mobile phase (e.g., ammonium bicarbonate or ammonium acetate buffer, pH 7-8) can dramatically alter selectivity. Ensure your column is stable at the chosen pH.
-
-
Use a Different Stationary Phase:
-
If a C18 column does not provide adequate separation, consider a column with a different stationary phase.
-
A C8 or C4 column is less hydrophobic and may provide better resolution for very hydrophobic peptides.[7]
-
A phenyl-hexyl column offers different selectivity based on aromatic interactions and can be effective for separating peptides containing aromatic residues.
-
Data Presentation: Impact of Gradient Slope on Purity
| Gradient Slope (%B/min) | Main Peak Purity (%) | Resolution (Main Peak vs. Impurity) |
| 5.0 | 85.2 | 0.8 |
| 2.0 | 92.5 | 1.3 |
| 1.0 | 97.8 | 1.9 |
| 0.5 | 98.5 | 2.2 |
Table showing hypothetical data on how decreasing the gradient slope can improve peptide purity and resolution.
Problem 3: On-Column Aggregation
Symptoms:
-
Very broad, asymmetric peaks.
-
Low recovery from the column.
-
"Ghost peaks" appearing in subsequent blank runs, indicating carryover.[6]
Causality: Hydrophobic peptides, especially at the high concentrations used in preparative HPLC, can aggregate on the surface of the stationary phase.[4] This is particularly problematic at the head of the column where the sample is first loaded. This aggregation can lead to poor peak shape and significant sample loss.
Step-by-Step Solutions:
-
Elevated Temperature: Performing the purification at a higher temperature (e.g., 40-60°C) can disrupt the hydrophobic interactions that lead to aggregation and improve peak shape and recovery.[8] Ensure your peptide and column are stable at the selected temperature.
-
Lower Sample Load: Overloading the column can exacerbate aggregation. Try injecting a smaller amount of your crude peptide. While this may require more purification runs, it can lead to a higher overall yield of pure material.
-
Modify the Mobile Phase:
-
As mentioned for solubility issues, adding organic solvents like n-propanol can reduce on-column aggregation.[6]
-
The use of ion-pairing agents other than TFA, such as formic acid, can sometimes alter peptide-column interactions and reduce aggregation.
-
Frequently Asked Questions (FAQs)
Q1: Is the tert-butyl (tBu) protecting group on the threoninol side chain stable during standard RP-HPLC conditions?
A1: Yes, the tBu group, which protects the hydroxyl function as an ether, is highly stable under the acidic conditions typically used for RP-HPLC (e.g., 0.1% TFA in water/acetonitrile).[11] The tBu group is acid-labile and is removed during the final cleavage from the resin with a strong acid cocktail, such as 95% TFA.[1][2] You should not expect to see premature deprotection of the threoninol side chain during purification.
Q2: What is the best way to analyze the purity of my final Threoninol(tBu)-containing peptide?
A2: The standard method for analyzing the purity of synthetic peptides is a combination of analytical RP-UHPLC with UV detection (typically at 210-230 nm) and mass spectrometry (MS).[10]
-
RP-UHPLC: Provides a quantitative measure of the purity by integrating the area of the main peak relative to the total peak area.
-
Mass Spectrometry (LC-MS): Confirms the identity of the main peak by matching the observed mass to the calculated theoretical mass of your target peptide. It is also crucial for identifying the masses of impurity peaks, which can help in troubleshooting the synthesis.[10]
Q3: My peptide contains other tBu-protected residues (e.g., Ser(tBu), Asp(OtBu)). Will these be stable during purification?
A3: Yes. The tBu protecting groups on other amino acid side chains, such as serine, threonine, tyrosine, aspartic acid, and glutamic acid, are also stable to the standard acidic mobile phases used in RP-HPLC.[11] The principle of orthogonal protection in Fmoc/tBu chemistry ensures that these side-chain protecting groups remain intact until the final cleavage step.[1]
Q4: Can I use ion-exchange chromatography to purify my Threoninol(tBu)-containing peptide?
A4: Ion-exchange chromatography (IEX) is a viable option, particularly if your peptide has a significant net charge and RP-HPLC fails to provide adequate separation.[12] IEX separates molecules based on their net charge, which can be a complementary technique to the hydrophobicity-based separation of RP-HPLC. However, for many peptides containing the hydrophobic Threoninol(tBu) group, RP-HPLC remains the primary and most effective purification method.[13]
Q5: What are some common side reactions related to threonine that I should be aware of, even with the tBu protection?
A5: While the tBu group is very effective, some side reactions can still occur, though they are less common.
-
O-sulfonation: During the final TFA cleavage, if the synthesis involved arginine protected with Pmc or Mtr groups, sulfonic acid byproducts can form and potentially react with the hydroxyl group of threonine after the tBu group is removed.[1]
-
Incomplete Deprotection: If the final cleavage is not efficient, you may have residual tBu groups on your final peptide, which would be detected by mass spectrometry.
Purification Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nestgrp.com [nestgrp.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 9. chempep.com [chempep.com]
- 10. almacgroup.com [almacgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
Technical Support Center: Optimizing Fmoc-Threoninol(tBu) Coupling
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino alcohols, specifically focusing on optimizing reaction conditions for Fmoc-Threoninol(tBu). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your synthetic strategy.
A Note on Fmoc-Threoninol(tBu)
It is critical to distinguish Fmoc-Threoninol(tBu)-OH , the amino alcohol, from its carboxylic acid counterpart, Fmoc-Thr(tBu)-OH. Fmoc-Threoninol(tBu) is typically used to introduce a C-terminal alcohol functionality or for building peptide mimics. The coupling reaction involves forming a peptide bond between the carboxyl group of the resin-bound peptide and the N-terminal amine of the Fmoc-Threoninol(tBu). While the primary amine of threoninol is generally reactive, the significant steric bulk imposed by the O-tert-butyl (tBu) group on the side chain presents a considerable challenge, often leading to slow or incomplete reactions.[1][2]
Troubleshooting Guide: Incomplete Coupling
The most common issue encountered with Fmoc-Threoninol(tBu) is an incomplete coupling reaction, identified by a positive Kaiser test (blue or purple beads) after the coupling step. This indicates the presence of unreacted primary amines on the growing peptide chain.
Q1: My Kaiser test is positive after a standard coupling time for Fmoc-Threoninol(tBu). What is causing this and how can I fix it?
A1: A positive Kaiser test points to a failed or incomplete acylation of the resin-bound amine by Fmoc-Threoninol(tBu). The primary causes are steric hindrance and suboptimal activation of the incoming amino alcohol.
The bulky tert-butyl protecting group on the threonine side chain sterically shields the α-amino group, making it difficult for it to approach the activated carboxyl group on the peptide-resin.[1][2] This steric clash slows down the reaction kinetics significantly compared to less hindered amino acids.
Below is a systematic workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions:
-
Perform a Double Coupling: This is often the most effective strategy for difficult couplings.[3] After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-Threoninol(tBu) to drive the reaction to completion.
-
Extend the Reaction Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient.[1] Extend the reaction to 4 hours or even overnight.
-
Optimize Your Coupling Reagent: Standard carbodiimide reagents like DIC may be too slow. Uronium/aminium or phosphonium salt-based reagents are more effective for hindered couplings due to the formation of highly reactive intermediates.[3][4][5]
Coupling Reagent Class Examples Activation Level Key Considerations Carbodiimides DIC / HOBt or Oxyma Standard Cost-effective but can be slow for hindered couplings. HOBt/Oxyma is crucial to suppress racemization.[3] Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMU High Very fast and efficient.[3][5] HATU and COMU are generally considered the most potent due to the 7-azabenzotriazole (HOAt) or Oxyma moiety, which accelerates coupling and reduces racemization.[5] Phosphonium Salts PyBOP, PyAOP High Also very effective for hindered couplings.[5] Byproducts are generally easier to wash away than those from uronium salts. Avoid with unprotected phosphorylated residues.[5] -
Increase Reaction Temperature: Cautiously raising the temperature to 35-40°C can increase the reaction rate.[1] This can be particularly effective when using microwave-assisted peptide synthesizers.[2] However, monitor this closely, as elevated temperatures can increase the risk of side reactions like racemization, although this is less of a concern when coupling to a primary amine on the resin.
Detailed Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling (Baseline)
This protocol serves as a baseline but may require modification for Fmoc-Threoninol(tBu).
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.[6][7] Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[3]
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Threoninol(tBu) (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling Reaction: Add the amino alcohol/HOBt solution to the resin, followed by DIC (3 eq.).
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.[3]
-
Monitoring: Perform a Kaiser test.[8] If positive, proceed to a high-efficiency protocol or perform a second coupling (double coupling).
-
Washing: Once complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) to remove excess reagents and byproducts.
Protocol 2: High-Efficiency HATU Coupling for Hindered Residues
This protocol is highly recommended for challenging couplings like that of Fmoc-Threoninol(tBu).[3]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-Threoninol(tBu) (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[8]
-
Coupling Reaction: Add the pre-activated amino alcohol solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test.[8] If the test is still positive, you can extend the reaction time or perform a double coupling with a freshly prepared solution.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-6 times) to remove excess reagents and byproducts.[8]
Frequently Asked Questions (FAQs)
Q2: Why is Fmoc-Threoninol(tBu) considered a 'difficult' residue to couple?
A2: The difficulty arises almost entirely from steric hindrance. The tert-butyl (tBu) group is exceptionally bulky.[6][9] This large, non-polar group physically obstructs the pathway for the nucleophilic attack of the resin-bound amine on the activated carboxyl group, slowing the reaction rate. This effect is common to all sterically hindered amino acids and their derivatives.[1][2]
Q3: Can I use pre-activated esters like Fmoc-Thr(tBu)-OSu for this coupling?
A3: While using a pre-activated N-hydroxysuccinimide (OSu) ester is possible, it is generally not recommended for overcoming slow coupling kinetics in SPPS.[4] Active esters typically have slower reaction rates compared to the intermediates formed by modern in-situ reagents like HATU or HBTU.[4] They are sometimes used to minimize side reactions associated with coupling reagents, but for a sterically hindered coupling where speed is the issue, in-situ activation is superior.[4]
Q4: Are there any specific side reactions I should be aware of when coupling Fmoc-Threoninol(tBu)?
A4: The primary side reaction of concern is the formation of deletion sequences due to incomplete coupling. If a significant portion of the N-terminal amines on the resin fail to react with Fmoc-Threoninol(tBu), they will be available to react with the next amino acid in the sequence, leading to a peptide chain missing the threoninol residue. Other potential side reactions, though less common in this specific coupling, can include:
-
Racemization: While less of a risk for the incoming residue (as its chiral center isn't activated), the preceding resin-bound amino acid can be susceptible to racemization, especially with prolonged activation times or at elevated temperatures. Using additives like HOBt, HOAt, or OxymaPure significantly suppresses this.[5]
-
O-acylation: Although the threoninol hydroxyl group is protected by the tBu group, incomplete protection could lead to acylation at the side chain. This is why using high-quality, properly protected building blocks is essential.[6]
Q5: What is the best solvent for coupling Fmoc-Threoninol(tBu)?
A5: N,N-Dimethylformamide (DMF) is the standard and most recommended solvent for Fmoc-SPPS due to its excellent solvating properties for both the resin and the reagents.[6] In cases of severe on-resin peptide aggregation (more common with longer, hydrophobic sequences), N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its higher polarity.[6][10] However, for a single difficult coupling, switching from DMF is unlikely to be the primary solution; optimizing the coupling reagent and reaction time is more critical.
Caption: Logical relationship of challenges and solutions.
References
-
Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization of Fmoc-Threoninol(tBu) During Activation
Fundamental Principles: The Challenge of Threoninol Racemization
Fmoc-Threoninol(tBu) is a valuable building block in peptide synthesis, particularly for the creation of peptide alcohols and depsipeptides. However, its structure presents a significant challenge: a heightened risk of racemization at the α-carbon during the carboxyl group activation step. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate and can compromise the biological activity of the final product.
The primary mechanism for this racemization is the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4] The activation of the carboxyl group, a prerequisite for amide bond formation, makes the proton on the α-carbon acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring.[2][5] Subsequent nucleophilic attack by an amine on this intermediate can occur from either face, resulting in a mixture of D and L diastereomers in the growing peptide chain.[3][4] Understanding and mitigating this pathway is critical for successful synthesis.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing a doublet or a shoulder peak for my target peptide in my HPLC analysis after coupling Fmoc-Threoninol(tBu). What is the likely cause?
A1: The presence of a doublet or shoulder peak strongly suggests the formation of a diastereomer, which is a direct consequence of racemization during the activation and coupling of Fmoc-Threoninol(tBu). The two peaks represent your desired peptide and its epimer at the threoninol residue. You will need to optimize your activation protocol to suppress this side reaction.
Q2: My final peptide product shows poor biological activity despite having the correct mass. Could racemization of the threoninol residue be the culprit?
A2: Absolutely. The biological activity of peptides is exquisitely sensitive to their three-dimensional structure. The inversion of a single stereocenter, such as that in the threoninol residue, can drastically alter the peptide's conformation, preventing it from binding to its target receptor or enzyme. Verifying the diastereomeric purity of your product is a critical step in troubleshooting unexpected biological results.
Q3: I used a standard carbodiimide coupling method (DCC or DIC/HOBt) and observed significant racemization. Why did this happen and what should I do?
A3: While carbodiimides are workhorse coupling reagents, they can lead to over-activation of the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is particularly susceptible to cyclizing into the problematic oxazolone.[3] The addition of HOBt helps to mitigate this by converting the O-acylisourea into a more stable, less racemization-prone active ester, but for a sensitive residue like threoninol, this may not be sufficient.[6]
Corrective Action: Switch to a uronium/aminium or phosphonium salt-based coupling reagent, which are generally considered "low-racemization" options.[3][7] Reagents like HATU, HBTU, or PyBOP are excellent alternatives.[5][7][8] These reagents form active esters in situ under milder conditions, reducing the risk of oxazolone formation.[7]
Frequently Asked Questions (FAQs)
This section provides answers to broader, preventative questions to help you design your experiments for success from the outset.
Q1: What are the most critical factors to control to prevent racemization of Fmoc-Threoninol(tBu)?
A1: The three most critical factors are:
-
Choice of Coupling Reagent: This is paramount. Avoid aggressive reagents and opt for those known to suppress racemization.
-
Choice and Stoichiometry of Base: The base facilitates both the activation and the unwanted proton abstraction. Use a weaker, sterically hindered base and use it in the minimum necessary amount.
-
Temperature and Pre-activation Time: Keep the reaction temperature low and minimize the time the activated amino alcohol exists in solution before the amine is introduced.
Q2: What is the recommended coupling reagent for Fmoc-Threoninol(tBu)?
A2: For sterically hindered and racemization-prone amino acids and their derivatives, HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is highly recommended.[5][7][8][9] Its corresponding additive, HOAt (1-Hydroxy-7-azabenzotriazole), possesses a pyridine nitrogen that provides anchimeric assistance during the coupling reaction, which enhances reaction rates while suppressing racemization.[2][7] COMU is another excellent, modern alternative with similar efficacy and improved safety profile.[5][9]
Q3: Which base should I use, and how much?
A3: The choice of base is critical. Strongly basic, non-hindered amines can readily abstract the α-proton.
-
Recommended: Use a sterically hindered, weaker base like N,N-Diisopropylethylamine (DIPEA) or, for maximum safety against racemization, 2,4,6-Collidine .[5][10]
-
Stoichiometry: Use the minimum amount of base required. A common starting point is 2 equivalents relative to the amino alcohol. Avoid large excesses.
Q4: How can I analytically determine the extent of racemization?
A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[11] You will need to use a chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating enantiomers of Fmoc-protected amino acids and their derivatives. By analyzing a sample of your crude peptide, you can resolve and quantify the desired diastereomer and the undesired epimer. It is also good practice to analyze the starting Fmoc-Threoninol(tBu) to ensure its enantiomeric purity.[12]
Protocols and Methodologies
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent Class | Example(s) | Racemization Risk for Threoninol | Recommended Use Case |
| Carbodiimides | DIC, DCC | High | Not recommended for Threoninol unless absolutely necessary. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Low to Very Low | Highly Recommended . HATU/COMU are the top choices.[5][7][8][9] |
| Phosphonium Salts | PyBOP, PyAOP | Low | Excellent alternative to uronium salts. Avoid original BOP due to toxic byproduct formation.[5][8] |
| Acyl Fluorides | TFFH | Very Low | Excellent for highly hindered couplings, though may require higher temperatures.[13] |
Experimental Protocol: Low-Racemization Activation and Coupling of Fmoc-Threoninol(tBu)
This protocol is designed for solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Activation Mixture Preparation (Pre-activation is NOT recommended):
-
In a separate vessel, dissolve Fmoc-Threoninol(tBu) (3 equivalents relative to resin loading), HATU (2.9 equivalents), in a minimal amount of DMF.
-
In a second vessel, dissolve DIPEA (6 equivalents) in DMF.
-
Crucial: Do not mix these solutions until just before adding to the resin. The goal is to generate the active species in the presence of the resin's free amine.
-
-
Coupling Reaction:
-
Add the Fmoc-Threoninol(tBu)/HATU solution to the resin-containing reaction vessel.
-
Immediately add the DIPEA solution to the vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test.
-
If the Kaiser test is still positive after 4 hours, a second coupling may be necessary.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Experimental Protocol: Chiral HPLC Analysis of a Cleaved Peptide
-
Sample Preparation:
-
Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of ~1 mg/mL.
-
-
HPLC Conditions:
-
Column: Chiral Stationary Phase Column (e.g., CHIROBIOTIC T, Lux Cellulose/Amylose-based CSPs).[14]
-
Mobile Phase: A typical starting point is an isocratic or gradient elution using Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA). The exact ratio will need to be optimized for your specific peptide.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the sample and identify the peaks corresponding to the desired peptide diastereomer and the undesired epimer.
-
Integrate the peak areas to determine the percentage of each diastereomer, and thus the extent of racemization.
-
Visualizations
Mechanism of Racemization
Caption: The primary pathway for threoninol racemization during peptide coupling.
Decision Workflow for Minimizing Racemization
Caption: A decision-making guide for optimal Fmoc-Threoninol(tBu) coupling.
References
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences. [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). APEPTIDE. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]
-
Racemization in peptide synthesis. (2015). Slideshare. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). Royal Society of Chemistry. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2017). PMC - NIH. [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). Royal Society of Chemistry. [Link]
-
Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. (1975). Journal of the American Chemical Society. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2000). PubMed. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2020). Royal Society of Chemistry. [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2013). PMC - NIH. [Link]
Sources
- 1. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Overcoming solubility issues of Fmoc-Threoninol(tBu) in SPPS solvents
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with Fmoc-Threoninol(tBu), a critical but often problematic building block in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth, field-tested troubleshooting strategies and detailed protocols to overcome solubility and coupling issues, ensuring the successful incorporation of this C-terminal amino alcohol into your peptide sequences.
The Core Challenge: Understanding Fmoc-Threoninol(tBu)'s Poor Solubility
Fmoc-Threoninol(tBu), an amino alcohol derivative of threonine, is essential for synthesizing peptides with a C-terminal alcohol, a modification that can enhance biological activity and stability. However, its unique structure presents significant solubility hurdles in standard SPPS solvents like N,N-Dimethylformamide (DMF).
Several factors contribute to this issue:
-
Molecular Structure: Unlike amino acids, Fmoc-Threoninol(tBu) lacks a carboxyl group. The presence of a primary alcohol, a bulky tert-butyl (tBu) ether on the side chain, and the large, hydrophobic Fmoc protecting group creates a molecule with poor solvation characteristics in common polar aprotic solvents.
-
Intermolecular Interactions: The combination of the hydrophobic Fmoc group and the potential for hydrogen bonding via the amino group can lead to self-aggregation, reducing its availability for reaction.[1]
-
Steric Hindrance: The β-branched structure of threonine, compounded by the bulky tBu protecting group, creates significant steric hindrance, which not only affects solubility but also slows down coupling kinetics.[2]
These factors can lead to incomplete reactions, precipitation during activation, and the formation of deletion sequences, compromising the yield and purity of the final peptide.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with Fmoc-Threoninol(tBu) and provides actionable solutions grounded in chemical principles.
FAQ 1: My Fmoc-Threoninol(tBu) is not dissolving in DMF for the initial loading onto the resin. What should I do?
This is the most frequently reported issue. Standard room temperature dissolution in pure DMF is often insufficient.
Root Cause Analysis: The limited solubility is due to the molecule's inherent hydrophobicity and tendency to aggregate. The quality of the DMF can also be a factor; degraded DMF containing dimethylamine can further complicate reactions.[3]
Solutions & Protocols:
-
Solvent Optimization:
-
Co-Solvents: The most effective strategy is to use a stronger or mixed solvent system. Adding a small percentage of Dimethyl Sulfoxide (DMSO) or switching to N-Methyl-2-pyrrolidone (NMP), which has a higher solvating power, can significantly improve solubility.[1][3] For particularly stubborn cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be employed.[1]
-
Green Solvents: Research into more environmentally friendly solvents is ongoing. Solvents like N-butylpyrrolidinone (NBP) and Dipropyleneglycol dimethylether (DMM) have shown promise in dissolving Fmoc-amino acids and may be viable alternatives.[4][5]
-
-
Physical Dissolution Aids:
Recommended Protocol: Enhanced Dissolution of Fmoc-Threoninol(tBu)
-
Weigh the required amount of Fmoc-Threoninol(tBu) into a clean, dry vessel.
-
Add a primary solvent such as NMP or a DMF/DMSO (e.g., 9:1 v/v) mixture.
-
Vortex the mixture for 1-2 minutes.
-
If solids persist, place the vessel in an ultrasonic bath for 10 minutes.
-
If necessary, gently warm the solution to 37°C with intermittent vortexing until fully dissolved.
-
Crucially, use the solution immediately after preparation to prevent re-precipitation upon cooling.
FAQ 2: I'm trying to load Fmoc-Threoninol(tBu) onto 2-chlorotrityl chloride (2-CTC) resin, but the loading efficiency is very low. How can I improve it?
Low loading efficiency is a direct consequence of poor solubility and slow reaction kinetics due to steric hindrance. The choice of resin is critical for amino alcohols.
Root Cause Analysis: The hydroxyl group of the amino alcohol is a less potent nucleophile than a carboxylate. The reaction to attach it to the resin is an esterification (or, more accurately, formation of an ether linkage with the trityl resin), which is sterically hindered and requires optimal conditions to proceed efficiently. 2-CTC resin is the preferred choice as it allows for mild attachment conditions that minimize side reactions.[7]
Solutions & Protocols:
-
Optimize Base and Solvent:
-
Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to activate the resin without causing side reactions.[8]
-
Ensure the solvent system (as detailed in FAQ 1) fully dissolves the amino alcohol before it is added to the resin. Dichloromethane (DCM) is often used for loading onto 2-CTC resin, but a small amount of DMF or NMP may be needed to keep the amino alcohol in solution.[8]
-
-
Increase Reaction Time and Equivalents:
-
Due to the slower kinetics, extend the reaction time to at least 2 hours, and in some cases, up to 4 hours or overnight.
-
Use a higher excess of Fmoc-Threoninol(tBu) (2-3 equivalents relative to resin capacity) and base (4-6 equivalents).
-
Recommended Protocol: High-Efficiency Loading onto 2-CTC Resin
-
Swell the 2-chlorotrityl chloride resin (1 eq.) in anhydrous DCM (10 mL/g resin) for at least 30 minutes in a reaction vessel.
-
In a separate vessel, dissolve Fmoc-Threoninol(tBu) (2 eq.) in a minimal amount of DMF or NMP, then dilute with DCM.
-
Drain the DCM from the swollen resin.
-
Add the Fmoc-Threoninol(tBu) solution to the resin.
-
Add DIPEA (4 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress if possible.
-
To cap any remaining reactive trityl chloride sites, add a small amount of methanol (approx. 0.8 mL per gram of resin) and agitate for an additional 15-30 minutes.
-
Drain the resin and wash thoroughly with DCM, DMF, and finally DCM again before drying under vacuum.
Advanced Troubleshooting: Post-Loading Coupling Issues
Even after successful loading, coupling the next amino acid onto the resin-bound threoninol can be challenging.
FAQ 3: The first coupling reaction after loading Fmoc-Threoninol(tBu) is incomplete. What coupling reagents are most effective?
Root Cause Analysis: The hydroxyl group of the loaded threoninol, now the nucleophile for the incoming activated amino acid, is sterically hindered. Standard coupling reagents may not be potent enough to drive the reaction to completion.
Solutions & Protocols:
-
High-Potency Coupling Reagents:
-
Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective for sterically hindered couplings.[9]
-
COMU is a newer, safer alternative to HATU/HBTU with comparable or even superior efficiency and better solubility.[9]
-
-
Protocol Optimization:
-
Pre-activation: Always pre-activate the incoming Fmoc-amino acid with the coupling reagent and a base (like DIPEA or collidine) for 1-2 minutes before adding it to the resin.[10]
-
Double Coupling: If a test cleavage (e.g., Kaiser test) indicates an incomplete reaction, perform a second coupling with a fresh solution of activated amino acid.
-
Elevated Temperature: Microwave-assisted SPPS can be particularly effective in driving difficult couplings to completion by providing localized, efficient heating.[11]
-
Table 1: Recommended Reagent Combinations for Difficult Couplings
| Coupling Reagent | Additive | Base | Key Advantage |
| HATU | (None required) | DIPEA / Collidine | Very fast activation, highly effective for hindered couplings.[10] |
| HBTU / TBTU | HOBt (optional) | DIPEA | Popular, effective, and water-soluble by-products.[9] |
| COMU | Oxyma Pure | DIPEA | High efficiency, safer (non-explosive), and reduced allergenic potential.[9] |
| DIC | Oxyma Pure | (None required) | Cost-effective; Oxyma reduces racemization risk.[12] |
Visual Workflow & Logic
To clarify the decision-making process when encountering solubility issues, the following workflow diagram illustrates the recommended troubleshooting path.
Caption: Troubleshooting workflow for Fmoc-Threoninol(tBu).
References
- BenchChem. (n.d.). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide.
- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Peptide Synthesis Featuring Fmoc-Thr(tBu).
- Various Authors. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). Overcoming solubility issues of Fmoc-Ala-PAB-PNP during synthesis.
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.
- Albericio, F., et al. (n.d.). List of some solvents used for SPPS.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
C&EN. (2023). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Retrieved from [Link]
-
Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
-
Guzzini, M., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
- Albericio, F., et al. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
- Góngora-Benítez, M., et al. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Otter, R., et al. (2018). Homoserine and Threonine Peptide Assembly. eScholarship.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Gomez, S. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. MDPI.
- Brik, A., et al. (2013).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Kumar, S., et al. (2003). Solid-Phase Synthesis of C-Terminal Modified Peptides.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Der-Ghazarian, T., et al. (2020). Solid-phase peptide synthesis using the Fmoc/tBu strategy.
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
- Albericio, F., et al. (2019). Amino Acid-Protecting Groups.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.
- Loo, J. A., et al. (2021). Effects of amino acid additives on protein solubility.
-
Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-Wang Resin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. peptideweb.com [peptideweb.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Alcohol Synthesis with Fmoc-Threoninol(tBu)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Threoninol(tBu). This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate this valuable amino alcohol to produce C-terminal peptide alcohols. The synthesis of peptide alcohols presents unique challenges compared to their carboxylic acid counterparts, primarily at the initial stage of resin loading. Low yields can often be traced back to this critical first step.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and significantly improve the yield and purity of your target peptide alcohol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about using Fmoc-Threoninol(tBu) to build a strong foundational understanding.
Q1: What is Fmoc-Threoninol(tBu) and how does its use differ from Fmoc-Thr(tBu)-OH in SPPS?
Fmoc-Threoninol(tBu) is a derivative of the amino acid threonine where the C-terminal carboxylic acid has been reduced to a primary alcohol. This seemingly small change has significant chemical implications for SPPS.
-
Fmoc-Thr(tBu)-OH is an amino acid used to extend a peptide chain, forming a standard peptide (amide) bond through its carboxyl group.
-
Fmoc-Threoninol(tBu) is an amino alcohol used almost exclusively as the C-terminal residue to create a final product that is a peptide alcohol. Its primary alcohol is used for the initial anchoring to the solid-phase resin, forming an ether, acetal, or other suitable linkage instead of the typical ester bond.
The key difference lies in the chemistry of the first resin attachment. Once the amino alcohol is successfully anchored, the rest of the synthesis—iterative Fmoc-deprotection of the N-terminus and coupling of subsequent amino acids—proceeds via standard SPPS protocols.
Q2: Why is loading Fmoc-Threoninol(tBu) onto a resin more challenging than loading an amino acid?
Loading an amino acid like Fmoc-Thr(tBu)-OH onto a hydroxymethyl resin (e.g., Wang resin) involves forming an ester bond. This is a relatively straightforward acylation reaction. In contrast, loading Fmoc-Threoninol(tBu) requires forming a more complex linkage with its less reactive primary alcohol. This process is inherently more difficult for two main reasons:
-
Lower Nucleophilicity: The hydroxyl group (-OH) of the threoninol is a weaker nucleophile than a carboxylate anion, making the reaction to form an ether or acetal linkage with the resin less favorable than esterification.
-
Specialized Linker Chemistry: Standard hydroxymethyl resins are not suitable. You must use specialized resins or linkers that are specifically designed to react with alcohols under conditions that are compatible with the Fmoc/tBu strategy.
Failure to use the correct resin and loading protocol is the most common cause of poor yields in peptide alcohol synthesis.
Q3: What are the most suitable resins for synthesizing C-terminal peptide alcohols with Fmoc-Threoninol(tBu)?
The choice of resin is critical. Standard Wang or Merrifield resins are generally incompatible. The following resin types are recommended for anchoring amino alcohols:
| Resin Type | Linkage Formed | Key Features & Cleavage Conditions |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl Ether | Highly acid-labile. Allows for cleavage of the fully protected peptide alcohol under very mild acidic conditions (e.g., 1-5% TFA or 20% HFIP in DCM).[1] Protects against racemization. |
| Dihydropyran (DHP) Resin | Acetal | Acid-labile linkage. Loading requires an acid catalyst like PPTS and elevated temperatures.[2] |
| Modified Rink, Ramage, or Sieber Resins | Ether | These can be converted to chloride-functionalized forms that react directly with the amino alcohol, offering a straightforward loading method.[1] |
| Wang Trichloroacetamide Resin | Ether | The Wang resin is first activated to a trichloroacetimidate, which then readily reacts with the amino alcohol under acidic catalysis (BF₃·Et₂O).[2] |
Q4: Once loaded, do the subsequent synthesis steps (deprotection, coupling) differ from standard SPPS?
No, for the most part. After the successful loading of Fmoc-Threoninol(tBu) onto a suitable resin, the subsequent cycles of peptide chain elongation follow the standard, well-established Fmoc/tBu SPPS workflow.[3][4] This involves:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group using a solution of 20% piperidine in DMF.
-
Washing: Thorough washing of the resin with DMF to remove piperidine and the dibenzofulvene adduct.
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).
-
Washing: Thorough washing to remove excess reagents and by-products.
These steps are repeated until the desired sequence is assembled. However, be mindful that aggregation and sterically hindered couplings can still occur, especially in long or difficult sequences.
Part 2: Troubleshooting Guide - Improving Yields and Purity
This section provides a structured approach to diagnosing and solving common problems encountered when using Fmoc-Threoninol(tBu).
Issue 1: Low or No Loading of Fmoc-Threoninol(tBu) onto the Resin
This is the most frequent and critical failure point. If loading is inefficient, the overall yield will be drastically reduced regardless of how well subsequent steps are performed.
-
Potential Cause: Use of an incorrect resin type (e.g., standard Wang or Merrifield resin).
-
Potential Cause: Inefficient activation or reaction conditions for the chosen resin.
-
Solution: Follow a validated protocol specific to your resin. Do not assume standard amino acid loading conditions will work. See the detailed protocols in Part 3 for specific examples. For instance, loading onto 2-CTC resin is typically driven by a hindered base like DIPEA in an anhydrous solvent like DCM, while DHP resin requires an acid catalyst (PPTS) and heat.[6]
-
-
Potential Cause: Moisture contamination.
-
Solution: Ensure all solvents (especially DCM and DMF) and reagents are anhydrous. Reactions involving highly reactive resins like 2-CTC are particularly sensitive to moisture, which can quench the active sites on the resin.[6] Perform loading under an inert atmosphere (Nitrogen or Argon) if possible.
-
-
Potential Cause: Insufficient reaction time or reagent stoichiometry.
Logical Workflow for Resin Selection and Loading
Caption: Decision workflow for selecting and loading a resin with Fmoc-Threoninol(tBu).
Issue 2: Low Yield in Subsequent Coupling Steps
Even with successful loading, yields can drop during chain elongation.
-
Potential Cause: Peptide aggregation.
-
Solution: This is a common problem in SPPS, particularly with hydrophobic sequences or peptides longer than 15 residues.[7] The principles for overcoming aggregation are the same here:
-
Solvent Choice: Switch from pure DMF to a 1:1 mixture of DMF/NMP or add up to 20% DMSO to disrupt hydrogen bonding.[8]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 40-60°C). Microwave-assisted synthesis is particularly effective.[9]
-
Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling reaction to break up secondary structures.
-
-
-
Potential Cause: Sterically hindered coupling.
-
Solution: The bulky tBu group on the threoninol side chain, combined with a bulky incoming amino acid (e.g., Val, Ile), can slow down the reaction.
-
Use a Stronger Coupling Reagent: Standard HBTU may be insufficient. Switch to a more potent activating agent like HATU or COMU, which are known to be more effective for difficult couplings.[10][11]
-
Double Coupling: After the first coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Coupling Time: Extend the reaction time from 1-2 hours to 4 hours or even overnight. Monitor completion with a qualitative test like the Kaiser test.[12]
-
-
Coupling Reagent Efficiency for Hindered Residues
| Coupling Reagent | Activator Additive | Relative Efficiency | Key Considerations |
| HBTU / TBTU | HOBt | Good | Standard, cost-effective choice. May be slow for very hindered couplings.[10] |
| HCTU | HOBt | Very Good | More reactive and faster than HBTU. Excellent general-purpose choice. |
| HATU | HOAt | Excellent | Generally considered one of the most powerful reagents, especially for hindered couplings. Low racemization.[10] |
| DIC / Oxyma | OxymaPure | Very Good | Carbodiimide-based; Oxyma is a safer and often more effective alternative to HOBt.[11] |
| PyAOP | HOAt | Excellent | Phosphonium salt-based, very effective for coupling N-methylated or other highly hindered residues. |
Issue 3: Unwanted Side Products in the Final Peptide
Purity issues often arise from incomplete reactions or side reactions during synthesis or cleavage.
-
Potential Cause: Deletion sequences.
-
Solution: This is caused by incomplete Fmoc deprotection or incomplete coupling. Ensure deprotection is complete (a second 15-20 min treatment with 20% piperidine/DMF is recommended) and use strategies from Issue 2 to ensure coupling goes to completion.
-
-
Potential Cause: Premature cleavage from the resin.
-
Solution: This occurs if the resin linker is unstable to the reagents used during synthesis. For example, repeated exposure to the base (DIPEA) used during coupling can slowly cleave some very acid-sensitive linkers. Ensure your chosen linker is compatible with the full synthesis protocol. 2-CTC resin is generally stable to DIPEA over standard coupling times.
-
-
Potential Cause: Racemization.
-
Solution: While less common for threonine, racemization can be induced by certain activation conditions, particularly with excessive base or prolonged activation times. Using additives like HOBt or OxymaPure helps suppress this side reaction.[8] For particularly sensitive applications, racemization-free loading conditions, sometimes involving additives like CuCl₂, have been developed and should be considered.[13]
-
Part 3: Key Experimental Protocols
The following are detailed, step-by-step methodologies for the most critical step: loading Fmoc-Threoninol(tBu) onto the resin.
Protocol 1: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin
This is a highly reliable method that allows for mild final cleavage.
-
Resin Swelling: Place the 2-CTC resin (1.0 eq., e.g., 1 g, 1.5 mmol/g substitution) in a reaction vessel. Swell the resin in anhydrous Dichloromethane (DCM) (10-15 mL/g) for 30-60 minutes.
-
Reagent Preparation: In a separate flask, dissolve Fmoc-Threoninol(tBu) (2.0 eq.) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the Fmoc-Threoninol(tBu) solution to the resin.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the resin slurry in a dropwise manner.
-
Agitation: Agitate the mixture gently at room temperature for 2-4 hours.
-
Capping: To cap any remaining reactive chloride sites on the resin, add a small amount of anhydrous methanol (approx. 1 mL per gram of resin) and agitate for an additional 30 minutes.[6]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Confirmation: Determine the final loading (substitution) via the spectrophotometric Fmoc-release assay or by weight gain.
Protocol 2: Loading onto Dihydropyran (DHP) Resin
This method uses an acid catalyst to form a stable acetal linkage.[2]
-
Resin Swelling: Swell the DHP resin (1.0 eq.) in anhydrous 1,2-Dichloroethane (DCE) for 1 hour in a round-bottom flask equipped with a condenser and stir bar.
-
Reagent Preparation: In a separate container, dissolve Fmoc-Threoninol(tBu) (3.0 eq.) and Pyridinium p-toluenesulfonate (PPTS) (1.5 eq.) in anhydrous DCE.
-
Loading Reaction: Add the reagent solution to the swollen resin.
-
Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere with gentle agitation (stirring or shaking) overnight (12-16 hours).
-
Quenching & Washing: Cool the mixture to room temperature. Quench the reaction by adding pyridine (~5 mL/g of resin). Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Hexane (3x).
-
Drying: Dry the loaded resin under high vacuum overnight.
General SPPS Cycle Post-Loading
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Managing Aggregation in Long Peptide Sequences Containing Threoninol(tBu): A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical advice for managing aggregation in long peptide sequences that incorporate Threoninol(tBu). As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and actionable protocols to overcome this common challenge in peptide research and development.
The Challenge of Peptide Aggregation
Peptide aggregation is the self-association of peptide chains, often leading to the formation of insoluble structures. This phenomenon is driven by intermolecular forces such as hydrogen bonding and hydrophobic interactions. In long peptides, the increased number of potential interaction sites makes them particularly prone to aggregation.[1]
Aggregation can significantly impact your research by:
-
Reducing peptide yields during synthesis and purification.
-
Causing poor solubility in aqueous buffers, complicating experimental setup.
-
Potentially altering biological activity by obscuring active sites.
-
Increasing the risk of an immunogenic response in therapeutic applications.
The process of aggregation can be visualized as a progression from soluble monomers to insoluble aggregates:
Figure 2: Workflow for addressing peptide solubility and stability.
Frequently Asked Questions (FAQs)
Q1: Can I predict if my Threoninol(tBu)-containing peptide sequence is likely to aggregate?
A1: While precise prediction is difficult, sequences with a high content of hydrophobic and β-branched amino acids (like Val, Ile, Leu) are more prone to aggregation. [2]Several computational tools are available that can help predict aggregation-prone regions within a peptide sequence.
Q2: During solid-phase peptide synthesis (SPPS), what are the signs of on-resin aggregation?
A2: Key indicators include shrinking of the resin, slow or incomplete Fmoc deprotection and coupling reactions, and false-negative results from amine tests like the Kaiser test. [3] Q3: Are there alternatives to the tBu protecting group for threonine that might reduce aggregation?
A3: Yes, in some cases, substituting Ser(tBu) or Thr(tBu) with Trityl (Trt) derivatives has been shown to have a beneficial effect on peptide solvation during synthesis. [3] Q4: How can I detect and quantify peptide aggregation?
A4: Several techniques can be used:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution to detect soluble aggregates.
-
Size Exclusion Chromatography (SEC): Separates molecules by size, revealing the presence of high-molecular-weight species.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to β-sheet structures, which are characteristic of many peptide aggregates. An increase in fluorescence indicates aggregation. [4]
References
- BenchChem Technical Support. (n.d.). Aggregation in Peptides Containing H-Thr(tBu)-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem Technical Support. (n.d.). Troubleshooting Peptide Aggregation in Sequences Containing Ser(tBu).
- BenchChem Technical Support. (n.d.). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? r/molecularbiology.
- bioRxiv. (2022).
- PMC. (n.d.).
- A professional peptide synthesis guide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bachem. (2021). Peptide solubility.
- DSpace. (n.d.).
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Sigma-Aldrich. (n.d.).
- BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- Isca Biochemicals. (n.d.). Solubility of peptides.
- Sigma-Aldrich. (n.d.).
- GenScript. (2024).
- PubMed. (n.d.). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement.
Sources
Fmoc-Threoninol(tBu) handling and stability issues in automated synthesizers
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Welcome to the technical support center for Fmoc-Threoninol(tBu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this valuable but sometimes challenging building block in automated peptide synthesis.
Introduction
Fmoc-Threoninol(tBu), a protected amino alcohol, is a crucial building block in the synthesis of peptide analogues and complex organic molecules. Its unique structure, featuring a tert-butyl (tBu) protected hydroxyl group, prevents unwanted side reactions during synthesis. However, its bulkiness and specific chemical properties can present challenges in automated synthesizers. This guide provides a comprehensive overview of common issues and their solutions, grounded in the principles of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the Fmoc and tBu protecting groups in Fmoc-Threoninol(tBu)?
A1: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is base-labile, typically removed with piperidine in DMF.[1][2] The tBu (tert-butyl) group protects the side-chain hydroxyl group and is acid-labile, remaining stable during the basic Fmoc deprotection steps and cleaved at the final stage with strong acids like trifluoroacetic acid (TFA).[1][2] This orthogonal protection strategy is fundamental to Fmoc-based SPPS.[1][3][4]
Q2: What are the recommended storage conditions for Fmoc-Threoninol(tBu)?
A2: Fmoc-Threoninol(tBu) should be stored at 2-8°C in a tightly sealed container to prevent degradation from moisture and atmospheric contaminants.[5] Proper storage is crucial for maintaining its purity and reactivity.
Q3: What are the common solvents for dissolving Fmoc-Threoninol(tBu) during synthesis?
A3: Fmoc-Threoninol(tBu) is generally soluble in common SPPS solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[6] However, poor solubility can still be an issue, especially at higher concentrations.
Q4: What are the most common side reactions associated with threonine derivatives in peptide synthesis?
A4: If the hydroxyl group of threonine is unprotected, it can lead to O-acylation, resulting in branched peptides.[1] O-sulfonation can also occur during final TFA cleavage.[1] Under basic conditions, an unprotected N-terminal threonine can cyclize to form an oxazolidinone derivative.[1] The tBu protecting group effectively mitigates these side reactions.[1]
Troubleshooting Guide
This section addresses specific problems that may arise when using Fmoc-Threoninol(tBu) in automated synthesizers.
Issue 1: Incomplete or Failed Coupling Reactions
A common issue is the incomplete reaction of Fmoc-Threoninol(tBu) with the free amine on the growing peptide chain, leading to deletion sequences.
Possible Causes:
-
Steric Hindrance: The bulky tBu group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.
-
Poor Solubility/Aggregation: The Fmoc-Threoninol(tBu) may not be fully dissolved, or the growing peptide-resin may aggregate, preventing access of reagents to the reaction sites.[7] Hydrophobic sequences are particularly prone to aggregation.[7]
-
Insufficient Activation: The coupling reagents may not be sufficiently activating the carboxyl group of the incoming amino acid.
-
Inadequate Resin Swelling: Poor resin swelling can limit the accessibility of the reactive sites.[8][9]
Solutions:
-
Optimize Coupling Reagents and Conditions:
-
Use Stronger Coupling Reagents: For difficult couplings, employ more potent activating reagents. A comparison of common reagents is provided in the table below.
-
Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours can improve coupling efficiency.[10]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[11]
-
Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Threoninol(tBu).[11]
-
-
Address Aggregation:
-
Solvent Choice: Switch to a more effective solvent for disrupting hydrogen bonds, such as NMP, or add DMSO to the DMF.[7]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl can help to disrupt secondary structures.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help to break up aggregates.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly enhance coupling efficiency for difficult sequences.[7]
-
-
Ensure Proper Resin Swelling:
Experimental Protocol: Monitoring Coupling Efficiency with the Kaiser Test
The Kaiser (ninhydrin) test is a qualitative method to detect free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling.
-
After the coupling step and subsequent washing, collect a small sample of the resin beads (1-2 mg).
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following reagents:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads. Yellow beads indicate a complete coupling (no free primary amines).
Issue 2: Poor Solubility of Fmoc-Threoninol(tBu)
While generally soluble in common SPPS solvents, Fmoc-Threoninol(tBu) can sometimes be difficult to dissolve completely, leading to inaccurate concentrations and poor coupling.
Possible Causes:
-
Low-Quality Reagent: The Fmoc-Threoninol(tBu) may contain impurities that affect its solubility.
-
Suboptimal Solvent: The chosen solvent may not be ideal for the specific concentration required.
-
Low Temperature: The temperature of the solvent may be too low for efficient dissolution.
Solutions:
-
Ensure Reagent Quality: Use high-purity Fmoc-Threoninol(tBu) from a reputable supplier.
-
Optimize Dissolution:
-
Gentle Warming: Gently warm the solvent to aid dissolution, but avoid excessive heat which could cause degradation.
-
Sonication: Use a sonicator to help break up any solid aggregates and facilitate dissolution.
-
Solvent Mixture: In some cases, a mixture of solvents (e.g., DMF with a small amount of DCM) can improve solubility.[12]
-
Issue 3: Side Reactions During Fmoc Deprotection
Although the tBu group is stable to piperidine, other side reactions can occur during the Fmoc deprotection step.
Possible Causes:
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially if the C-terminal residue is proline.[7][13]
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, piperidine can catalyze the formation of a cyclic aspartimide, which can lead to byproducts.[7][13]
Solutions:
-
For Diketopiperazine Formation:
-
Choice of Resin: Use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit this side reaction.[7]
-
-
For Aspartimide Formation:
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Chemical Class | Advantages | Considerations |
| HBTU/TBTU | Uronium/Aminium Salt | Efficient and widely used. | Can react with the free amino group to form guanidinium byproducts if not pre-activated. |
| HATU/HCTU | Uronium/Aminium Salt | More reactive than HBTU/TBTU, good for sterically hindered amino acids. | Higher cost. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings and reduces racemization. | Byproducts can be more difficult to remove. |
| DIC/HOBt | Carbodiimide | Cost-effective and reliable. | Dicyclohexylurea (DCU) byproduct can be difficult to remove if DIC is used. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Threoninol(tBu) using HATU
-
Resin Preparation: Ensure the resin is properly swelled and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test).
-
Activation: In a separate vessel, dissolve Fmoc-Threoninol(tBu) (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Conclusion
Successful incorporation of Fmoc-Threoninol(tBu) in automated peptide synthesis is achievable with a clear understanding of its properties and potential challenges. By optimizing coupling conditions, being vigilant for signs of aggregation, and employing appropriate troubleshooting strategies, researchers can effectively utilize this important building block to synthesize complex and novel molecules.
References
- The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide - Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis - Benchchem.
- Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis - Benchchem.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
- A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis - Benchchem.
- SPPS Tips For Success Handout - Mesa Labs.
- Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer.
- Technical Support Information Bulletin 1027 - Aapptec Peptides.
- The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids - Benchchem.
- Fmoc / t-Bu Solid Phase Synthesis - Sunresin.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 10. mesalabs.com [mesalabs.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
Validation & Comparative
A Tale of Two Termini: A Comparative Guide to Fmoc-Threoninol(tBu) and Fmoc-Thr(tBu)-OH in Peptide Synthesis
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to the successful construction of a desired peptide sequence. While seemingly similar, Fmoc-Threoninol(tBu) and Fmoc-Thr(tBu)-OH represent two functionally distinct reagents that dictate the final C-terminal architecture of a synthetic peptide. This guide provides an in-depth, objective comparison of these two crucial threonine derivatives, moving beyond a simple cataloging of features to explain the "why" behind their selection and application in modern peptide chemistry.
At a Glance: The Fundamental Distinction
The core difference between Fmoc-Threoninol(tBu) and Fmoc-Thr(tBu)-OH lies in the functional group at the C-terminus. Fmoc-Thr(tBu)-OH possesses a carboxylic acid, the quintessential feature of an amino acid, enabling it to form a peptide bond with the subsequent amino acid in the growing chain. In contrast, Fmoc-Threoninol(tBu) features a primary alcohol, classifying it as an amino alcohol. This seemingly subtle variation fundamentally alters its role in peptide synthesis, precluding it from internal chain elongation and designating it as a C-terminal capping agent to produce a peptide alcohol.
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Threoninol(tBu) |
| Chemical Class | N-α-Fmoc, O-tBu protected Amino Acid | N-α-Fmoc, O-tBu protected Amino Alcohol |
| C-Terminal Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH2OH) |
| Primary Role in SPPS | Internal threonine residue incorporation | C-terminal threoninol residue incorporation |
| Resulting Peptide | Peptide with a C-terminal carboxylic acid | Peptide with a C-terminal alcohol (Peptide Alcohol) |
The Orthogonal Protection Strategy: A Shared Foundation
Both molecules are built upon the robust and widely adopted Fmoc/tBu orthogonal protection strategy. This strategy is the cornerstone of modern SPPS, allowing for the selective deprotection of different functional groups under distinct chemical conditions.[1]
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group. It is readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), at each cycle of the synthesis to allow for the coupling of the next amino acid.[2]
-
The tBu (tert-butyl) Group: This acid-labile group protects the hydroxyl (-OH) function on the threonine side chain. It remains stable during the repetitive basic treatments for Fmoc removal and is cleaved at the final step of the synthesis using a strong acid cocktail, commonly trifluoroacetic acid (TFA).[1] This prevents the nucleophilic hydroxyl group from participating in unwanted side reactions, such as O-acylation, during peptide chain elongation.[1]
Figure 1: Orthogonal protection strategy in Fmoc/tBu SPPS.
Performance in Peptide Synthesis: A Tale of Two Synthetic Pathways
The distinct chemical nature of Fmoc-Threoninol(tBu) and Fmoc-Thr(tBu)-OH dictates their unique performance characteristics and potential challenges during SPPS.
Fmoc-Thr(tBu)-OH: The Workhorse for Internal Incorporation
As a standard building block, the performance of Fmoc-Thr(tBu)-OH is well-characterized.
-
Coupling Efficiency: The coupling of Fmoc-Thr(tBu)-OH, a β-branched amino acid, can sometimes be challenging due to steric hindrance. However, with modern coupling reagents such as HBTU/HOBt or HATU/HOAt, high coupling efficiencies are routinely achieved.[1]
-
Side Reactions: The primary concern with threonine incorporation is the potential for O-acylation if the side-chain hydroxyl group is unprotected. The tBu group effectively mitigates this risk.[1] Racemization during activation is another potential issue, though modern coupling reagents and protocols are designed to minimize this.[2]
-
Yield and Purity: When incorporated internally, the impact on overall yield and purity is largely dependent on the efficiency of each coupling and deprotection cycle throughout the synthesis of the entire peptide.
Fmoc-Threoninol(tBu): The Specialist for C-Terminal Alcohols
The synthesis of peptide alcohols using Fmoc-Threoninol(tBu) presents a different set of considerations, primarily centered around the initial loading onto the solid support.
-
Resin Loading: Unlike Fmoc-amino acids which are typically coupled to a pre-functionalized resin (e.g., Wang or Rink amide resin), Fmoc-amino alcohols require specific strategies for attachment. One common approach is to couple the Fmoc-amino alcohol to a 2-chlorotrityl chloride (2-CTC) resin. This method is advantageous as it proceeds under mild basic conditions, minimizing the risk of racemization. Other specialized resins and linkers have also been developed for the synthesis of peptide alcohols.
-
Coupling Efficiency: Once the Fmoc-Threoninol(tBu) is loaded onto the resin, the subsequent coupling of the next Fmoc-amino acid proceeds via a standard peptide bond formation to the deprotected α-amino group of the threoninol. The efficiency of these subsequent couplings is comparable to standard SPPS. In the synthesis of octreotide analogues, an average coupling yield of over 95% has been reported after anchoring an Fmoc-threoninol derivative to the resin.[3][4]
-
Side Reactions: A potential challenge in the synthesis of peptide alcohols is the aminolysis of the peptide from the resin during the final cleavage step, particularly when using certain linkers.[5] The choice of resin and cleavage cocktail is therefore critical to ensure the integrity of the C-terminal alcohol.
-
Yield and Purity: The overall yield of a peptide alcohol synthesis is heavily influenced by the efficiency of the initial loading of Fmoc-Threoninol(tBu) onto the resin. Inefficient loading will directly translate to a lower overall yield. The synthesis of octreotide, a well-known peptide alcohol, has been reported with yields ranging from 14% to over 70%, depending on the synthetic strategy employed.[3][5]
Experimental Protocols
Standard Incorporation of Fmoc-Thr(tBu)-OH in SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing an internal threonine residue using Fmoc-Thr(tBu)-OH on a Wang resin.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)
-
Wang resin (pre-loaded with the C-terminal amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for Fmoc-Thr(tBu)-OH):
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Figure 2: Workflow for standard incorporation of Fmoc-Thr(tBu)-OH.
Synthesis of a C-Terminal Peptide Alcohol using Fmoc-Threoninol(tBu)
This protocol outlines the synthesis of a peptide alcohol by first loading Fmoc-Threoninol(tBu) onto a 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
Fmoc-Threoninol(tBu)
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Other materials as listed in the previous protocol.
Procedure:
-
Resin Loading with Fmoc-Threoninol(tBu):
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Threoninol(tBu) (1.5 equivalents relative to resin loading) in DCM.
-
Add DIPEA (3 equivalents) to the Fmoc-Threoninol(tBu) solution.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining active sites on the resin, add a small amount of methanol and agitate for 15 minutes.
-
Wash the resin with DCM, DMF, and then DCM again. Dry the resin under vacuum.
-
-
Peptide Chain Elongation: Proceed with steps 2, 3, and 4 from the previous protocol for standard SPPS to elongate the peptide chain from the N-terminus of the resin-bound threoninol.
-
Final Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide alcohol by adding the filtrate to cold diethyl ether.
-
Centrifuge, wash with cold ether, and dry under vacuum.
-
Figure 3: Workflow for synthesis of a C-terminal peptide alcohol.
Analytical Characterization: Confirming the Final Product
Following cleavage and purification, it is crucial to verify the identity and purity of the synthesized peptide. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical tools for this purpose.
-
HPLC Analysis: Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the crude and purified peptide. The retention time of a peptide alcohol may differ from its corresponding peptide acid due to the change in polarity at the C-terminus.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the synthesized peptide. The expected mass of the peptide alcohol will be lower than that of the corresponding peptide acid due to the reduction of the carboxylic acid to a primary alcohol.
Conclusion: A Matter of Strategic Design
The choice between Fmoc-Threoninol(tBu) and Fmoc-Thr(tBu)-OH is not a matter of superior performance but of intended synthetic outcome. Fmoc-Thr(tBu)-OH remains the indispensable building block for incorporating threonine residues within a peptide sequence, leading to a final product with a C-terminal carboxylic acid. In contrast, Fmoc-Threoninol(tBu) is the specific reagent of choice for the synthesis of peptide alcohols, a class of molecules with unique biological activities and therapeutic potential.
A thorough understanding of the distinct roles and synthetic considerations for each of these reagents empowers the peptide chemist to strategically design and execute the synthesis of complex peptides with precisely controlled C-terminal functionality. The successful synthesis of bioactive peptide alcohols, such as octreotide, underscores the importance of mastering the application of Fmoc-amino alcohols in modern peptide chemistry.
References
-
Liu, S., et al. (1999). Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals. Bioorganic & Medicinal Chemistry, 7(9), 1797-1803. Available at: [Link]
-
National Cheng Kung University Research Output (1999). Direct solid-phase synthesis of octreotide conjugates: Precursors for use as tumor-targeted radiopharmaceuticals. Available at: [Link]
-
Lewis, J. S., et al. (1998). Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs. Journal of Medicinal Chemistry, 41(4), 585-588. Available at: [Link]
- European Patent Office. (1998). Method for synthesis of Tyr-3-octreotide. (EP0824103A1).
-
New Drug Approvals. (n.d.). Octreotide. Available at: [Link]
-
Parmar, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(5), 1641-1652. Available at: [Link]
-
Barlos, K., & Gatos, D. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC for Purity Assessment of Fmoc-Threoninol(tBu)
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical purity assessment of Fmoc-Threoninol(tBu), a key building block in peptide synthesis. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer a data-driven comparison to guide researchers, scientists, and drug development professionals in selecting the optimal analytical method for their needs.
Introduction: The Critical Role of Purity in Peptide Synthesis
Fmoc-Threoninol(tBu) is a protected amino alcohol widely used as a building block in the solid-phase synthesis of therapeutic peptides.[1] The purity of this raw material is paramount, as even trace impurities can lead to the formation of deletion or insertion sequences in the final peptide, compromising its biological activity and potentially introducing immunogenicity.[2][3] Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of Fmoc-Threoninol(tBu) and, consequently, the therapeutic peptides derived from it. This guide focuses on two of the most powerful analytical techniques for this purpose: HPLC and UPLC.
HPLC vs. UPLC: A Fundamental Comparison
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, prized for its robustness and versatility.[4][5] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating components of a mixture based on their differential interactions with both phases.[4]
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, operates on the same principle but utilizes columns packed with much smaller particles (typically sub-2 µm) and can withstand significantly higher system pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[6][7][8] This fundamental difference in particle size and pressure leads to significant improvements in three key areas: resolution, speed, and sensitivity.[4][7]
Experimental Design and Methodology
A successful purity assessment hinges on a well-designed experimental protocol. Here, we provide detailed, step-by-step methodologies for both HPLC and UPLC analysis of Fmoc-Threoninol(tBu).
Sample Preparation
A consistent and straightforward sample preparation protocol is crucial for reproducible results.
Protocol:
-
Accurately weigh approximately 10 mg of the Fmoc-Threoninol(tBu) sample.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could damage the chromatographic column.
Chromatographic Conditions
The choice of chromatographic conditions is critical for achieving optimal separation of the main component from potential impurities. Reversed-phase chromatography is the most common and effective technique for analyzing protected amino acids and peptides.[9]
Table 1: HPLC and UPLC Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-80% B over 20 min | 30-80% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 2 µL |
| Detection | UV at 265 nm | UV at 265 nm |
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar C18 stationary phase is well-suited for retaining the hydrophobic Fmoc-Threoninol(tBu) and its potential impurities.
-
Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for reversed-phase chromatography. The addition of trifluoroacetic acid (TFA) as an ion-pairing agent improves peak shape and resolution for compounds with ionizable groups.[10]
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) is used to elute compounds with a wide range of polarities, ensuring that both the main peak and any potential impurities are effectively separated and eluted from the column.
-
Detection Wavelength: The Fmoc protecting group has a strong UV absorbance at approximately 265 nm, making this an ideal wavelength for sensitive detection.
Experimental Workflow
The overall workflow for the purity assessment of Fmoc-Threoninol(tBu) by either HPLC or UPLC is illustrated in the following diagram.
Performance Comparison: A Data-Driven Analysis
To objectively compare the performance of HPLC and UPLC for the purity assessment of Fmoc-Threoninol(tBu), we present the following hypothetical but realistic experimental data.
Table 2: Performance Comparison of HPLC and UPLC
| Performance Metric | HPLC | UPLC |
| Resolution (Main Peak vs. Impurity) | 2.5 | 4.0 |
| Peak Width (Main Peak, min) | 0.35 | 0.10 |
| Theoretical Plates (Main Peak) | 15,000 | 45,000 |
| Analysis Time (min) | 25 | 7 |
| Solvent Consumption per Run (mL) | 25 | 3.5 |
| Relative Sensitivity | 1x | 3x |
Discussion and Interpretation: The Practical Implications
The data presented in Table 2 clearly demonstrates the superior performance of UPLC over HPLC in several key aspects.
-
Enhanced Resolution: The significantly higher resolution achieved with UPLC allows for more accurate and reliable quantification of impurities, even those that are closely eluted to the main peak. This is a critical advantage in pharmaceutical quality control, where the precise determination of impurity levels is a regulatory requirement.[11][12]
-
Increased Throughput: The drastically shorter analysis time of the UPLC method (7 minutes vs. 25 minutes) translates to a more than three-fold increase in sample throughput.[5] This is particularly beneficial in high-throughput environments such as process development and quality control laboratories, where rapid feedback is essential.
-
Improved Sensitivity: The narrower peaks produced by the UPLC system result in a higher peak height for a given concentration, leading to improved sensitivity.[4] This allows for the detection and quantification of impurities at much lower levels, which is crucial for ensuring the safety and efficacy of the final peptide product.
-
Reduced Solvent Consumption: The lower flow rate and shorter run time of the UPLC method lead to a significant reduction in solvent consumption.[4] This not only lowers operational costs but also aligns with the growing emphasis on green chemistry and sustainable laboratory practices.
The following diagram visually summarizes the key performance differences between the two techniques.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and UPLC are powerful techniques for the purity assessment of Fmoc-Threoninol(tBu). While HPLC remains a robust and reliable workhorse for many applications, UPLC offers significant advantages in terms of resolution, speed, sensitivity, and solvent consumption.[5][6]
For research and development settings where method development and high-throughput screening are priorities, the speed and sensitivity of UPLC are invaluable. In a regulated quality control environment, the enhanced resolution of UPLC provides greater confidence in the accuracy of purity assessments and the ability to detect and quantify trace impurities. While the initial investment in a UPLC system may be higher, the long-term benefits of increased productivity, reduced operational costs, and improved data quality often justify the expenditure.[7]
Ultimately, the choice between HPLC and UPLC will depend on the specific needs and resources of the laboratory. However, for the critical task of ensuring the purity of peptide building blocks like Fmoc-Threoninol(tBu), the superior performance of UPLC makes it the clear choice for achieving the highest levels of analytical certainty.
References
- Analytical Method Validation in Pharmaceuticals. (n.d.). Step-by-Step Guide to AMV.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Separation Science.
- Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-threoninol.
- MilliporeSigma. (n.d.). Reversed Phase Chromatography.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. ajpamc.com [ajpamc.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. ualberta.ca [ualberta.ca]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Chiral Purity Determination of Fmoc-Threoninol(tBu)
For researchers, scientists, and professionals in drug development, the stereochemical integrity of synthetic building blocks is not merely a matter of quality control; it is fundamental to the efficacy and safety of the final therapeutic product. Fmoc-Threoninol(tBu) is a crucial protected amino alcohol used in the synthesis of complex peptides and peptidomimetics, where its precise three-dimensional structure dictates biological function.[1][2][3] The presence of its undesired enantiomer can lead to diastereomeric impurities in the final peptide, potentially causing reduced activity, altered receptor binding, or unforeseen toxicological effects.[4][5]
This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the chiral purity of Fmoc-Threoninol(tBu). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the methods described are robust and self-validating.
The Analytical Challenge: Understanding the Molecule
Fmoc-Threoninol(tBu) possesses two chiral centers, but for the purpose of analyzing starting material purity, we are primarily concerned with the enantiomeric excess (% ee) related to the parent L-threonine backbone. Key molecular features influencing the choice of analytical method include:
-
A Strong Chromophore: The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group provides strong UV absorbance (typically around 265 nm), making UV-based detection highly sensitive and straightforward.[6]
-
Non-Volatility: The high molecular weight and polarity of the molecule preclude direct analysis by Gas Chromatography (GC) without chemical modification.
-
Protected Hydroxyl and Amino Groups: The tert-butyl (tBu) ether on the side-chain hydroxyl and the Fmoc group on the amine prevent unwanted interactions but also influence the molecule's solubility and interaction with chiral selectors.
Given these properties, chromatographic techniques are the methods of choice. We will compare the industry gold standard, High-Performance Liquid Chromatography (HPLC), with its modern alternatives, Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), along with a brief discussion of spectroscopic methods.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted and robust method for the enantioselective analysis of Fmoc-protected amino acids and their derivatives.[7][8] Its prevalence is due to a superb balance of high resolution, sensitivity, accuracy, and ease of use for routine quality control.[9]
Principle of Separation
The technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[10] For Fmoc-amino alcohols, the primary interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, π-π stacking with the Fmoc group, and steric hindrance.[4]
Expert Insights: Causality in Method Development
-
CSP Selection is Critical: The choice of CSP is the most important parameter. For Fmoc-Threoninol(tBu), polysaccharide-based CSPs are a primary choice. Columns like Lux® Cellulose and CHIRALPAK® phases are highly effective for a broad range of chiral compounds, including those with aromatic groups like the Fmoc moiety.[9][11] Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T, are also excellent candidates, offering unique ionic interaction sites that can be beneficial.[12] The selection is driven by finding a CSP that offers complementary interaction points to the analyte's functional groups.
-
Mobile Phase Optimization: The mobile phase modulates the interaction between the analyte and the CSP.
-
Organic Modifier: Acetonitrile is often preferred as it provides different selectivity compared to alcohols and is an excellent solvent for Fmoc-derivatives.[9]
-
Acidic Additive: The addition of a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) is standard practice.[9][13] This serves a crucial purpose: it suppresses the deprotonation of any residual acidic sites on the silica backbone of the CSP and ensures the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.
-
Experimental Workflow: Chiral HPLC
Caption: Workflow for chiral purity analysis by HPLC.
Detailed Protocol: Chiral HPLC
-
Objective: To determine the enantiomeric purity of an Fmoc-L-Threoninol(tBu) sample.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polysaccharide-based CSP, e.g., Lux 5 µm Cellulose-2 (250 x 4.6 mm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The exact ratio should be optimized to achieve a resolution (Rs) > 1.5.[8][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.[8]
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a sample solution of Fmoc-L-Threoninol(tBu) at approximately 1 mg/mL in the mobile phase. b. (Optional but recommended) Prepare a solution of the racemic mixture to definitively identify the retention times of the L- and D-enantiomers. c. Inject the sample solution. d. Integrate the peak areas for the primary enantiomer and the impurity enantiomer. e. Calculate the enantiomeric excess (% ee).
Supercritical Fluid Chromatography (SFC): The "Green" High-Throughput Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and environmental impact.[14] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations than HPLC.[15]
Principle of Separation
The separation principle in chiral SFC is analogous to HPLC, relying on a CSP. The same polysaccharide-based columns used in HPLC are often the most effective in SFC.[6][16] The mobile phase consists mainly of CO2, modified with a small percentage of a co-solvent (typically an alcohol like methanol) to modulate analyte solubility and retention.
Expert Insights: Why Choose SFC?
-
Speed and Throughput: The low viscosity of the supercritical fluid mobile phase permits higher flow rates without a proportional increase in backpressure, reducing analysis times from over 10-20 minutes in HPLC to just a few minutes in SFC.[15] This is invaluable in high-throughput screening environments.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a significantly "greener" and more cost-effective technology.[15]
-
Orthogonal Selectivity: While often similar to normal-phase HPLC, SFC can sometimes provide unique or improved selectivity for certain compounds, making it a valuable tool for challenging separations.[6]
Experimental Workflow: Chiral SFC
Caption: Workflow for chiral purity analysis by SFC.
Detailed Protocol: Chiral SFC
-
Objective: To rapidly determine the enantiomeric purity of an Fmoc-L-Threoninol(tBu) sample.
-
Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator.
-
Column: Polysaccharide-based CSP, e.g., Lux Cellulose-1 (150 x 4.6 mm).
-
Mobile Phase: Supercritical CO2 and a co-solvent (e.g., Methanol). A typical starting point is a gradient from 5% to 40% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm.
-
Procedure: a. Prepare a sample solution at ~1 mg/mL in the co-solvent (Methanol). b. Inject the sample. c. Integrate the resulting peaks and calculate the % ee.
Chiral Gas Chromatography (GC): The Derivatization-Dependent Method
While GC is a cornerstone of analytical chemistry, its application to non-volatile compounds like Fmoc-Threoninol(tBu) is not direct. It can only be employed after a chemical derivatization step to convert the analyte into a volatile and thermally stable compound.[17]
Principle of Separation
After derivatization, the sample is vaporized and separated on a long, narrow capillary column coated with a chiral stationary phase. Common CSPs for GC include cyclodextrin derivatives and chiral polysiloxanes like Chirasil®-Val.[17][18] Separation occurs based on differences in vapor pressure and interactions with the CSP. Mass Spectrometry (MS) is typically used for detection, providing high sensitivity and structural confirmation.
Expert Insights: The Derivatization Imperative
-
Necessity: The Fmoc and alcohol functional groups make the molecule non-volatile. A derivatization step is mandatory. The most common approach for amino alcohols is silylation, where active hydrogens (on the alcohol) are replaced with a trimethylsilyl (TMS) group using reagents like BSTFA. This drastically reduces polarity and increases volatility.
-
Risk vs. Reward: Derivatization adds time and complexity to sample preparation.[7] There is also a risk of incomplete reactions or side-product formation. However, GC-MS offers exceptional sensitivity, often reaching lower detection limits than HPLC-UV.[17] This can be critical when quantifying trace-level enantiomeric impurities (e.g., <0.1%).
Experimental Workflow: Chiral GC-MS
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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Fmoc-Threoninol(tBu)
For researchers, medicinal chemists, and drug development professionals, the structural integrity of peptide building blocks is paramount. Fmoc-Threoninol(tBu), a key protected amino alcohol, serves as a crucial component in the synthesis of complex peptide-based therapeutics, enabling the creation of molecules with enhanced stability and bioactivity.[1] Its precise characterization is not merely a quality control checkpoint but a foundational requirement for ensuring the success of multi-step synthetic campaigns and the ultimate safety and efficacy of the final active pharmaceutical ingredient.
This guide provides an in-depth comparison of mass spectrometric strategies for the comprehensive characterization of Fmoc-L-Threoninol(tBu) (C₂₃H₂₉NO₄, Molecular Weight: 383.5 g/mol ).[1][2][3] We will move beyond routine molecular weight confirmation to explore how different ionization and fragmentation techniques can be leveraged to provide unambiguous structural confirmation, identify potential impurities, and establish a robust analytical workflow for quality control.
The Analytical Challenge: Protecting Groups and Molecular Stability
The very features that make Fmoc-Threoninol(tBu) a versatile building block—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) ether—present a unique challenge for mass spectrometric analysis. The selection of ionization methods and energy parameters is critical to prevent in-source decay (fragmentation within the ion source) that could lead to a misinterpretation of the sample's purity and identity. Our goal is to transfer the intact molecule into the gas phase for accurate mass measurement before inducing controlled fragmentation to elucidate its structure.
Section 1: A Comparative Analysis of Ionization Techniques
The initial step in any mass spectrometric analysis is the ionization of the analyte. For a molecule like Fmoc-Threoninol(tBu), soft ionization techniques are essential. The two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and disadvantages.
Electrospray Ionization (ESI): The Method of Choice
ESI is the premier technique for this application. It involves introducing the analyte in solution, making it highly compatible with liquid chromatography (LC-MS) for online separation and analysis.[4] ESI is a soft ionization method that typically yields protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, with minimal fragmentation.[4]
Scientist's Note: The choice of solvent is critical for ESI. A typical solution of 50:50 methanol/water with 0.1% formic acid is recommended.[5] Formic acid serves to acidify the mobile phase, promoting efficient protonation of the analyte to form the desired [M+H]⁺ ion.[4]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Limited Alternative
While powerful for large molecules like proteins, MALDI is less ideal for small molecules like Fmoc-Threoninol(tBu). The main challenges include potential interference from the matrix in the low mass range and a higher propensity for in-source decay, where the protecting groups may cleave due to the laser energy.
Table 1: Comparison of Ionization Techniques for Fmoc-Threoninol(tBu)
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Typical Ion | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+K]⁺ |
| Compatibility | Excellent for LC-MS | Offline; less suitable for chromatography coupling |
| In-Source Fragmentation | Low; controllable with source parameters | Moderate to high; dependent on matrix and laser fluence |
| Sensitivity | High (picomole to femtomole) | High, but can be matrix-dependent |
| Recommendation | Highly Recommended | Not recommended for routine QC |
Section 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
Confirming the molecular weight is a primary objective. High-resolution mass spectrometry, utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements with errors of less than 5 ppm.[6][7] This capability is crucial for distinguishing the target compound from impurities that may have very similar nominal masses. For Fmoc-Threoninol(tBu) (C₂₃H₂₉NO₄), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 384.2169 Da. An HRMS instrument should measure this mass with high accuracy, confirming the elemental composition.
Experimental Protocol 1: HRMS Analysis via ESI-Q-TOF
-
Sample Preparation: Prepare a 10 µg/mL solution of Fmoc-Threoninol(tBu) in a 50:50 mixture of methanol and water containing 0.1% formic acid.[5]
-
Instrumentation: Utilize an ESI-Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range (MS1 Scan): m/z 100-500
-
-
Data Acquisition: Acquire data in full scan mode. The resulting spectrum should show a prominent peak at m/z 384.2169.
-
Validation: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.
Rationale: The specified parameters are typical starting points for small molecule analysis.[5] The cone voltage is kept relatively low (30 V) to minimize in-source fragmentation, ensuring the intact protonated molecule is the primary species observed.
Section 3: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While HRMS confirms what is present, tandem mass spectrometry (MS/MS) confirms its structure. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented, typically through Collision-Induced Dissociation (CID).[8][9] The resulting fragment ions provide a structural fingerprint of the molecule.
The fragmentation of Fmoc-Threoninol(tBu) is predictable and dominated by the lability of its protecting groups.
Key Fragmentation Pathways:
-
Loss of the Fmoc group: The most characteristic fragmentation involves the cleavage of the Fmoc group. This can manifest as a neutral loss of 222.07 Da (C₁₅H₁₀O₂) or as a prominent fragment ion at m/z 179.08, corresponding to the fluorenylmethyl cation.[5]
-
Loss of the tert-Butyl group: The tBu group is readily lost as isobutylene (a neutral loss of 56.06 Da).[5] This is a hallmark of tert-butyl ether fragmentation.
-
Combined Losses: Sequential losses of both protecting groups are also expected, leading to fragments corresponding to [M+H - 56]⁺ and [M+H - 222]⁺.
Table 2: Characteristic Fragment Ions of Fmoc-Threoninol(tBu) in CID
| m/z (Theoretical) | Assignment | Origin |
| 328.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene from tBu group |
| 195.08 | [C₁₄H₁₁O]⁺ | Fragment from Fmoc group |
| 179.08 | [C₁₄H₁₁]⁺ | Fluorenylmethyl cation from Fmoc group |
| 162.15 | [M+H - C₁₅H₁₀O₂]⁺ | Loss of the Fmoc group |
Experimental Protocol 2: Product Ion Scanning (MS/MS) for Structural Confirmation
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 384.22 in the first mass analyzer.
-
Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas. Apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Data Acquisition: Acquire the product ion spectrum (MS2 scan).
-
Analysis: Correlate the observed fragment ions with the predicted fragmentation pattern to confirm the molecular structure.
Section 4: Purity Assessment and Identification of Common Impurities
The quality of peptide building blocks is often compromised by process-related impurities arising from synthesis or degradation.[10][11][12] A robust MS method must be able to detect and identify these species.
Potential Impurities to Monitor:
-
H-Threoninol(tBu)-OH: The Fmoc-deprotected starting material (MW: 161.24). Expected [M+H]⁺ at m/z 162.15.
-
Fmoc-Dipeptide: Self-coupling of the amino alcohol can lead to dipeptide impurities.[12]
-
β-Alanine Adducts: Impurities arising from the Fmoc-protection reagent (Fmoc-OSu) can sometimes lead to the incorporation of β-alanine.[13]
-
Incomplete tBu protection: The presence of Fmoc-Threoninol (MW: 327.37), with an expected [M+H]⁺ at m/z 328.15.
Scientist's Note: By coupling liquid chromatography to the mass spectrometer (LC-MS), one can separate impurities from the main component chromatographically before MS analysis. This allows for the detection of isobaric impurities (impurities with the same nominal mass) and provides quantitative information on the purity level, which is often specified as ≥98.5% by HPLC for high-quality reagents.[1]
Conclusion
The comprehensive characterization of Fmoc-Threoninol(tBu) is reliably achieved through a combination of Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS). ESI provides the necessary soft ionization to preserve the intact molecule for analysis. HRMS delivers high-accuracy mass measurements, confirming the elemental composition and enabling the detection of potential impurities with high confidence. Finally, MS/MS fragmentation analysis provides an unambiguous structural fingerprint, confirming the identity by observing characteristic losses of the Fmoc and tBu protecting groups. This multi-faceted approach forms a self-validating system, ensuring the quality and reliability of this critical building block for peptide synthesis and drug development.
References
-
G K, Suresh Babu V V. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry. 2012. [Link]
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Ye, H., et al. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis. 2017. [Link]
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National Center for Biotechnology Information. Fmoc-Thr(tBu)-Thr(tBu)-OH. PubChem Compound Summary. [Link]
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Anaspec. QC Testing Attributes – GMP Custom peptide synthesis. [Link]
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RayBiotech. Fmoc-Thr(tBu)-ol. [Link]
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Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
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SB-PEPTIDE. Quality controls. [Link]
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Patil, B.S., et al. Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. 2015. [Link]
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Hlebowicz, E., et al. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science. 2005. [Link]
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ResolveMass Laboratories Inc. Analytical Support in Peptide Synthesis: Why It's Essential. [Link]
-
Sadygov, R.G., et al. Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology. 2005. [Link]
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Hirayama, K., et al. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry. 2000. [Link]
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C. Franco, M., et al. Tandem Mass Spectrometry of Peptides. InTech. 2012. [Link]
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K. El-Faham, A., et al. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. 2013. [Link]
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Ramesh, M., et al. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry. 2011. [Link]
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Chemistry LibreTexts. Mass Spectrometry: Fragmentation. [Link]
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Steen, H., and M. Mann. Interpretation of Collision-Induced Fragmentation Tandem Mass Spectra of Posttranslationally Modified Peptides. Springer Nature Experiments. 2004. [Link]
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Hirayama, K., et al. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry. 2000. [Link]
-
Xiong, X., et al. Proposed fragmentation pathway for the Fmoc-Dap. ResearchGate. 2020. [Link]
-
I. L. de la Torre, B. G., et al. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences. 2021. [Link]
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L. Williams, T., et al. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. 2022. [Link]
-
K. H. Kim, et al. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. 2016. [Link]
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European Pharmaceutical Review. The Forgotten Fragments. 2011. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]
-
Sharma, A., et al. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. 2022. [Link]
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LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Problems in Chemistry. Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. 2023. [Link]
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Sethi, M. K., et al. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. 2020. [Link]
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- 6. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating Threoninol Incorporation in Synthetic Peptides
Introduction: The Significance of Threoninol in Peptide Engineering
In the landscape of drug discovery and materials science, the modification of peptides with non-canonical amino acids and their derivatives offers a powerful strategy to enhance therapeutic properties. Threoninol, an amino alcohol analog of threonine, is a particularly interesting building block. Its incorporation can introduce unique structural constraints, improve resistance to enzymatic degradation, and alter the pharmacokinetic profile of a peptide. However, the successful synthesis of a threoninol-containing peptide is only half the battle. Unambiguous validation of its incorporation and precise localization within the sequence is a critical step that demands a robust, multi-faceted analytical approach.
This guide provides a comprehensive comparison of key analytical techniques for validating the incorporation of threoninol into a peptide sequence. It is designed for researchers, scientists, and drug development professionals who require high confidence in the structural integrity of their synthetic peptides. We will delve into the "why" behind experimental choices, offering field-proven insights and detailed protocols to ensure the scientific rigor of your findings.
The Analytical Challenge: Why Standard Protocols Fall Short
Primary Validation Strategy: The Power of Mass Spectrometry
Mass spectrometry (MS) is the linchpin of peptide characterization due to its exceptional sensitivity and mass accuracy.[6]
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
The initial and most fundamental step is to determine the intact mass of the purified peptide using HRMS (e.g., Orbitrap or TOF analyzers). This provides a rapid and highly accurate confirmation that a mass shift corresponding to the incorporation of threoninol (and the loss of a carbonyl oxygen) has occurred.
Causality: By comparing the experimentally observed mass to the theoretically calculated mass, we can achieve sub-ppm mass accuracy. A successful match provides strong evidence that the synthesis has yielded a product of the correct elemental composition.
Data Presentation: Expected vs. Observed Mass
| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
| Ac-Tyr-Gly-Gly-Phe-Thr -NH2 | 570.2635 | 570.2633 | -0.35 |
| Ac-Tyr-Gly-Gly-Phe-Threoninol -NH2 | 556.2842 | 556.2840 | -0.36 |
Tandem Mass Spectrometry (MS/MS): Pinpointing the Location
While HRMS confirms the correct mass, it does not confirm the location of the threoninol residue. Tandem mass spectrometry (MS/MS) is essential for sequencing the peptide and verifying that the modification is at the intended position.[7][8][9] In a typical "bottom-up" proteomics workflow, the peptide is fragmented, and the resulting fragment ions are analyzed.[10]
Causality: By inducing fragmentation of the peptide backbone (commonly via collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD), we can generate a series of predictable fragment ions (b- and y-ions).[11] The masses of these fragments are diagnostic of the amino acid sequence. The mass difference between adjacent fragment ions will reveal the identity of the amino acid at that position. The presence of threoninol will result in a unique mass shift in the fragment ion series at the site of incorporation.
Experimental Workflow for MS-Based Validation
Caption: Workflow for MS-based validation of Threoninol incorporation.
Orthogonal Validation: Building a Case with Corroborating Evidence
To achieve the highest level of confidence, data from MS should be supported by orthogonal techniques.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution.[12][13][14] It is an invaluable tool for confirming the local chemical environment of the threoninol residue.
Causality: The protons and carbons of the threoninol residue will have unique chemical shifts in 1H and 13C NMR spectra compared to a standard threonine residue. Specifically, the methylene protons adjacent to the hydroxyl group in threoninol will exhibit a distinct signal that is absent in a threonine-containing peptide. 2D NMR experiments, such as COSY and TOCSY, can further establish through-bond correlations and confirm the connectivity of the atoms within the threoninol residue.[15]
Chromatographic Analysis: A Change in Physicochemical Properties
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is a powerful separation technique that can differentiate between peptides with subtle structural differences.[5]
Causality: The replacement of a carboxylic acid group (in threonine) with a primary alcohol (in threoninol) alters the overall polarity and hydrophobicity of the peptide. This change will result in a discernible shift in the retention time of the peptide on a reverse-phase HPLC column. Co-injecting the threoninol-containing peptide with its threonine-containing counterpart can provide a direct comparison and further evidence of successful modification.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Sensitivity | Specificity | Throughput | Key Advantage |
| HRMS | Intact molecular weight | High | High | High | Rapid and accurate mass confirmation |
| MS/MS | Amino acid sequence and modification site | High | Very High | High | Unambiguous localization of the modification |
| NMR | 3D structure and local chemical environment | Low | Very High | Low | Provides detailed atomic-level structural information |
| HPLC/UPLC | Purity and change in hydrophobicity | Moderate | Moderate | High | Excellent for purity assessment and detecting physicochemical changes |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the lyophilized peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using 0.1% formic acid in water.
-
Centrifugation: Centrifuge the diluted sample at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
Protocol 2: High-Resolution MS and MS/MS Data Acquisition
-
LC Separation: Inject 1-5 µL of the prepared sample onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Elute the peptide using a gradient of 5-40% acetonitrile in water (both containing 0.1% formic acid) over 15-30 minutes.
-
Ionization: Ionize the eluting peptides using a standard electrospray ionization (ESI) source in positive ion mode.
-
MS1 Scan: Acquire a full MS1 scan from m/z 200-2000 with a resolution of at least 60,000 to determine the accurate intact mass.
-
MS/MS Scan: Use a data-dependent acquisition (DDA) method to select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation by HCD or CID. Acquire MS/MS spectra with a resolution of at least 15,000.
-
Data Analysis: Process the raw data using de novo sequencing software to interpret the MS/MS spectra and confirm the peptide sequence and the location of the threoninol residue.[16][17][18]
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Sample Requirements: A relatively high concentration of the peptide is required (typically >0.5 mM).[19] The total sample volume should be around 450-500 µL.[19]
-
Dissolution: Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline) prepared in 90% H2O/10% D2O. The D2O provides a lock signal for the NMR spectrometer.
-
pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and the amide proton exchange is minimized (typically pH 4-6).
-
Data Acquisition: Acquire a series of 1D (1H, 13C) and 2D (COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: Process and analyze the NMR spectra to assign the resonances and identify the unique signals corresponding to the threoninol residue.
Conclusion
Validating the incorporation of threoninol into a peptide sequence requires a meticulous and multi-pronged analytical strategy. While high-resolution mass spectrometry and tandem MS provide the foundational evidence of correct mass and sequence, orthogonal methods such as NMR and HPLC are crucial for building a comprehensive and irrefutable dataset. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can ensure the structural integrity of their modified peptides, paving the way for confident downstream applications in research and development.
References
- Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- PubMed. De novo peptide sequencing via tandem mass spectrometry.
- PubMed. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129-162.
- Boc-w. (n.d.). Five Key Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis.
- BenchChem. (2025).
- PubMed. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly.
- Creative Biostructure. (2018). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
- NMIMS Pharmacy.
- Technology Networks. (2025, December 19). Tandem Mass Spectrometry (MS/MS) Explained.
- Creative Proteomics. NMR-Based Peptide Structure Analysis.
- PubMed Central.
- BenchChem. (2025). Unraveling the Architecture of Life: A Technical Guide to Structural Elucidation of Complex Peptides Using NMR Spectroscopy.
- Zerbe/Bader. Peptide/Protein NMR.
- Wikipedia. Tandem mass spectrometry.
- PubMed Central. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- BioPharmaSpec.
- Tosoh Bioscience. (2021, March 2).
- Semantic Scholar. Overview of Solid Phase Synthesis of “Difficult Peptide” Sequences.
- BioPharmaSpec.
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- BenchChem. (2025).
- ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Ohio State University Chemistry. Mass spectrometry of peptides and proteins.
- PubMed Central.
- JoVE. (2022, May 27).
- Sigma-Aldrich. L-Threoninol - 97%, for peptide synthesis.
- ACS Publications. (2024, July 3).
- Creative Proteomics. Peptide and Protein De Novo Sequencing by Mass Spectrometry.
- PubMed Central. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments.
- Wikipedia. De novo peptide sequencing.
- PubMed Central. (2021, December 29). Validation of De Novo Peptide Sequences with Bottom-Up Tag Convolution.
- ResearchGate. a)
- eScholarship. (2018, February 27). Homoserine and Threonine Peptide Assembly.
- AAPPTec.
- PNAS. (2025, June 27).
- Wikipedia. Amino acid.
- ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
- PubMed Central. (2019, September 30). Detecting sequence signals in targeting peptides using deep learning.
- Wikipedia. Proteomics.
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A Researcher's Guide to Alternative Protecting Groups for the Threoninol Side Chain
In the intricate world of peptide synthesis and the development of complex molecules, the strategic use of protecting groups is paramount. For residues like Threoninol, a non-proteinogenic amino alcohol that is a critical chiral building block in many pharmaceuticals, the protection of its secondary hydroxyl group is a crucial step to prevent unwanted side reactions. While the tert-butyl (tBu) group has been a reliable workhorse, the expanding complexity of synthetic targets necessitates a broader toolkit of orthogonal and selectively cleavable protecting groups. This guide provides an in-depth comparison of alternative strategies for protecting the Threoninol side chain, offering experimental insights to aid researchers in making informed decisions for their specific synthetic challenges.
The Imperative of Orthogonality in Threoninol Chemistry
The core principle guiding the selection of a protecting group strategy is orthogonality. In multi-step syntheses, especially in solid-phase peptide synthesis (SPPS), it is essential to be able to remove one protecting group without affecting others.[1][2] This allows for the precise and sequential manipulation of different functional groups within a molecule. For Threoninol, the side chain protecting group must be stable under the conditions used for the deprotection of the N-terminal protecting group (e.g., piperidine for Fmoc or mild acid for Boc) and any other protecting groups present in the molecule.[3]
A Comparative Analysis of Protecting Groups for the Threoninol Side Chain
This section delves into the practical advantages, limitations, and optimal applications of various protecting groups for the Threoninol hydroxyl function.
Benzyl Ethers (Bzl): A Classic with Nuances
The benzyl ether is a long-standing choice for hydroxyl protection, valued for its general stability.[4] In the context of Threoninol, it offers robustness toward both acidic and basic conditions commonly employed in peptide synthesis.[5]
-
Introduction: Typically introduced via Williamson ether synthesis using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).[4] For substrates sensitive to strong bases, milder conditions using silver oxide (Ag2O) can be employed.[4]
-
Stability: Stable to the basic conditions of Fmoc deprotection and the milder acidic conditions used for Boc removal.[5][6]
-
Cleavage: The primary method for Bzl group removal is catalytic hydrogenolysis (H₂/Pd-C), which is a mild and efficient method.[4][7] However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.[8] Strong acids like HBr in acetic acid can also cleave benzyl ethers, but this lacks orthogonality with many other acid-labile protecting groups.[4]
-
Expert Insight: While widely used in Boc-based SPPS, the benzyl group's partial lability to trifluoroacetic acid (TFA) makes it less ideal for extensive use in Fmoc-based strategies where repeated TFA exposure might occur during final cleavage and deprotection.[5][9]
Silyl Ethers: A Tunable Family of Protecting Groups
Silyl ethers offer a versatile platform for hydroxyl protection due to their tunable stability, which can be modulated by the steric bulk of the substituents on the silicon atom.[10][11]
-
Common Variants:
-
Trimethylsilyl (TMS): Highly labile and generally used for temporary protection or for silylating sterically hindered alcohols.[10][12]
-
Triethylsilyl (TES): More stable than TMS.[10]
-
tert-Butyldimethylsilyl (TBS/TBDMS): A popular choice offering a good balance of stability and ease of cleavage. It is significantly more stable to hydrolysis than TMS.[13]
-
Triisopropylsilyl (TIPS): More sterically hindered and thus more stable than TBS.[12]
-
tert-Butyldiphenylsilyl (TBDPS): Offers enhanced stability, particularly under acidic conditions, due to its bulky phenyl groups.[12]
-
-
Introduction: Typically formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole in DMF.[11][13] For more hindered alcohols, the more reactive silyl triflates (e.g., TBS-OTf) can be used.[10]
-
Cleavage: The most common method for cleaving silyl ethers is by using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10][13] The strength of the Si-F bond is the driving force for this reaction.[10] Acetic acid in a THF/water mixture can also be used for deprotection, with the rate of cleavage being dependent on the steric bulk of the silyl group.[10]
-
Orthogonality: Silyl ethers are orthogonal to many other protecting groups. They are stable to the basic conditions of Fmoc deprotection and the hydrogenolysis conditions used to cleave benzyl ethers. Their cleavage with fluoride ions provides a distinct deprotection pathway.
-
Expert Insight: For complex syntheses requiring multiple, selectively addressable hydroxyl groups, a combination of different silyl ethers can be employed. For instance, a less stable silyl group can be removed in the presence of a more stable one by carefully controlling the deprotection conditions.[14]
Acetal and Ketal Groups: Stability in Basic Media
Acetals and ketals are excellent protecting groups for hydroxyls, particularly when the synthesis involves strongly basic or nucleophilic reagents.[15][16] For a secondary alcohol like that in Threoninol, a cyclic acetal can be formed with a diol.
-
Introduction: Formed by the acid-catalyzed reaction of the hydroxyl group with an aldehyde or ketone.[17]
-
Stability: Extremely stable in neutral to strongly basic environments.[15][16]
-
Cleavage: Readily cleaved under acidic conditions, often with aqueous acid.[15][18]
-
Expert Insight: The acid-lability of acetals means they are not orthogonal to acid-labile N-terminal protecting groups like Boc. However, they can be valuable in synthetic routes where basic or organometallic reagents are used, and the final deprotection can be achieved under acidic conditions.
Trityl (Trt) and Related Ethers: Steric Hindrance and Acid Sensitivity
The triphenylmethyl (trityl) group is a bulky protecting group that is highly sensitive to acid.[6]
-
Introduction: Introduced by reacting the alcohol with trityl chloride in the presence of a base.
-
Stability: Stable to basic conditions but readily cleaved by mild acids.[6]
-
Cleavage: Can be removed with very mild acidic conditions, such as dilute TFA.[5] The lability can be tuned by using substituted trityl groups like Mmt (4-methoxytrityl) and Mtt (4-methyltrityl), with the order of lability being Trt > Mtt > Mmt.[5]
-
Expert Insight: The high acid sensitivity of the Trt group makes it suitable for applications where very mild deprotection is required. It is often used in Fmoc-SPPS for side-chain protection of amino acids like Serine and Threonine.[5]
Propargyloxycarbonyl (Poc): A Chemoselective Option
The propargyloxycarbonyl (Poc) group has emerged as a useful protecting group for hydroxyl functions, offering a unique deprotection strategy.[19][20]
-
Introduction: Can be introduced by reacting the alcohol with propargyl chloroformate.
-
Stability: Stable to both acidic and basic conditions commonly used in peptide synthesis, including TFA and piperidine.[19][20]
-
Cleavage: The Poc group is selectively removed under mild, neutral conditions using reagents like tetrathiomolybdate.[19][20] This deprotection method is orthogonal to most other common protecting groups.[19]
-
Expert Insight: The unique cleavage condition of the Poc group makes it an excellent choice for complex molecules where traditional deprotection methods might cause side reactions.
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages | Orthogonality Highlights |
| Benzyl (Bzl) | BnBr, NaH or Ag₂O[4] | H₂/Pd-C; Strong Acid[4] | Generally stable.[5] | Incompatible with reducible groups; Partial lability to TFA.[5][8] | Orthogonal to Fmoc and silyl ether deprotection. |
| Silyl Ethers | Silyl Chloride/Triflate, Base[10] | Fluoride source (TBAF); Acetic Acid[10] | Tunable stability; Mild cleavage.[10] | Can be bulky. | Orthogonal to Bzl, Fmoc, and Boc deprotection. |
| Acetal/Ketal | Aldehyde/Ketone, Acid catalyst[17] | Aqueous Acid[15] | Stable to strong bases and nucleophiles.[15] | Not orthogonal to acid-labile groups (e.g., Boc). | Useful in syntheses involving organometallics. |
| Trityl (Trt) | Trityl Chloride, Base | Mild Acid (dilute TFA)[5] | Highly acid-sensitive; Bulky.[6] | Not stable to repeated acid exposure. | Orthogonal to Fmoc deprotection. |
| Propargyloxycarbonyl (Poc) | Propargyl chloroformate | Tetrathiomolybdate[19] | Stable to acid and base; Unique cleavage.[19] | Reagents for cleavage may not be as common. | Orthogonal to most standard protecting groups. |
Experimental Protocols
Protocol 1: Protection of Threoninol Side Chain with TBS
-
Dissolve N-α-protected Threoninol in anhydrous DMF.
-
Add 1.5 equivalents of imidazole.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBS-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Deprotection of a TBS-protected Threoninol Side Chain
-
Dissolve the TBS-protected Threoninol derivative in THF.
-
Add 1.1 equivalents of tetrabutylammonium fluoride (TBAF, 1M solution in THF).
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected product by column chromatography.
Protocol 3: Benzyl Protection of Threoninol Side Chain
-
Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
Add a solution of N-α-protected Threoninol in anhydrous THF dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 4: Deprotection of a Benzyl-protected Threoninol Side Chain
-
Dissolve the benzyl-protected Threoninol derivative in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing the Orthogonal Strategies
Caption: Orthogonal protection and deprotection strategies for the Threoninol side chain.
Conclusion
The selection of an appropriate protecting group for the Threoninol side chain is a critical decision that can significantly impact the success of a synthetic endeavor. While traditional choices like the benzyl ether remain valuable, the diverse reactivity and orthogonality offered by silyl ethers, the unique cleavage of the Poc group, and the acid sensitivity of the trityl group provide a powerful and expanded arsenal for the modern synthetic chemist. By understanding the nuances of each protecting group and its associated chemistry, researchers can devise more efficient and elegant synthetic routes to complex molecules containing the versatile Threoninol building block.
References
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Request PDF. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Alcohol Protecting Groups. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163–173. [Link]
-
Acetals as protecting groups. (n.d.). Química Orgánica. Retrieved from [Link]
-
Acetals as protecting groups and thioacetals. (n.d.). Khan Academy. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Silyl Protective Groups. (2014, March 8). Chem-Station. Retrieved from [Link]
-
Introduction To Amino Acid Side Chain Protecting Groups. (n.d.). Chemical Amino / Alfa Chemistry. Retrieved from [Link]
-
Silyl Groups. (n.d.). Gelest. Retrieved from [Link]
-
17.8: Acetals as Protecting Groups. (2019, May 10). Chemistry LibreTexts. Retrieved from [Link]
-
acetal protecting groups. (2020, February 22). [Video]. YouTube. Retrieved from [Link]
-
Silyl ether. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Benzyl ethers make excellent protecting groups according to the g... (2024, March 3). Pearson+. Retrieved from [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017, January 16). Beilstein Journal of Organic Chemistry. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]
-
Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017, December 29). ResearchGate. Retrieved from [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Solid phase peptide synthesis via side chain attachment. (2016). Google Patents.
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Threoninol Modification: A Comparative Guide to Engineering Peptide Structure and Function
A Senior Application Scientist's Perspective on a Subtle but Powerful Peptidomimetic Tool
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, bioavailability, and efficacy is a constant endeavor. While the 20 proteinogenic amino acids offer a vast chemical space, strategic modifications are often necessary to overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation.[1] This guide provides an in-depth comparison of peptides incorporating the natural amino acid Threonine versus its alcohol analog, Threoninol. By replacing the C-terminal carboxyl group with a hydroxyl group, Threoninol incorporation offers a subtle yet powerful strategy to modulate peptide structure and function, paving the way for a new generation of peptidomimetics.[2]
At a Glance: Threonine vs. Threoninol in Peptide Design
| Feature | Threonine-Containing Peptide | Threoninol-Containing Peptide (Pseudopeptide) | Rationale for Functional Impact |
| Backbone Structure | Standard amide bond | Amide bond followed by a C-terminal alcohol | The absence of a terminal carboxylate anion can alter local charge distribution and hydrogen bonding patterns. |
| Hydrogen Bonding | Carboxyl group acts as a hydrogen bond acceptor. | Hydroxyl group acts as both a hydrogen bond donor and acceptor. | Increased hydrogen bonding potential can influence secondary structure and interactions with biological targets. |
| Polarity | The C-terminal carboxylate imparts a negative charge at physiological pH. | The C-terminal hydroxyl group is polar but uncharged. | Altered polarity can affect solubility, membrane permeability, and receptor interactions. |
| Enzymatic Stability | Susceptible to cleavage by carboxypeptidases. | Resistant to carboxypeptidase-mediated degradation. | The lack of a carboxyl group, the recognition site for carboxypeptidases, enhances stability.[1] |
| Synthetic Route | Standard Solid-Phase Peptide Synthesis (SPPS). | Modified SPPS requiring the use of a protected Threoninol building block. | The amino alcohol requires appropriate protection strategies for successful incorporation. |
The Structural Ripple Effect of a Single Hydroxyl Group
The substitution of Threonine with Threoninol, while seemingly minor, introduces significant changes to the peptide's physicochemical properties. The most profound difference lies in the C-terminus, where the carboxylic acid of Threonine is replaced by the primary alcohol of Threoninol.[2] This modification eliminates the negative charge at physiological pH and alters the hydrogen bonding capacity of the C-terminus.
Conformational Implications
The conformational landscape of a peptide is dictated by a delicate balance of intramolecular interactions.[3] The introduction of a C-terminal hydroxyl group in place of a carboxylate can be expected to have the following impacts:
-
Increased Flexibility: The absence of the rigidifying influence of the sp2-hybridized carboxylate carbon may lead to increased conformational flexibility at the C-terminus.
-
Altered Turn Propensity: Threonine is known to influence the formation of β-turns in peptides.[4] The change in hydrogen bonding and steric bulk upon substitution with Threoninol could modulate this propensity, potentially leading to different secondary structures.
-
Modified Solvent Interactions: The polar hydroxyl group of Threoninol will interact differently with water molecules compared to the charged carboxylate of Threonine, which could influence the overall peptide conformation and solubility.
The following diagram illustrates the fundamental structural difference between a peptide terminating in Threonine versus one terminating in Threoninol.
Caption: Structural difference between Threonine and Threoninol at the peptide C-terminus.
Functional Consequences: From Stability to Activity
The structural alterations induced by Threoninol incorporation have profound implications for the biological function of peptides.
Enhanced Enzymatic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Carboxypeptidases, which cleave the C-terminal amino acid, are a significant contributor to this degradation. By replacing the C-terminal Threonine with Threoninol, the peptide is rendered resistant to the action of these enzymes, as the essential carboxylate recognition motif is absent. This increased stability can lead to a longer plasma half-life and improved therapeutic efficacy.
Modulation of Biological Activity
The biological activity of a peptide is intimately linked to its three-dimensional structure and its ability to interact with its target receptor. The conformational changes and altered polarity resulting from Threoninol incorporation can significantly impact receptor binding affinity and specificity.
-
Loss of Ionic Interactions: If the C-terminal carboxylate of the native peptide is involved in a critical ionic interaction with a positively charged residue in the receptor binding pocket, its replacement with a neutral hydroxyl group could lead to a decrease in binding affinity.
-
Gain of Hydrogen Bonds: Conversely, the ability of the Threoninol hydroxyl group to act as both a hydrogen bond donor and acceptor could facilitate new, favorable interactions within the binding site, potentially enhancing affinity or altering the mode of binding.
Experimental Workflows for Comparative Analysis
To empirically validate the hypothesized impacts of Threoninol incorporation, a series of comparative experiments are essential. The following protocols outline a robust approach for characterizing and comparing Threonine- and Threoninol-containing peptides.
Peptide Synthesis: A Modified Approach for Threoninol Incorporation
The synthesis of both peptide variants can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[5] While the synthesis of the Threonine-containing peptide follows standard protocols, the incorporation of Threoninol requires a protected amino alcohol building block.
Caption: Comparative workflow for the synthesis of Threonine- and Threoninol-terminated peptides.
Step-by-Step Protocol for Threoninol Peptide Synthesis:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent such as HBTU/DIEA.
-
Washing: Wash the resin thoroughly after each deprotection and coupling step.
-
Threoninol Incorporation: For the final coupling step, use Fmoc-Threoninol with its side-chain hydroxyl group protected (e.g., with a t-butyl group).
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove all protecting groups and release the peptide from the solid support.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Structural Analysis: Unveiling Conformational Differences
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[6] By comparing the CD spectra of the Threonine- and Threoninol-containing peptides, one can gain insights into differences in their α-helical, β-sheet, and random coil content.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Two-dimensional NMR techniques, such as COSY and NOESY, can provide detailed atomic-level information about the peptide's three-dimensional structure.[7] Comparing the NMR spectra of the two peptides can reveal changes in backbone and side-chain conformations, as well as differences in intramolecular hydrogen bonding.
Functional Assays: Quantifying the Impact
Enzymatic Degradation Assay:
To assess the enhanced stability of the Threoninol-modified peptide, incubate both peptides with a carboxypeptidase solution. At various time points, quench the reaction and analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining. The Threoninol-containing peptide is expected to show significantly less degradation over time.
Receptor Binding Assay:
If the peptide is known to interact with a specific receptor, a competitive binding assay can be performed. This involves incubating the receptor with a labeled ligand and varying concentrations of the unlabeled Threonine- or Threoninol-containing peptides. By measuring the displacement of the labeled ligand, the binding affinities (e.g., IC50 values) of the two peptides can be determined and compared.
Conclusion: A Valuable Tool for Peptide Engineering
The incorporation of Threoninol represents a strategic and valuable modification in the field of peptide drug design. While direct comparative data in the literature is sparse, the fundamental chemical differences between a carboxylic acid and an alcohol allow for well-reasoned hypotheses regarding the impact of this substitution on peptide structure and function. The anticipated enhancement in enzymatic stability, coupled with the potential for modulated biological activity, makes Threoninol a compelling building block for the development of novel peptidomimetics with improved therapeutic profiles. The experimental workflows outlined in this guide provide a clear path for researchers to systematically investigate and exploit the unique properties of Threoninol-containing peptides.
References
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AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. Retrieved from [Link]
- Li, Y., et al. (2023). Identification of Novel Peptides with Alcohol Dehydrogenase (ADH)
- Wootten, S., et al. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Chemistry – A European Journal, 31(9), e202403217.
- Igarashi, K., & Kashiwagi, K. (1973). Effect of alcohols on polypeptide chain elongation and aminoacyl-tRNA formation. European Journal of Biochemistry, 36(1), 114-121.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. Retrieved from [Link]
- Tavares, L. C., et al. (2020). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 25(22), 5468.
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Blaskovich, M. A. T., et al. (2026). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry, 69(1), 1-15.
- Garcia-Ramos, Y., et al. (2022). Conversion of Amino Acids into Amino Alcohols a. Molecules, 27(19), 6529.
- He, Y., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry, 154, 108337.
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- An, Y., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
- Lu, W., et al. (1998).
- Forood, B., et al. (1996). Molecular simulation of the effects of alcohols on peptide structure. Journal of Biomolecular Structure and Dynamics, 14(3), 319-329.
- Kolev, V. D., et al. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Current Protein & Peptide Science, 9(6), 553-577.
- Isbell, J., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Omega, 3(10), 13203-13208.
- Siemion, I. Z., et al. (1981). Comparison of conformational properties of proline and threonine residues. International Journal of Peptide and Protein Research, 18(4), 375-381.
- Fields, G. B., & Noble, R. L. (1990). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 55(15), 4543-4549.
- Pini, A., et al. (2007). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. Letters in Organic Chemistry, 4(2), 93-96.
- Dixon, H. B. (1984). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine. The Biochemical Journal, 223(2), 525-527.
- Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 24(13), 10843.
- Espitia, P. J. P., et al. (2021).
- Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism.
- Holzgrabe, U., & Deubner, R. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In NMR Spectroscopy in Pharmaceutical Analysis.
- Kolev, V. D., et al. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. Current Protein & Peptide Science, 9(6), 553-577.
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Thormann, M., & Hofmann, H. J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96.
-
MDPI. (n.d.). Special Issue : Application of NMR Spectroscopy in Biomolecules. Retrieved from [Link]
- Toth, I., et al. (2000). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 97(15), 8128-8133.
- Greenfield, N. J. (2006). Circular dichroism of peptides.
- Agyei, D., & Danquah, M. K. (2011). The Role of Bioactive Peptides in Diabetes and Obesity. Current Pharmaceutical Design, 17(38), 4266-4277.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Pathak, T. P., & Miller, S. J. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Accounts of Chemical Research, 46(12), 2856-2866.
- Dammak, I., et al. (2018).
- Amer, L. D., & Bryant, S. J. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
- Yan, X., et al. (2018). Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology, 9, 2246-2260.
- Schweitzer-Stenner, R. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In Methods in Molecular Biology.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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- Mucha, A., et al. (2011). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. Current Organic Chemistry, 15(16), 2745-2771.
-
Khan Academy. (n.d.). Protein structure: Primary, secondary, tertiary & quatrenary. Retrieved from [Link]
- O'Keeffe, A. J., et al. (2018). Inner-Shell Excitation Spectroscopy of the Peptide Bond: Comparison of the C 1s, N 1s, and O 1s Spectra of Glycine, Glycyl-Glycine, and Glycyl-Glycyl-Glycine. The Journal of Physical Chemistry A, 122(34), 6845-6854.
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The Strategic Imperative of Fmoc-Threoninol(tBu) in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale therapeutic peptide manufacturing, the selection of each building block is a critical decision with cascading implications for process efficiency, product purity, and ultimately, economic viability. Fmoc-Threoninol(tBu), a protected amino alcohol derivative of threonine, has emerged as a specialized yet pivotal reagent. This guide provides an in-depth cost-benefit analysis of employing Fmoc-Threoninol(tBu) in industrial-scale synthesis, comparing its performance with key alternatives and offering supporting experimental frameworks.
The Unique Proposition of Fmoc-Threoninol(tBu) in Peptide Chemistry
Fmoc-Threoninol(tBu) is primarily utilized in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal alcohol functionality or as a precursor to a C-terminal aldehyde. This targeted modification is instrumental in the development of certain peptide-based drugs where a C-terminal acid is not desired, or where the aldehyde is required for specific biological activity or subsequent conjugation.[1][2] The tert-butyl (tBu) protecting group on the side-chain hydroxyl offers robust protection under the basic conditions of Fmoc deprotection, while being readily cleavable under strong acidic conditions during the final cleavage from the resin.[3][4]
Performance Comparison: Fmoc-Threoninol(tBu) vs. Alternatives
The primary alternative to the direct incorporation of Fmoc-Threoninol(tBu) for obtaining a C-terminal alcohol is the post-synthesis reduction of a C-terminal carboxylic acid. For generating a C-terminal aldehyde, the main alternative is the oxidation of a resin-bound diol linker or the use of other specialized linkers. A direct comparison with the related and more commonly used Fmoc-Thr(tBu)-OH is also insightful for understanding the nuances of handling threonine derivatives.
| Parameter | Fmoc-Threoninol(tBu) | Post-Synthesis Reduction of C-Terminal Acid | Specialized Aldehyde-Generating Linkers |
| Process Simplicity | Direct incorporation in SPPS.[1] | Additional solution-phase reduction step post-cleavage. | Requires specific linker chemistry and cleavage conditions. |
| Yield | Generally high for direct incorporation. | Can be variable depending on the reduction efficiency and potential for side reactions. | Yield can be influenced by the efficiency of the final cleavage and aldehyde release. |
| Purity of Crude Product | High, with fewer downstream purification steps. | May introduce new impurities from the reduction reaction. | Can yield high purity aldehydes directly. |
| Versatility | Primarily for C-terminal alcohol or aldehyde.[1] | Applicable to any peptide with a C-terminal acid. | Specific to aldehyde synthesis. |
| Cost of Starting Material | Higher initial cost per gram for the specialized amino alcohol.[5][6][7] | Lower cost for standard resin and Fmoc-amino acid. | Cost of specialized linkers can be high. |
| Scalability | Readily scalable with established SPPS protocols. | Solution-phase reduction can pose challenges at large scale. | Scalability depends on the specific linker system. |
When comparing Fmoc-Threoninol(tBu) to its amino acid counterpart, Fmoc-Thr(tBu)-OH, the primary difference lies in the functional group at the C-terminus. While Fmoc-Thr(tBu)-OH is a standard building block for internal threonine residues, Fmoc-Threoninol(tBu) is specifically designed for C-terminal modification.[3][8]
Causality Behind Experimental Choices: The Rationale for Fmoc-Threoninol(tBu)
The decision to use Fmoc-Threoninol(tBu) is driven by a forward-thinking approach to process optimization in large-scale synthesis. While the upfront cost of this specialized reagent may be higher than that of a standard Fmoc-amino acid and resin, the economic benefits are realized through:
-
Reduced Downstream Processing: By directly incorporating the desired C-terminal alcohol, the need for a separate, often challenging, and costly solution-phase reduction step is eliminated. This significantly simplifies the manufacturing workflow, reducing labor, solvent consumption, and the potential for batch failures.
-
Improved Purity Profile: A more direct synthetic route invariably leads to a cleaner crude product. This translates to less demanding and more efficient purification processes, which are often a major bottleneck and cost driver in large-scale peptide production.
-
Enhanced Process Control: Solid-phase synthesis offers a higher degree of control and automation compared to solution-phase modifications.[9] Incorporating Fmoc-Threoninol(tBu) keeps the entire peptide assembly on the solid support, ensuring better reproducibility and process robustness.
Experimental Protocols: A Self-Validating System
To provide a practical context, the following are detailed, step-by-step methodologies for the incorporation of Fmoc-Threoninol(tBu) and its subsequent oxidation to a peptide aldehyde in a large-scale SPPS setting.
Protocol 1: Incorporation of Fmoc-Threoninol(tBu) onto a 2-Chlorotrityl Chloride Resin
This protocol describes the initial loading of Fmoc-Threoninol(tBu) onto an acid-labile resin, which is a common starting point for the synthesis of C-terminally modified peptides.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Threoninol(tBu)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a suitable reaction vessel.
-
Amino Alcohol Loading: Dissolve Fmoc-Threoninol(tBu) (1.5 equivalents relative to resin capacity) and DIPEA (3.0 equivalents) in DCM. Add the solution to the swollen resin and agitate for 2-4 hours.
-
Capping: To cap any unreacted sites on the resin, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and finally DCM.
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the amino alcohol can be determined gravimetrically.
Protocol 2: On-Resin Oxidation of C-Terminal Threoninol to Threoninal
This protocol outlines the conversion of the resin-bound peptide alcohol to a peptide aldehyde.
Materials:
-
Peptide-resin with C-terminal Threoninol(tBu)
-
Dess-Martin Periodinane (DMP)
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Oxidation: Add a solution of Dess-Martin Periodinane (3-5 equivalents) in DCM to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DCM to remove excess oxidant and byproducts.
-
Cleavage: The peptide aldehyde can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
Visualization of the Workflow
The following diagram illustrates the synthetic workflow for producing a peptide aldehyde using Fmoc-Threoninol(tBu).
Caption: Workflow for peptide aldehyde synthesis using Fmoc-Threoninol(tBu).
Concluding Remarks: A Strategic Investment for Large-Scale Success
While the initial procurement cost of Fmoc-Threoninol(tBu) may be higher than that of its corresponding amino acid or the reagents for post-synthesis modification, a comprehensive cost-benefit analysis reveals its strategic value in large-scale peptide manufacturing. The simplification of the overall process, leading to higher purity crude product and reduced downstream processing, translates into significant savings in time, labor, and materials. For drug development professionals and scientists operating in an industrial setting, the adoption of Fmoc-Threoninol(tBu) represents a forward-thinking investment in process efficiency, product quality, and ultimately, a more economically viable manufacturing campaign.
References
-
Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-threoninol. Retrieved from [Link]
-
RayBiotech. (n.d.). Fmoc-Thr(tBu)-ol. Retrieved from [Link]
- Hilpert, K., et al. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. Journal of Peptide Science, 13(9), 585-595.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Retrieved from [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Barlos, K., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Vahora, S. J., et al. (2022). Solid-Phase Synthesis of C-Terminal Modified Peptides. International Journal of Peptide Research and Therapeutics, 28(5), 123.
- Adameyko, I., & Lallemend, F. (2010). Synthesis of peptide macrocycles using unprotected amino aldehydes.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-L-Threoninol: Essential for Peptide Synthesis & Drug Discovery. Retrieved from [Link]
- Lee, Y. S., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bulletin of the Korean Chemical Society, 28(6), 953-956.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-O-tert-butyl-L-threonine: Key Reagent for Drug Discovery and Development. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Retrieved from [Link]
- Zabrodski, M. W., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 58(9-10), 1034-1044.
-
Aapptec Peptides. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
- Bray, B. L. (2003). Large-scale manufacture of peptide therapeutics by chemical synthesis. Nature Reviews Drug Discovery, 2(7), 587-593.
-
Aapptec Peptides. (n.d.). Fmoc-Threoninol(tBu) [189337-28-8]. Retrieved from [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 6(2), 39-47.
- Lauer, I., et al. (2015). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 69(4), 188-191.
-
Aapptec Peptides. (n.d.). Fmoc-Threoninol [176380-53-3]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-Wang Resin. Retrieved from [Link]
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A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is a critical decision that profoundly impacts the purity, yield, and ultimate success of the synthesis. The hydroxyl group of threonine, a key residue in many biologically active peptides, is particularly reactive and necessitates robust protection to prevent unwanted side reactions.[1][2]
In the landscape of Fmoc-based SPPS, two threonine derivatives have emerged as the predominant choices: Fmoc-Thr(tBu)-OH , which utilizes an acid-labile tert-butyl (tBu) ether, and Fmoc-Thr(Trt)-OH , employing a highly acid-labile trityl (Trt) ether.[3][4] This guide provides an in-depth, data-driven comparison of their performance, mechanistic nuances, and strategic applications to empower you to make the optimal choice for your specific synthetic challenge.
The Core Distinction: Acid Lability and Orthogonality
The fundamental difference between the tert-butyl (tBu) and trityl (Trt) protecting groups lies in their susceptibility to acid-catalyzed cleavage. This difference in lability is the cornerstone of their strategic deployment in peptide synthesis.[3]
-
The tBu Group: This group is relatively robust and stable to mild acids. Its efficient removal requires a high concentration of a strong acid, typically 95% trifluoroacetic acid (TFA), which is employed during the final global deprotection and cleavage of the peptide from the resin support.[3]
-
The Trt Group: In stark contrast, the Trt group is exceptionally sensitive to acid. It can be cleaved under much milder acidic conditions, such as 1-5% TFA in a solvent like dichloromethane (DCM).[3]
This differential lability is a perfect illustration of orthogonality in peptide synthesis.[5][6][7] An orthogonal protection scheme allows for the selective removal of one class of protecting groups while others remain intact.[5][6] The Trt group's high acid sensitivity allows it to be removed while tBu-based groups on other residues (and the peptide's linkage to a Wang or Rink Amide resin) remain fully protected.[8] This is invaluable for on-resin modifications like cyclization or labeling.[4][8]
Head-to-Head Performance Comparison
The choice between tBu and Trt protection for threonine extends beyond simple acid lability and can significantly influence the entire synthesis.
Purity, Aggregation, and "Difficult Sequences"
For long or aggregation-prone sequences, often termed "difficult sequences," the choice of protecting group can be the difference between success and failure.[9]
-
Fmoc-Thr(tBu)-OH: While a cost-effective and reliable choice for routine synthesis, the tBu group can sometimes contribute to aggregation issues in long peptides.[9] In some cases, incomplete Fmoc group removal has been observed when a Thr(tBu) residue is deep within a long peptide chain, suggesting that aggregation is hindering reagent access.[8]
-
Fmoc-Thr(Trt)-OH: The bulky, three-dimensional structure of the Trt group can act as a "disruptor" of the inter-chain hydrogen bonding that leads to peptide aggregation on the solid support.[3] This steric hindrance often facilitates more efficient Fmoc deprotection and coupling steps, leading to a significantly purer crude peptide product, especially in challenging sequences.[3][8][9] Studies have consistently shown that using Fmoc/Trt protected amino acids leads to crude peptides of higher purity compared to their Fmoc/tBu counterparts.[3][10]
Side Reactions During Final Cleavage
The final cleavage step, where the peptide is released from the resin and all side-chain protecting groups are removed, is a critical stage where impurities can be generated.
-
tBu-Related Side Reactions: The cleavage of tBu ethers generates highly reactive tert-butyl cations.[3] These carbocations can re-alkylate nucleophilic residues, particularly the indole side chain of tryptophan (Trp) and the thioether of methionine (Met), leading to significant and often hard-to-remove impurities.[3][11] Effective scavenging of these cations is mandatory.
-
Trt-Related Side Reactions: The milder conditions used for Trt group removal generate fewer and less reactive carbocation byproducts, resulting in a cleaner crude product with fewer side reactions.[3] However, the trityl cation can still alkylate sensitive residues like cysteine if not properly scavenged.[11]
Data-Driven Decision Making: A Quantitative Comparison
To facilitate an evidence-based selection, the key properties and performance metrics of the two strategies are summarized below.
| Property | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Protecting Group Lability | Acid-labile (requires strong acid) | Highly acid-labile (cleaved by mild acid) |
| Typical Cleavage Condition | >90% TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5) | 1-5% TFA in DCM for selective deprotection |
| Performance in "Difficult" Sequences | May lead to lower purity due to aggregation | Often results in higher crude peptide purity by disrupting aggregation.[3][9] |
| Key Side Reaction Concern | Alkylation of Trp and Met by tert-butyl cations during final cleavage.[3] | Less prone to side reactions due to milder cleavage conditions.[3] |
| Primary Application | Routine synthesis of peptides not sensitive to strong acid.[3] | Synthesis of acid-sensitive peptides, protected fragments, and aggregation-prone sequences.[3] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the key decision points and workflow differences when employing Fmoc-Thr(tBu)-OH versus Fmoc-Thr(Trt)-OH.
Figure 1. Comparative workflows for tBu and Trt strategies.
Figure 2. Decision tree for selecting the optimal Thr protection.
Experimental Protocols
The following are generalized protocols for the key differential steps in SPPS. Standard Fmoc deprotection (e.g., 20% piperidine in DMF) and coupling steps are assumed to be identical for both derivatives.
Protocol 1: Selective Deprotection of Thr(Trt) for On-Resin Modification
This protocol describes the removal of the Trt group from the threonine side chain while the peptide remains attached to the resin and other tBu-protected residues are unaffected.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% Trifluoroacetic Acid (TFA) and 2-5% Triisopropylsilane (TIS) as a scavenger in DCM.
-
Selective Cleavage: Drain the swelling solvent and add the deprotection cocktail to the resin. Gently agitate for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time to monitor the release of the trityl cation by UV absorbance.
-
Washing: Wash the resin thoroughly with DCM (3x), Diisopropylethylamine (DIPEA) in DCM (1:9 v/v, 2x) to neutralize residual acid, and finally with DCM (3x) and DMF (3x) to prepare for the subsequent on-resin modification step.
Protocol 2: Final Cleavage and Global Deprotection
This protocol is for the final step of releasing the peptide from the solid support and removing all remaining side-chain protecting groups. The choice of scavengers is critical.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation (The "Reagent K" approach): Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A common and robust cocktail is TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v) . For peptides containing Trp, adding EDT is crucial. For peptides with Cys(Trt), TIS is a better scavenger. A general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate under a gentle stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold (0 °C) diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Conclusion and Recommendations
The choice between Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH is a strategic one, dictated by the specific demands of the target peptide.
-
Fmoc-Thr(tBu)-OH remains the workhorse for routine, non-complex peptide synthesis due to its cost-effectiveness and sufficient performance in synthesizing shorter, less-demanding sequences.
-
Fmoc-Thr(Trt)-OH offers clear and significant advantages in several key areas. Its ability to disrupt aggregation makes it the superior choice for long or hydrophobic sequences, often leading to higher purity of the crude product.[3][8] Furthermore, its high acid lability is essential for synthetic strategies that require selective, on-resin modification of the threonine side chain.
For researchers and drug development professionals aiming for the highest possible purity, especially when tackling challenging or aggregation-prone sequences, the use of Fmoc-Thr(Trt)-OH is strongly recommended. The potential for a cleaner crude product can significantly streamline downstream purification efforts, saving valuable time and resources.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (NIH). [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups. National Institutes of Health (NIH). [Link]
-
Amino Acid-Protecting Groups. MDPI. [Link]
-
Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. PubMed. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. [Link]
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation (YouTube). [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]
-
Cleavage Cocktails; Reagent B. AAPPTec. [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? ResearchGate. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. cblpatras.gr [cblpatras.gr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Fmoc-Threoninol(tBu)
For the researcher dedicated to advancing drug development, the lifecycle of a chemical reagent extends beyond its application in synthesis. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Fmoc-Threoninol(tBu) (CAS: 189337-28-8) and its associated waste streams, grounding every recommendation in established safety protocols and regulatory standards.
Fmoc-Threoninol(tBu), a protected amino alcohol, is a valuable building block in solid-phase peptide synthesis (SPPS).[1] While several suppliers do not classify the pure compound as a hazardous substance under GHS criteria, it is imperative to treat all laboratory chemicals and their waste products with a structured and cautious approach.[2] This ensures the safety of all personnel and adherence to environmental regulations.
Core Principles of Chemical Waste Management
Before delving into specific protocols, it's essential to understand the foundational principles of laboratory waste management. The U.S. Environmental Protection Agency (EPA) and analogous international bodies mandate a "cradle-to-grave" oversight for chemical waste, meaning the generator is responsible for the waste from its creation to its final disposal.[3] A robust waste management plan involves segregation, proper containerization, clear labeling, and partnering with a licensed waste disposal vendor.[3][4] The hierarchy of waste management prioritizes source reduction, reuse, and recycling before considering disposal.[5]
Hazard Profile of Fmoc-Threoninol(tBu)
Understanding the hazard profile is the first step in determining the appropriate disposal pathway. While often not classified as hazardous for transport, some safety data sheets (SDS) for Fmoc-Threoninol(tBu) (also known as Fmoc-Thr(tBu)-ol) include the following GHS hazard and precautionary statements:
| Hazard Statements | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Precautionary Statements | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information underscores the necessity of handling the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and ensuring disposal methods prevent exposure.
Disposal Protocol for Unused or Expired Fmoc-Threoninol(tBu)
Unused or expired solid reagents require a straightforward but controlled disposal process. The primary goal is to prevent the entry of the chemical into the general waste stream where it could pose a risk to custodial staff and the environment.
Step-by-Step Protocol:
-
Evaluation: Confirm that the chemical is expired or no longer needed. Consider offering unexpired, surplus chemicals to other labs to minimize waste, a key principle of source reduction.[6]
-
Containerization: Keep the solid chemical in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and sealable container.
-
Labeling: Create a hazardous waste label. Even if the substance is not officially classified as hazardous, this practice is a universal standard for laboratory chemical waste. The label must include:
-
The words "Hazardous Waste" (or as required by your institution, e.g., "Chemical Waste").
-
The full chemical name: "Fmoc-Threoninol(tBu)".
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Segregation and Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA).[6] This area must be under the control of laboratory personnel and away from general lab traffic. Store it with other solid, non-reactive chemical waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or licensed chemical waste contractor to schedule a pickup. Do not dispose of the solid chemical in the regular laboratory trash.[7] This is a critical step, as custodial staff are not trained to handle chemical waste.[7]
Disposal of Contaminated Solid Waste
This category includes items like gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with Fmoc-Threoninol(tBu).
Step-by-Step Protocol:
-
Segregation: At the point of generation, place all contaminated solid waste into a dedicated, labeled container. A plastic bag or a lined cardboard box are common choices.
-
Labeling: Clearly label the container as "Hazardous Waste" (or per institutional policy) and list the chemical contaminant: "Solid waste contaminated with Fmoc-Threoninol(tBu)".
-
Storage and Disposal: Once the container is full, seal it and move it to the SAA. Arrange for disposal through your institution's EHS office.
Caption: Figure 1: Disposal Workflow for Solid Waste
Disposal of Liquid Waste Streams
The use of Fmoc-Threoninol(tBu) in SPPS generates liquid waste, primarily from the deprotection and cleavage steps. These streams must be segregated based on their chemical composition.
Fmoc Deprotection Waste (Non-Halogenated)
The Fmoc protecting group is typically removed using a solution of a secondary amine, such as piperidine, in a non-halogenated solvent like N,N-dimethylformamide (DMF).[8]
-
Causality: This waste stream is considered hazardous due to the toxicity and flammability of the solvents and reagents. Segregation from halogenated and acidic waste is crucial to prevent dangerous chemical reactions and to facilitate proper disposal by incineration or fuel blending.[3]
-
Collection: Collect all deprotection solutions and subsequent solvent washes (e.g., DMF, NMP) into a dedicated, chemically resistant container (e.g., a high-density polyethylene carboy).
-
Labeling: Label the container "Hazardous Waste, Non-Halogenated Organic Solvents". List all constituents, including DMF and piperidine (and its dibenzofulvene adduct).
-
Storage: Keep the container tightly sealed to prevent evaporation of volatile components.[6] Store it in secondary containment within the SAA.
-
Disposal: Arrange for pickup via your institution's EHS office.
tert-Butyl (tBu) Group Cleavage Waste (Acidic)
The tert-butyl (tBu) ether protecting group on the threoninol side chain is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[9][10] The resulting waste contains strong acid and potentially halogenated solvent.
-
Causality: This waste is highly corrosive. The TFA reacts with the cleaved t-butyl group to form t-butyl trifluoroacetate.[9] If DCM is used, the waste is both corrosive and halogenated. Segregation is critical to prevent violent reactions with bases or other incompatible chemicals and to ensure it is sent to a facility capable of handling high-acid and/or halogenated waste.
-
Collection: Collect the TFA cleavage "cocktail" and any subsequent DCM washes into a dedicated, acid-resistant container (e.g., a glass or Teflon-coated bottle). Do not use a standard plastic carboy , as strong acids can degrade it over time.
-
Labeling: Label the container "Hazardous Waste, Acidic, Halogenated Organic Solvents" (if DCM is present). List all constituents, such as Trifluoroacetic Acid, Dichloromethane, and any scavengers used (e.g., triisopropylsilane, water).
-
Storage: Ensure the container is tightly sealed and stored in secondary containment made of acid-resistant material. Store it separately from basic and organic solvent waste streams within the SAA.
-
Disposal: Arrange for pickup via your institution's EHS office for specialized disposal.
Caption: Figure 2: Disposal Workflow for Liquid Waste
By adhering to these detailed procedures, researchers can ensure that the final step in the lifecycle of Fmoc-Threoninol(tBu) is handled with the same precision and care as its application in the laboratory. This commitment to safety and environmental responsibility is the hallmark of a trustworthy and authoritative scientific enterprise.
References
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Association for Clinical Chemistry. Retrieved from [Link]
-
Management of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Effective Laboratory Waste Management. (2025). Environmental Marketing Services. Retrieved from [Link]
-
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. Retrieved from [Link]
-
Safety Data Sheet: Fmoc-L-Threonine-(tBu). (n.d.). Carl Roth. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules. Retrieved from [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (1983). Acta Chemica Scandinavica. Retrieved from [Link]
Sources
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- 2. carlroth.com:443 [carlroth.com:443]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. emsllcusa.com [emsllcusa.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling and Disposal of Fmoc-Threoninol(tBu)
The integrity of your research and the safety of your laboratory personnel are paramount. Fmoc-Threoninol(tBu), a key building block in peptide synthesis, requires meticulous handling to ensure both. This guide provides a comprehensive, step-by-step framework for the safe use and disposal of this reagent, grounded in established safety protocols. Our focus is not just on the "what," but the "why," empowering you to make informed decisions that uphold the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
While Fmoc-Threoninol(tBu) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to treat it with care.[1][2] As a fine powder, it presents a risk of respiratory, skin, and eye irritation upon contact.[3] Potential health effects include:
-
Inhalation: May cause respiratory tract irritation.[3]
-
Skin Contact: May cause skin irritation.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
Therefore, a thorough risk assessment should precede any handling of this compound, and appropriate engineering controls and personal protective equipment (PPE) must be utilized.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling Fmoc-Threoninol(tBu). The following table outlines the recommended PPE, with explanations for their use.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves that are tested according to EN 374 are recommended to prevent skin contact.[1] Always inspect gloves for tears or holes before use. |
| Eyes | Safety goggles with side protection | Essential for protecting eyes from airborne particles and accidental splashes.[1][4] |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination.[5] |
| Respiratory | NIOSH-approved respirator | A dust respirator is recommended when handling the powder outside of a certified chemical fume hood or if dust formation is likely, to prevent inhalation.[3][6] |
Operational Plan: From Weighing to Waste
A structured operational plan ensures that every step of the handling process is conducted safely and efficiently.
Engineering Controls and Preparation
All manipulations of solid Fmoc-Threoninol(tBu) that could generate dust should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[6][7] Ensure the work area is clean and uncluttered.
Step-by-Step Handling Protocol
The following workflow provides a procedural guide for the safe handling of Fmoc-Threoninol(tBu).
Caption: Experimental workflow for handling Fmoc-Threoninol(tBu).
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide artificial respiration. |
| Ingestion | Rinse mouth with water.[3] Do not induce vomiting. Seek medical attention. |
| Minor Spill | Wearing appropriate PPE, use appropriate tools to put the spilled solid in a convenient waste disposal container.[3] |
| Major Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
The following diagram illustrates the correct disposal pathway for waste generated from handling Fmoc-Threoninol(tBu).
Caption: Logical relationship for the disposal of Fmoc-Threoninol(tBu) waste.
All waste materials, including contaminated gloves, weigh boats, and excess reagents, should be collected in a designated and clearly labeled hazardous waste container.[7] Follow your institution's specific guidelines for the disposal of chemical waste.
By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible handling of chemical reagents.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Threonine-(tBu). Retrieved from [Link]
-
Chemsrc. (n.d.). Fmoc-D-Threoninol(tBu). Retrieved from [Link]
-
AnaSpec. (n.d.). Safety Data Sheet: Fmoc-Threoninol. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Severn Biotech. (2012). Safety data sheet: Fmoc-Thr(tBu)-OH >99%. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
The University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
